Canertinib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-(3-chloro-4-fluoroanilino)-7-(3-morpholin-4-ylpropoxy)quinazolin-6-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN5O3/c1-2-23(32)30-21-13-17-20(14-22(21)34-9-3-6-31-7-10-33-11-8-31)27-15-28-24(17)29-16-4-5-19(26)18(25)12-16/h2,4-5,12-15H,1,3,6-11H2,(H,30,32)(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZCMEYTWSXEPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048943 | |
| Record name | Canertinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267243-28-7 | |
| Record name | Canertinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=267243-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Canertinib [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0267243287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Canertinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05424 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Canertinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CANERTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C78W1K5ASF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Canertinib (CI-1033): A Technical Guide to its Pan-ErbB Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Canertinib (CI-1033), a potent, orally available, and irreversible pan-ErbB tyrosine kinase inhibitor, represents a significant development in the targeted therapy of cancers overexpressing members of the ErbB receptor family. By covalently binding to and inactivating EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), this compound effectively abrogates the signaling cascades that drive tumor proliferation, survival, and metastasis. This technical guide provides an in-depth analysis of this compound's mechanism of action, its inhibitory activity, and the experimental methodologies used to characterize this compound.
Introduction
The ErbB family of receptor tyrosine kinases, comprising EGFR (ErbB1), HER2/neu (ErbB2), HER3 (ErbB3), and HER4 (ErbB4), are key regulators of cellular processes such as proliferation, differentiation, and survival.[1] Dysregulation of ErbB signaling, often through receptor overexpression or mutation, is a hallmark of numerous malignancies, including breast, lung, and esophageal cancers, making this family a prime target for anticancer drug development.[2][3][4]
This compound (CI-1033) is a 4-anilinoquinazoline derivative designed as an irreversible pan-ErbB inhibitor.[5] Its unique mechanism involves the covalent modification of a conserved cysteine residue within the ATP-binding pocket of the ErbB kinase domain, leading to sustained and potent inhibition of receptor signaling.[6][7] This broad-spectrum activity against multiple ErbB family members offers a potential advantage over selective inhibitors by simultaneously blocking redundant and compensatory signaling pathways.
Mechanism of Action
This compound's irreversible inhibitory action is central to its potent anti-cancer effects. The molecule's acrylamide side-chain at the C6 position is strategically positioned to form a covalent bond with a specific cysteine residue (e.g., Cys773 in HER2) in the ATP-binding site of ErbB1, ErbB2, and ErbB4.[6][7] This permanent inactivation of the kinase's catalytic activity prevents ATP binding and subsequent autophosphorylation, effectively shutting down downstream signaling.
By inhibiting multiple ErbB receptors, this compound disrupts key oncogenic signaling pathways, primarily the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, which are critical for cell proliferation and survival, respectively.[2][3][8] The inhibition of these pathways leads to cell cycle arrest, induction of apoptosis, and a reduction in tumor growth.[6][9]
References
- 1. bosterbio.com [bosterbio.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C24H25ClFN5O3 | CID 156414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CI-1033, a pan-erbB tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound (CI-1033) | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Irreversible pan-ERBB inhibitor this compound elicits anti-leukaemic effects and induces the regression of FLT3-ITD transformed cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of this compound on Sensitivity of Cytotoxic Drugs in Tamoxifen-Resistant Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Canertinib: A Technical Guide to Targets and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Canertinib (CI-1033), an irreversible pan-ErbB tyrosine kinase inhibitor. It details the compound's primary molecular targets, their corresponding binding affinities, the experimental methodologies used for these determinations, and the key signaling pathways affected by its inhibitory action.
Core Molecular Targets and Binding Affinity
This compound is designed to covalently bind to and irreversibly inhibit members of the ErbB family of receptor tyrosine kinases.[1] Its primary targets include the epidermal growth factor receptor (EGFR/ErbB1), HER2/neu (ErbB2), and HER4 (ErbB4).[2][3] This broad-spectrum activity allows it to block signaling through multiple pathways that are often implicated in cancer cell proliferation and survival.[1]
The binding affinity of this compound has been quantified through various biochemical and cellular assays, with IC50 values providing a measure of its potency. The following tables summarize the available quantitative data.
Table 1: In Vitro Kinase Inhibition
This table presents the half-maximal inhibitory concentrations (IC50) of this compound against isolated ErbB family kinases.
| Target | IC50 (nM) | Assay Type | Source |
| EGFR (ErbB1) | 0.8 | Cell-free kinase assay | [2][3][4] |
| HER2 (ErbB2) | 19 | Cell-free kinase assay | [2][3][4] |
| HER4 (ErbB4) | 7 | Cell-free kinase assay | [2][3][4] |
Table 2: Cellular Autophosphorylation Inhibition
This table details this compound's potency in inhibiting the autophosphorylation of ErbB receptors within a cellular context.
| Target | IC50 (nM) | Cell Line | Assay Type | Source |
| EGFR | 7.4 | A431 cells | Cellular autophosphorylation | [5][6] |
| ErbB2 | 9 | Not specified | Cellular autophosphorylation | [5][6] |
| ErbB2 | 5 | Not specified | Heregulin-stimulated cellular autophosphorylation | [7] |
| ErbB3 | 14 | Not specified | Heregulin-stimulated cellular autophosphorylation | [7] |
| ErbB4 | 10 | Not specified | Heregulin-stimulated cellular autophosphorylation | [7] |
Mechanism of Action: Irreversible Inhibition
This compound is a quinazoline-based inhibitor that functions by irreversibly binding to the ATP-binding pocket within the kinase domain of the ErbB receptors.[2] Specifically, the acrylamide side-chain of this compound forms a covalent bond with a conserved cysteine residue (e.g., Cys773 in EGFR) located at the edge of the ATP binding site.[1][7] This covalent modification permanently inactivates the kinase, leading to a prolonged suppression of downstream signaling pathways.[1]
Figure 1. Covalent binding mechanism of this compound.
Impact on Downstream Signaling Pathways
By inhibiting the kinase activity of ErbB receptors, this compound effectively blocks the initiation of multiple downstream signaling cascades that are crucial for tumor growth and survival. The most well-documented of these are the Ras/MAPK and PI3K/Akt pathways.[8] Inhibition of these pathways leads to decreased cell proliferation and increased apoptosis.[1][8]
Figure 2. Inhibition of ErbB downstream signaling by this compound.
Experimental Protocols
The determination of this compound's binding affinity and inhibitory activity involves standardized in vitro biochemical and cell-based assays.
In Vitro Tyrosine Kinase Assay (IC50 Determination)
This protocol outlines a method for determining the IC50 value of this compound against a purified EGFR tyrosine kinase.
Objective: To quantify the concentration of this compound required to inhibit 50% of the EGFR kinase activity in a cell-free system.
Materials:
-
96-well filter plates
-
Purified recombinant EGFR tyrosine kinase domain
-
Substrate: Poly(Glu, Tyr) 4:1
-
[γ-³²P]ATP
-
ATP solution
-
This compound stock solution (in DMSO)
-
Assay Buffer: 20 mM HEPES (pH 7.4), 50 mM Sodium Vanadate
-
Stop Solution: 20% Trichloroacetic acid (TCA)
-
Wash Solution: 10% TCA
-
Scintillation counter (e.g., Wallac β plate counter)
Workflow:
Figure 3. Workflow for an in vitro kinase assay.
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well filter plate, add the following to each well for a total volume of 0.1 mL: 10 ng of EGFR tyrosine kinase, 20 mg of poly(glutamic acid/tyrosine), 20 mM HEPES (pH 7.4), 50 mM sodium vanadate, and the appropriate dilution of this compound.[7]
-
Pre-incubate the plate with shaking for 10 minutes at 25°C.[7]
-
Initiate the kinase reaction by adding 10 μM ATP containing 0.5 μCi of [γ-³²P]ATP.[7]
-
Incubate the plate for an additional 10 minutes at 25°C.[7]
-
Terminate the reaction by adding 0.1 mL of 20% trichloroacetic acid (TCA).[7]
-
Allow the substrate to precipitate by keeping the plate at 4°C for at least 15 minutes.[7]
-
Wash the wells five times with 0.2 mL of 10% TCA to remove unincorporated radiolabeled ATP.[7]
-
Determine the amount of ³²P incorporated into the substrate using a Wallac β plate counter.[7]
-
Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay
This protocol describes a method to assess the effect of this compound on the proliferation of cancer cell lines.
Objective: To measure the anti-proliferative effect of this compound on a given cell line.
Materials:
-
Cancer cell line (e.g., A431, TT, TE2, TE6, TE10)
-
24-well plastic culture plates
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution
-
Cell counting device (e.g., Coulter counter)
Procedure:
-
Seed 1 x 10⁴ cells per well in a 24-well plate and allow them to adhere overnight.[7]
-
Treat the cells with various concentrations of this compound (e.g., 0.1-5.0 nM).[7]
-
Incubate the cells for specified time periods (e.g., 1, 3, 5, and 7 days).[7]
-
After each treatment period, harvest the cells and count them using a Coulter counter.[7]
-
Calculate the percent of cell proliferation for each treatment group compared to a vehicle-treated control group using the formula: (treated cell number / control cell number) x 100.[7]
Clinical and Preclinical Context
This compound was one of the first irreversible kinase inhibitors to enter clinical trials.[7] It has been investigated for the treatment of various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[8][9] While it demonstrated modest activity in unselected patient populations, its development has served as an important template for subsequent generations of irreversible tyrosine kinase inhibitors.[7][9][10] Studies have also explored its potential to reverse tamoxifen resistance in breast cancer cells.[1]
Disclaimer: This document is intended for research and informational purposes only. This compound is an investigational compound and is not approved for clinical use.
References
- 1. The Effect of this compound on Sensitivity of Cytotoxic Drugs in Tamoxifen-Resistant Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (CI-1033) | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Multicenter, randomized, phase II trial of CI-1033, an irreversible pan-ERBB inhibitor, for previously treated advanced non small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
Canertinib: A Technical Guide to a Pan-ErbB Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canertinib, also known as CI-1033 and PD-183805, is a potent, orally available, and irreversible pan-ErbB tyrosine kinase inhibitor.[1][2] It was developed as a second-generation tyrosine kinase inhibitor designed to overcome the limitations of first-generation agents by targeting all four members of the ErbB (also known as HER) family of receptor tyrosine kinases: EGFR (ErbB1), HER2/neu (ErbB2), HER3 (ErbB3), and HER4 (ErbB4).[3][4] The ErbB signaling network plays a crucial role in cell proliferation, survival, and differentiation, and its dysregulation is a key driver in the development and progression of numerous cancers.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound is a quinazoline-based compound.[5] Its structure features a reactive acrylamide group that forms a covalent bond with a conserved cysteine residue in the ATP-binding pocket of the ErbB kinases, leading to irreversible inhibition.[6]
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | N-{4-[(3-chlorophenyl)amino]-7-[3-(morpholin-4-yl)propoxy]quinazolin-6-yl}prop-2-enamide[7] |
| Synonyms | CI-1033, PD-183805[7] |
| CAS Number | 267243-28-7[7] |
| Molecular Formula | C₂₄H₂₅ClFN₅O₃[7] |
| SMILES | C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4[1] |
| InChI | InChI=1S/C24H25ClFN5O3/c1-2-23(32)30-21-13-17-20(14-22(21)34-9-3-6-31-7-10-33-11-8-31)27-15-28-24(17)29-16-4-5-19(26)18(25)12-16/h2,4-5,12-15H,1,3,6-11H2,(H,30,32)(H,27,28,29)[7] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 485.94 g/mol [7] |
| Appearance | Solid |
| Solubility | Soluble in DMSO[3] |
| Storage | Store at -20°C[2] |
Mechanism of Action
This compound exerts its anti-cancer effects by irreversibly inhibiting the tyrosine kinase activity of all four ErbB family members.[3] Ligand binding to ErbB receptors induces receptor dimerization (homo- or heterodimerization) and subsequent autophosphorylation of tyrosine residues in the intracellular domain.[8] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that are critical for cell growth and survival.[8]
The two major signaling pathways activated by the ErbB family are the Ras/Raf/MEK/ERK (MAPK) pathway, which is primarily involved in cell proliferation, and the PI3K/Akt/mTOR pathway, which is a key regulator of cell survival and apoptosis resistance.[8][9]
By covalently binding to the ATP-binding site of the ErbB kinases, this compound blocks their catalytic activity, thereby preventing the phosphorylation and activation of downstream signaling molecules.[6] This leads to the inhibition of both the MAPK and PI3K/Akt pathways, resulting in cell cycle arrest and apoptosis in cancer cells that are dependent on ErbB signaling.[5][7]
Caption: this compound irreversibly inhibits all four ErbB receptors.
Biological Activity and Efficacy
This compound has demonstrated potent inhibitory activity against the ErbB receptor family in both enzymatic and cell-based assays.
Table 3: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Assay Type |
| EGFR (ErbB1) | 0.8 | Kinase Assay[2] |
| HER2 (ErbB2) | 19 | Kinase Assay[2] |
| HER4 (ErbB4) | 7 | Kinase Assay[2] |
| EGFR Autophosphorylation | 7.4 | Cell-based Assay[10] |
| HER2 Autophosphorylation | 9 | Cell-based Assay[10] |
Experimental Protocols
In Vitro Enzyme Assay for IC₅₀ Determination
This protocol describes a method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against ErbB family kinases.
Materials:
-
96-well filter plates
-
Recombinant EGFR, HER2, or HER4 tyrosine kinase
-
Poly(Glu, Tyr) 4:1 as a substrate
-
[γ-³²P]ATP
-
20 mM Hepes buffer, pH 7.4
-
50 mM Sodium Vanadate
-
This compound (CI-1033) at various dilutions
-
20% Trichloroacetic acid (TCA)
-
10% Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture in each well of a 96-well filter plate containing 20 mM Hepes (pH 7.4), 10 ng of the respective ErbB kinase, 20 mg of the poly(Glu, Tyr) substrate, and the desired concentration of this compound.[1]
-
Pre-incubate the plate with shaking for 10 minutes at 25°C.[1]
-
Initiate the kinase reaction by adding 10 μM ATP containing 0.5 μCi of [γ-³²P]ATP to each well.[1]
-
Incubate the plate for an additional 10 minutes at 25°C.[1]
-
Terminate the reaction by adding 0.1 mL of 20% TCA to each well.[1]
-
Incubate the plate at 4°C for at least 15 minutes to allow for the precipitation of the phosphorylated substrate.[1]
-
Wash the wells five times with 0.2 mL of 10% TCA to remove unincorporated [γ-³²P]ATP.[1]
-
Determine the amount of ³²P incorporated into the substrate using a scintillation counter.[1]
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
In Vitro Cell Proliferation Assay
This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A431, MDA-MB-453)
-
24-well plastic culture plates
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (CI-1033) at various concentrations
-
Cell counter (e.g., Coulter counter)
Procedure:
-
Seed 1 x 10⁴ cells per well in a 24-well plate and allow them to adhere overnight in complete culture medium.[1]
-
The following day, treat the cells with various concentrations of this compound (e.g., 0.1-5.0 nM).[1]
-
Incubate the cells for different time periods (e.g., 1, 3, 5, and 7 days).[1]
-
After the incubation period, harvest the cells and count them using a cell counter.[1]
-
Calculate the percentage of cell proliferation for each treatment condition relative to the untreated control.[1]
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Athymic nude mice
-
Human tumor cells (e.g., A431, H125)
-
This compound (CI-1033)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject human tumor cells into the flank of athymic nude mice.
-
Allow the tumors to reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at a predetermined dose and schedule (e.g., 20 to 80 mg/kg/day).[1]
-
Administer the vehicle control to the control group.
-
Measure the tumor dimensions with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis.
Conclusion
This compound is a potent and irreversible pan-ErbB inhibitor that effectively blocks signaling through the MAPK and PI3K/Akt pathways, leading to the inhibition of tumor cell proliferation and survival. Its broad activity against all four members of the ErbB family made it a promising candidate for the treatment of a variety of solid tumors. While its clinical development was discontinued, the extensive preclinical and early clinical data for this compound continue to provide valuable insights for the development of next-generation targeted cancer therapies. This technical guide serves as a comprehensive resource for researchers and scientists working in the field of oncology drug discovery and development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. CI-1033, an irreversible pan-erbB receptor inhibitor and its potential application for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CI-1033, a pan-erbB tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C24H25ClFN5O3 | CID 156414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Effect of this compound on Sensitivity of Cytotoxic Drugs in Tamoxifen-Resistant Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ClinPGx [clinpgx.org]
- 9. Potential benefits of the irreversible pan-erbB inhibitor, CI-1033, in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Canertinib (PD183805): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Canertinib (PD183805), also known as CI-1033, is a potent, orally bioavailable, and irreversible pan-ErbB tyrosine kinase inhibitor. It covalently binds to and inhibits all four members of the ErbB family of receptors: EGFR (ErbB1), HER2/neu (ErbB2), ErbB3, and ErbB4. This comprehensive technical guide details the discovery, development, mechanism of action, and preclinical and clinical evaluation of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the scientific journey of this pioneering irreversible kinase inhibitor.
Introduction: The Rationale for Pan-ErbB Inhibition
The ErbB family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and survival.[1] Dysregulation of ErbB signaling, through overexpression, mutation, or ligand-dependent activation, is a well-established driver of tumorigenesis in a variety of cancers, including non-small cell lung cancer (NSCLC), breast cancer, and esophageal cancer.[2][3] this compound was developed as a second-generation tyrosine kinase inhibitor designed to overcome some of the limitations of first-generation, reversible inhibitors by irreversibly binding to the kinase domain of the ErbB receptors, leading to sustained pathway inhibition.[1]
Discovery and Synthesis
This compound is a 4-anilinoquinazoline derivative, a scaffold that has proven effective for targeting the ATP-binding site of EGFR.[4] Its unique feature is the presence of an acrylamide moiety at the 6-position of the quinazoline ring. This group acts as a Michael acceptor, forming a covalent bond with a conserved cysteine residue (Cys773 in EGFR) within the ATP-binding pocket.[5] This irreversible binding permanently inactivates the kinase activity of the receptor. The 3-chloro-4-fluoroanilino group at the 4-position and the morpholinopropoxy side chain at the 7-position contribute to its high affinity and selectivity for the ErbB family of receptors.[6]
While a detailed, step-by-step synthesis protocol is proprietary, the general synthesis of 4-anilinoquinazoline derivatives involves the construction of the quinazoline core followed by the introduction of the various substituents.
Mechanism of Action
This compound is an irreversible inhibitor of the tyrosine kinase activity of all four ErbB family members.[7] Upon entering the cell, this compound targets the ATP-binding site of the intracellular kinase domain of the ErbB receptors. The acrylamide group on this compound forms a covalent bond with a specific cysteine residue, leading to the irreversible inactivation of the receptor's kinase function.[5] This prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are critical for tumor cell growth and survival.[1][3]
References
- 1. Early phase I data on an irreversible pan-erb inhibitor: CI-1033. What did we learn? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of this compound on Sensitivity of Cytotoxic Drugs in Tamoxifen-Resistant Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Canertinib (CI-1033): A Technical Guide for Non-Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Canertinib (CI-1033) is a potent, orally active, irreversible pan-ErbB tyrosine kinase inhibitor that has been investigated for the treatment of non-small cell lung cancer (NSCLC). By covalently binding to and inhibiting all four members of the ErbB receptor family (EGFR/ErbB1, HER2/ErbB2, ErbB3, and ErbB4), this compound disrupts key signaling pathways involved in tumor growth, proliferation, and survival. This technical guide provides an in-depth overview of this compound's mechanism of action, preclinical and clinical research findings in NSCLC, and detailed experimental protocols for its study. Quantitative data are summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams. Although clinical development of this compound was discontinued by Pfizer, its properties as a pan-ErbB inhibitor and the data from its investigations continue to be a valuable reference for ongoing research in NSCLC and the development of next-generation ErbB-targeted therapies.[1]
Mechanism of Action
This compound is a quinazoline-based small molecule that functions as an irreversible inhibitor of the ErbB family of receptor tyrosine kinases.[2] Its mechanism involves the covalent modification of a conserved cysteine residue within the ATP-binding pocket of the ErbB kinase domain.[3] This irreversible binding prevents ATP from accessing the catalytic site, thereby blocking receptor autophosphorylation and subsequent activation of downstream signaling cascades.[3]
The primary signaling pathways inhibited by this compound include the Ras/Raf/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K/Akt/mTOR pathway, a key regulator of cell survival and anti-apoptotic signals.[4][5] By blocking these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells that are dependent on ErbB signaling.[4][6]
Quantitative Data
In Vitro Potency
This compound has demonstrated potent inhibitory activity against multiple ErbB family members in various assays.
| Target | Assay Type | IC50 (nM) | Reference |
| EGFR | Cell-free | 1.5 | [6] |
| EGFR | Cell-free | 0.8 | [1][2] |
| EGFR (autophosphorylation) | A431 cells | 7.4 | [6][7] |
| ErbB2 | Cell-free | 9.0 | [6] |
| HER2 | Cell-free | 19 | [1][2] |
| ErbB2 (autophosphorylation) | Cellular | 9 | [7] |
| ErbB4 | Cell-free | 7 | [1][2] |
Clinical Efficacy in NSCLC (Phase II)
A multicenter, randomized, open-label Phase II clinical trial evaluated this compound in 166 patients with advanced NSCLC who had failed platinum-based chemotherapy.[8] Patients were assigned to one of three dosing arms.[8] The primary endpoint was the 1-year survival rate.[8]
| Dosing Arm | 1-Year Survival Rate | Response Rate (CR + PR) | Stable Disease |
| 50 mg daily (21 days/cycle) | 29% | 2% | 16% |
| 150 mg daily (21 days/cycle) | 26% | 2% | 23% |
| 450 mg daily (14 days on, 7 days off/cycle) | 29% | 4% | 18% |
Note: The 450 mg arm was closed early due to excessive adverse events, primarily rash and diarrhea.[8]
Experimental Protocols
In Vitro Kinase Assay (Cell-free)
This protocol outlines a general method for determining the IC50 of this compound against purified ErbB family kinases.
Methodology:
-
Reaction Setup: In a microplate, combine the purified ErbB kinase, a suitable substrate (e.g., a synthetic peptide), and varying concentrations of this compound. All components except ATP are added to the well.
-
Pre-incubation: The plate is incubated with shaking for 10 minutes at 25°C to allow for inhibitor binding.[6]
-
Reaction Initiation: The kinase reaction is started by the addition of [³²P]ATP.[6] The plate is then incubated for another 10 minutes at 25°C.[6]
-
Termination: The reaction is stopped by adding 0.1 mL of 20% trichloroacetic acid (TCA).[6]
-
Precipitation and Washing: The plate is kept at 4°C for at least 15 minutes to allow the substrate to precipitate. The wells are then washed five times with 0.2 mL of 10% TCA to remove unincorporated [³²P]ATP.[6]
-
Quantification: The amount of ³²P incorporated into the substrate is determined using a beta plate counter.[6] IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Autophosphorylation Assay
This protocol describes a method to measure the inhibition of ErbB receptor autophosphorylation in a cellular context.
Methodology:
-
Cell Culture: Plate NSCLC cell lines (e.g., A431 for EGFR, or lines with HER2 amplification) in appropriate growth media and allow them to adhere overnight.
-
Serum Starvation: To reduce basal receptor activation, serum-starve the cells for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 2-4 hours).
-
Ligand Stimulation: Stimulate the cells with a specific ligand (e.g., EGF for EGFR, heregulin for ErbB2/3/4) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated form of the target ErbB receptor (e.g., p-EGFR, p-HER2). Subsequently, probe with an antibody for the total form of the receptor as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the extent of phosphorylation inhibition at different this compound concentrations and calculate the IC50.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human NSCLC cells (e.g., those with ErbB pathway activation) into the flank of immunocompromised mice (e.g., NOG mice).[9]
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally to the treatment group at a predetermined dose and schedule.[9] The control group receives a vehicle control.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume.
-
Endpoint: Continue the study until a predetermined endpoint is reached, such as a specific tumor volume in the control group or a set number of days.
-
Analysis: At the end of the study, excise the tumors and weigh them.[9] Analyze tumor tissue for biomarkers of drug activity, such as inhibition of EGFR and HER2 phosphorylation via immunohistochemistry.[9] Compare tumor growth rates and final tumor weights between the treated and control groups to assess efficacy.
Resistance to ErbB Inhibition
Despite initial responses, acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in NSCLC.[5][10][11] While this compound, as an irreversible pan-ErbB inhibitor, was developed in part to overcome some resistance mechanisms, understanding these pathways is crucial for the development of future therapies.
Key mechanisms of resistance include:
-
On-Target (EGFR-dependent) Mutations: Secondary mutations in the EGFR gene, such as the T790M "gatekeeper" mutation, can prevent first and second-generation TKIs from binding effectively.[10][12]
-
Bypass Track Activation (EGFR-independent): Amplification or activation of other receptor tyrosine kinases, most notably MET, can activate downstream signaling pathways (like PI3K/Akt) independently of EGFR, thus bypassing the TKI-induced block.[10][13]
-
Histologic Transformation: In some cases, the tumor can transform from an adenocarcinoma to a different histology, such as small cell lung cancer (SCLC), which is not dependent on EGFR signaling for its growth.[10]
Conclusion
This compound is a pan-ErbB inhibitor that demonstrated modest clinical activity in unselected, previously treated NSCLC patients.[8] While its development has been discontinued, the extensive preclinical and clinical research provides a valuable foundation for the ongoing development of ErbB-targeted therapies. The data underscore the importance of the ErbB signaling network in NSCLC and highlight the challenges, such as acquired resistance, that must be overcome to improve patient outcomes. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from pan-ErbB inhibition and on developing combination strategies to circumvent resistance mechanisms.[8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. The Effect of this compound on Sensitivity of Cytotoxic Drugs in Tamoxifen-Resistant Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Frontiers | Challenges of EGFR-TKIs in NSCLC and the potential role of herbs and active compounds: From mechanism to clinical practice [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Multicenter, randomized, phase II trial of CI-1033, an irreversible pan-ERBB inhibitor, for previously treated advanced non small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. onclive.com [onclive.com]
- 11. The Resistance to EGFR-TKIs in Non-Small Cell Lung Cancer: From Molecular Mechanisms to Clinical Application of New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. youtube.com [youtube.com]
Canertinib: A Technical Guide to Preclinical Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canertinib (CI-1033) is a potent, orally bioavailable, irreversible pan-ErbB tyrosine kinase inhibitor. It represents a significant therapeutic agent in oncology research due to its comprehensive targeting of all four members of the ErbB family of receptors: EGFR (ErbB1), HER2/neu (ErbB2), HER3 (ErbB3), and HER4 (ErbB4). This technical guide provides an in-depth overview of the preclinical studies that have elucidated the mechanism of action, efficacy, and potential applications of this compound. The information is tailored for researchers, scientists, and professionals involved in drug development.
Mechanism of Action
This compound is a 4-anilinoquinazoline derivative that functions as an irreversible inhibitor of the ErbB family of receptor tyrosine kinases.[1] Its mechanism involves covalently binding to a specific cysteine residue within the ATP-binding pocket of the kinase domain of EGFR, HER2, and HER4.[2] This irreversible binding effectively blocks the ATP-binding site, thereby preventing receptor autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[3][4][5] The prolonged suppression of ErbB receptor-mediated signaling is a key feature of this compound's action, requiring de novo synthesis of the receptor to restore signaling.[6]
The primary signaling cascades inhibited by this compound include the Ras/MAP kinase and the PI3K/AKT pathways.[5][7] By blocking these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells that are dependent on ErbB signaling for their growth and survival.[8][9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Effect of this compound on Sensitivity of Cytotoxic Drugs in Tamoxifen-Resistant Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. This compound (CI-1033) | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. Early phase I data on an irreversible pan-erb inhibitor: CI-1033. What did we learn? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. The pan-ErbB receptor tyrosine kinase inhibitor this compound promotes apoptosis of malignant melanoma in vitro and displays anti-tumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Canertinib: A Dual Regulator of Cell Fate – Cytostatic versus Apoptotic Effects
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Canertinib (CI-1033) is a potent, orally active, irreversible pan-ErbB tyrosine kinase inhibitor that has demonstrated significant anti-tumor activity in a variety of preclinical models.[1][2] Its mechanism of action involves the covalent binding to a cysteine residue in the ATP-binding pocket of EGFR (ErbB1), HER2/neu (ErbB2), and ErbB4, leading to the inhibition of receptor phosphorylation and downstream signaling.[1] This comprehensive guide delves into the dual effects of this compound on cancer cells: cytostatic arrest and the induction of apoptosis. We will explore the underlying signaling pathways, present quantitative data from various studies, and provide detailed experimental protocols for investigating these phenomena.
Introduction
The ErbB family of receptor tyrosine kinases plays a crucial role in regulating cell proliferation, survival, and differentiation.[3] Dysregulation of ErbB signaling is a common feature in many human cancers, making this family an attractive target for therapeutic intervention.[1] this compound, as a pan-ErbB inhibitor, offers the advantage of simultaneously blocking signaling from all four members of the ErbB family, potentially overcoming resistance mechanisms associated with inhibitors targeting a single receptor.[4]
The cellular response to this compound is dose-dependent and cell-type specific, manifesting as either a cytostatic effect, characterized by cell cycle arrest, or a cytotoxic effect, leading to programmed cell death (apoptosis).[5] Understanding the molecular determinants that govern this switch is critical for the rational design of this compound-based therapeutic strategies.
Mechanism of Action: A Fork in the Road
This compound's primary mechanism involves the irreversible inhibition of ErbB receptor tyrosine kinases.[1] This blockade disrupts downstream signaling cascades, most notably the phosphatidylinositol 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/ERK (MAPK) pathways, both of which are critical for cell proliferation and survival.[6][7]
Cytostatic Effects: Induction of Cell Cycle Arrest
At lower concentrations, this compound often induces a cytostatic effect by promoting cell cycle arrest, primarily in the G1 phase.[5][8] This is achieved through the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p27.[7] The inhibition of the Akt and MAPK pathways plays a central role in this process.
// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; ErbB_Receptors [label="ErbB Receptors\n(EGFR, HER2, ErbB4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; p27 [label="p27 (CKI)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle_Progression [label="Cell Cycle Progression", fillcolor="#F1F3F4", fontcolor="#202124"]; G1_Arrest [label="G1 Phase Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> ErbB_Receptors [label="inhibits", color="#EA4335"]; ErbB_Receptors -> PI3K [label="activates"]; ErbB_Receptors -> Ras [label="activates"]; PI3K -> Akt [label="activates"]; Ras -> Raf -> MEK -> ERK [label="activates"]; Akt -> p27 [label="inhibits"]; ERK -> Cell_Cycle_Progression [label="promotes"]; p27 -> Cell_Cycle_Progression [label="inhibits", color="#EA4335"]; Cell_Cycle_Progression -> G1_Arrest [style=invis]; } this compound-induced cytostatic signaling pathway.
Apoptotic Effects: Triggering Programmed Cell Death
At higher concentrations, this compound can shift the cellular response from cytostasis to apoptosis. This is often mediated through the intrinsic apoptotic pathway, which involves the activation of caspases.[8] Key events include the cleavage of caspase-3, -8, -9, and -10, as well as the cleavage of poly (ADP-ribose) polymerase (PARP).[8] The downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bim are also implicated in this compound-induced apoptosis.
// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; ErbB_Signaling [label="ErbB Signaling\n(Akt, ERK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 (anti-apoptotic)", fillcolor="#F1F3F4", fontcolor="#202124"]; Bim [label="Bim (pro-apoptotic)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase8 [label="Caspase-8", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase10 [label="Caspase-10", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase3 [label="Caspase-3", fillcolor="#34A853", fontcolor="#FFFFFF"]; PARP_Cleavage [label="PARP Cleavage", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> ErbB_Signaling [label="inhibits", color="#EA4335"]; ErbB_Signaling -> Bcl2 [label="activates"]; ErbB_Signaling -> Bim [label="inhibits"]; Bcl2 -> Mitochondria [label="stabilizes", color="#34A853"]; Bim -> Mitochondria [label="destabilizes", color="#EA4335"]; Mitochondria -> Caspase9 [label="activates"]; this compound -> Caspase8 [label="activates (ErbB-independent)"]; this compound -> Caspase10 [label="activates (ErbB-independent)"]; Caspase9 -> Caspase3 [label="activates"]; Caspase8 -> Caspase3 [label="activates"]; Caspase10 -> Caspase8 [label="activates"]; Caspase3 -> PARP_Cleavage [label="induces"]; PARP_Cleavage -> Apoptosis; } this compound-induced apoptotic signaling pathway.
Quantitative Data on this compound's Effects
The potency of this compound varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Effect | Reference |
| HCC827 | Non-Small Cell Lung Cancer | 1 | Anti-proliferative | [7] |
| A431 | Epidermoid Carcinoma | 7.4 | Inhibition of EGFR autophosphorylation | [7] |
| MDA-MB-453 | Breast Cancer | 9 | Inhibition of ErbB2 autophosphorylation | [7] |
| RaH3 | Malignant Melanoma | ~800 | Growth inhibition | [5] |
| RaH5 | Malignant Melanoma | ~800 | Growth inhibition | [5] |
Note: IC50 values can vary depending on the experimental conditions, such as the assay used and the incubation time.
Experimental Protocols
To aid researchers in studying the cytostatic and apoptotic effects of this compound, this section provides detailed protocols for key experiments.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic and cytostatic effects of this compound by measuring the metabolic activity of cells.
// Nodes Start [label="Seed cells in\n96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate for 24h", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with this compound\n(various concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate2 [label="Incubate for\n24-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_MTT [label="Add MTT reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate3 [label="Incubate for 2-4h", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Solvent [label="Add solubilization\nsolvent (e.g., DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure [label="Measure absorbance\nat 570 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Calculate % viability\nand IC50", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Incubate1 -> Treat -> Incubate2 -> Add_MTT -> Incubate3 -> Add_Solvent -> Measure -> Analyze; } Workflow for MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with the this compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution to assess the cytostatic effects of this compound.
// Nodes Start [label="Treat cells with\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; Harvest [label="Harvest cells\n(trypsinization if adherent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash with PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; Fix [label="Fix cells in\ncold 70% ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at -20°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Stain [label="Stain with Propidium Iodide\nand RNase A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze by\nFlow Cytometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantify [label="Quantify cell populations\nin G0/G1, S, and G2/M phases", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Harvest -> Wash -> Fix -> Incubate -> Stain -> Analyze -> Quantify; } Workflow for cell cycle analysis by flow cytometry.
Materials:
-
This compound-treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound for the desired duration.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice or at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells to quantify this compound-induced apoptosis.[10][11]
// Nodes Start [label="Treat cells with\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; Harvest [label="Harvest cells\n(including supernatant)", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash with PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; Resuspend [label="Resuspend in\nAnnexin V Binding Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; Stain [label="Stain with FITC-Annexin V\nand Propidium Iodide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate in the dark\nfor 15 min at RT", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze by\nFlow Cytometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantify [label="Quantify viable, apoptotic,\nand necrotic cells", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Harvest -> Wash -> Resuspend -> Stain -> Incubate -> Analyze -> Quantify; } Workflow for apoptosis assay using Annexin V/PI staining.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate cell populations:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathways affected by this compound.[12][13]
// Nodes Start [label="Treat cells and\nprepare lysates", fillcolor="#FBBC05", fontcolor="#202124"]; Quantify [label="Protein quantification\n(e.g., BCA assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; SDS_PAGE [label="SDS-PAGE", fillcolor="#F1F3F4", fontcolor="#202124"]; Transfer [label="Transfer to\nPVDF membrane", fillcolor="#F1F3F4", fontcolor="#202124"]; Block [label="Block membrane", fillcolor="#F1F3F4", fontcolor="#202124"]; Primary_Ab [label="Incubate with\nprimary antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Secondary_Ab [label="Incubate with\nHRP-conjugated\nsecondary antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detect [label="Detect with ECL\nand image", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Quantify -> SDS_PAGE -> Transfer -> Block -> Primary_Ab -> Secondary_Ab -> Detect; } Workflow for Western blot analysis.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagents (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-p-Akt, anti-p-ERK, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression or phosphorylation levels.
Conclusion
This compound exhibits a dual mechanism of action, inducing either cytostatic cell cycle arrest or apoptotic cell death in cancer cells. The choice between these two fates appears to be dependent on the drug concentration and the specific cellular context. A thorough understanding of the signaling pathways that govern these responses, coupled with robust experimental methodologies, is essential for the continued development and optimal clinical application of this compound and other pan-ErbB inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the intricate interplay between this compound's cytostatic and apoptotic effects.
References
- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of this compound on Sensitivity of Cytotoxic Drugs in Tamoxifen-Resistant Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pan-ErbB receptor tyrosine kinase inhibitor this compound promotes apoptosis of malignant melanoma in vitro and displays anti-tumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound (CI-1033) | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. The pan-ErbB tyrosine kinase inhibitor this compound induces caspase-mediated cell death in human T-cell leukemia (Jurkat) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Western blot protocol | Abcam [abcam.com]
Canertinib-Induced Ototoxicity: A Technical Guide to the Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Canertinib (CI-1033), an irreversible pan-ErbB tyrosine kinase inhibitor, has been investigated as a potential anti-cancer agent. However, preclinical studies have revealed a significant side effect: ototoxicity, or damage to the inner ear. This technical guide synthesizes the available data on the mechanisms underlying this compound-induced hearing loss. By inhibiting the ErbB family of receptor tyrosine kinases, which are crucial for the development and maintenance of cochlear hair cells, this compound disrupts essential signaling pathways, leading to hair cell death and subsequent hearing impairment. This document provides a detailed overview of the core mechanisms, summarizes key quantitative data, outlines experimental protocols from pivotal studies, and presents visual diagrams of the implicated signaling pathways and experimental workflows.
Introduction to this compound and the ErbB Signaling Pathway
This compound is a potent, irreversible inhibitor of all four members of the ErbB (also known as HER) family of receptor tyrosine kinases: EGFR (ErbB1), HER2/neu (ErbB2), HER3 (ErbB3), and HER4 (ErbB4).[1][2] These receptors are key components of signaling pathways that regulate cell proliferation, survival, and differentiation.[3][4] In many cancers, the ErbB signaling pathway is dysregulated, making it a prime target for therapeutic intervention.[5][6]
The Neuregulin-1 (NRG1)-ErbB signaling pathway is also essential for the normal development and function of the inner ear.[5][6][7] NRG1 is expressed in spiral ganglion neurons, while ErbB receptors are found on hair cells, supporting cells, and Schwann cells within the cochlea.[6] Disruption of this signaling cascade has been shown to cause significant hearing impairment in animal models.[5][6] Given this compound's mechanism of action as a pan-ErbB inhibitor, its potential for ototoxicity is a significant concern.[6][7][8]
Core Mechanism of this compound-Induced Ototoxicity
The primary mechanism of this compound-induced ototoxicity is the disruption of the NRG1-ErbB signaling pathway, which is vital for the survival and function of cochlear hair cells, particularly the outer hair cells (OHCs).[6][7][8] By irreversibly binding to and inhibiting ErbB receptors, this compound blocks the downstream signaling cascades necessary for maintaining hair cell integrity. This inhibition is thought to trigger apoptotic pathways, leading to progressive hair cell loss and sensorineural hearing loss.[6] Studies have demonstrated that this ototoxicity is dose-dependent and has been observed across multiple preclinical models, suggesting a conserved molecular mechanism.[5][6][7][8]
Proposed Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound in cochlear hair cells. In a healthy state, the binding of ligands like Neuregulin-1 (NRG1) to ErbB receptors on hair cells activates downstream pro-survival pathways such as the PI3K/Akt and MAPK/ERK pathways. This compound, as a pan-ErbB inhibitor, blocks this activation, leading to a reduction in pro-survival signals and the potential activation of apoptotic cascades.
Quantitative Data on this compound Ototoxicity
The following tables summarize the key quantitative findings from preclinical studies on this compound-induced ototoxicity.
Table 1: Auditory Brainstem Response (ABR) Threshold Shifts in C57BL/6J Mice
| Frequency (kHz) | ABR Threshold Shift (dB SPL) in this compound-Treated Group | p-value (vs. Control) |
| 8 | ~10 | > 0.05 |
| 12 | ~15 | > 0.05 |
| 16 | ~20 | < 0.05 |
| 20 | ~25 | < 0.01 |
| 40 | ~35 | < 0.001 |
| Data derived from graphical representations in a study on this compound-induced ototoxicity in preclinical models.[6] |
Table 2: Auditory Brainstem Response (ABR) and Distortion Product Otoacoustic Emission (DPOAE) Threshold Shifts in CBA/CaJ Mice
| Measurement | Threshold Shift (dB SPL) in this compound-Treated Group | p-value (vs. Control) |
| ABR (20 kHz) | ~20 | < 0.001 |
| ABR (40 kHz) | ~25 | = 0.033 |
| DPOAE | Significant Shift | = 0.00158 |
| Data reported in a study on this compound-induced ototoxicity in preclinical models.[6] |
Table 3: Outer Hair Cell (OHC) Loss in C57BL/6J Mice
| Cochlear Region (% Distance from Apex) | OHC Loss in this compound-Treated Group | Statistical Significance |
| 70-100% (Basal Region) | Statistically Significant Loss | p < 0.05 |
| Quantitative analysis of cochleograms from a study on this compound-induced ototoxicity.[6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary research on this compound ototoxicity.
Animal Models and Drug Administration
-
Zebrafish: Wild-type zebrafish larvae were exposed to varying concentrations of this compound in their media.
-
Mice:
-
Strains: C57BL/6J and CBA/CaJ mice were used. The CBA/CaJ strain is noted for not having early age-related hearing loss.[6]
-
Drug Administration: this compound was administered via intraperitoneal (IP) injections. A common dosage regimen was 30 mg/kg body weight daily.[9] Control groups received vehicle injections.
-
Auditory Function Assessment
-
Auditory Brainstem Response (ABR):
-
Mice were anesthetized.
-
Subdermal needle electrodes were placed at the vertex (active), behind the test ear (reference), and on the back (ground).
-
Acoustic stimuli (clicks and tone pips at various frequencies) were delivered to the ear canal.
-
Evoked neural responses were recorded and amplified.
-
The ABR threshold, defined as the lowest stimulus intensity that elicits a discernible wave V, was determined for each frequency.
-
-
Distortion Product Otoacoustic Emissions (DPOAEs):
-
A probe containing two speakers and a microphone was sealed into the ear canal.
-
Two primary tones (f1 and f2) were presented simultaneously.
-
The DPOAE at the 2f1-f2 frequency, a measure of OHC function, was recorded.
-
DPOAE thresholds were determined as the f2 level required to elicit a DPOAE of a specific amplitude above the noise floor.
-
Histological Analysis of Hair Cells
-
Cochlear Dissection and Staining:
-
Following auditory testing, mice were euthanized and their cochleae were harvested.
-
The cochleae were fixed, decalcified, and microdissected to expose the organ of Corti.
-
The tissue was permeabilized and stained with fluorescently-labeled phalloidin to visualize F-actin in the stereocilia and cuticular plates of hair cells.
-
-
Cochleogram and Hair Cell Counting:
-
The stained cochlear whole mounts were imaged using fluorescence microscopy.
-
The number of inner hair cells (IHCs) and outer hair cells (OHCs) were counted along the length of the cochlea.
-
The percentage of missing hair cells was calculated for different regions of the cochlea, typically expressed as a percentage of the distance from the apex.[6]
-
Experimental Workflow Diagram
The following diagram outlines the typical workflow for assessing this compound-induced ototoxicity in mouse models.
Discussion and Future Directions
The evidence strongly indicates that this compound induces ototoxicity by targeting the ErbB signaling pathway in the cochlea, leading to the loss of outer hair cells.[6][7][8] The dose-dependent nature of this toxicity and its confirmation in multiple preclinical models underscore the clinical relevance of these findings.[6][7] While the primary ototoxic effects appear to be on OHCs, some studies suggest potential damage to other cochlear structures as well.[6]
Future research should focus on elucidating the specific downstream molecular events that follow ErbB inhibition in hair cells and lead to apoptosis. A deeper understanding of these pathways could pave the way for the development of otoprotective strategies that could be co-administered with this compound or other pan-ErbB inhibitors, thereby preserving their anti-cancer efficacy while mitigating the risk of permanent hearing loss. Additionally, clinical monitoring of hearing function in patients receiving pan-ErbB inhibitors is warranted based on these preclinical findings.[5][6][7]
Conclusion
This compound-induced ototoxicity is a significant, mechanism-based toxicity resulting from the inhibition of the essential NRG1-ErbB signaling pathway in the inner ear. Preclinical data robustly demonstrate that this inhibition leads to a dose-dependent loss of cochlear hair cells, particularly OHCs, and consequent hearing impairment. The information presented in this technical guide provides a comprehensive overview for researchers and drug development professionals, highlighting the importance of considering ototoxicity in the development and clinical application of pan-ErbB inhibitors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Effect of this compound on Sensitivity of Cytotoxic Drugs in Tamoxifen-Resistant Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (CI-1033), EGFR and HER2/ErbB2 tyrosine kinase inhibitor (CAS 289499-45-2) | Abcam [abcam.com]
- 4. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. This compound–Induces Ototoxicity in Three Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces ototoxicity in three preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Canertinib In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Canertinib (CI-1033) is a potent, orally available, and irreversible pan-ErbB tyrosine kinase inhibitor.[1][2] It targets the epidermal growth factor receptor (EGFR/ErbB1), HER2/ErbB2, and HER4/ErbB4, making it a subject of significant interest in cancer research, particularly for tumors driven by ErbB family signaling.[1][2] this compound covalently binds to a specific cysteine residue within the ATP-binding pocket of the kinase domain of susceptible ErbB family members, leading to irreversible inhibition of their kinase activity.[3] This application note provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound in a laboratory setting.
Data Presentation
Table 1: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell-free and cell-based assays.
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| EGFR | Cell-free kinase assay | 0.8 - 1.5 | [1][4] |
| HER2/ErbB2 | Cell-free kinase assay | 9 - 19 | [1][4] |
| HER4/ErbB4 | Cell-free kinase assay | 7 | [1] |
| A431 (EGFR overexpressing) | Cellular EGFR autophosphorylation | 7.4 | [4][5] |
| MDA-MB-453 (HER2 overexpressing) | Cellular HER2 autophosphorylation | 9 | [4] |
| HCC827 (EGFR mutant) | Proliferation assay (MTS) | 1 | [4] |
| TT, TE2, TE6, TE10 | Proliferation assay | Significant inhibition at 0.1 nM | [4] |
| RaH3 and RaH5 (Malignant Melanoma) | Growth inhibition assay | ~800 | [6] |
Signaling Pathway
Experimental Protocols
EGFR/HER2 Kinase Assay (Cell-Free)
This protocol describes a radiometric assay to determine the IC50 of this compound against purified EGFR or HER2 kinase.
Materials:
-
Recombinant human EGFR or HER2 kinase
-
Poly(Glu, Tyr) 4:1 as a generic substrate
-
ATP, [γ-³²P]ATP
-
96-well filter plates
-
20% Trichloroacetic acid (TCA)
-
10% TCA
-
Scintillation counter
-
Kinase Buffer: 20 mM HEPES (pH 7.4), 50 mM Sodium Vanadate, 10 mM MgCl₂, 2 mM MnCl₂, 0.1 mg/mL BSA, 50 µM DTT.[4][7]
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.
-
In a 96-well filter plate, add 10 µL of diluted this compound or DMSO (vehicle control).
-
Add 20 µL of a solution containing 20 mg of poly(Glu, Tyr) substrate and 10 ng of EGFR or HER2 kinase in Kinase Buffer to each well.[4]
-
Incubate the plate with shaking for 10 minutes at 25°C.[4]
-
Initiate the kinase reaction by adding 10 µL of 10 µM ATP containing 0.5 µCi of [γ-³²P]ATP.[4]
-
Incubate the plate for another 10 minutes at 25°C.[4]
-
Terminate the reaction by adding 100 µL of cold 20% TCA.[2][4]
-
Incubate the plate at 4°C for at least 15 minutes to allow the substrate to precipitate.[2][4]
-
Determine the amount of ³²P incorporation by scintillation counting.[2][4]
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT/MTS)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A431, MDA-MB-453, HCC827)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well clear-bottom tissue culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[4]
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4]
-
The next day, treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for the desired time period (e.g., 24, 48, or 72 hours).[3][4] Include a vehicle control (DMSO).
-
For MTT Assay: a. Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8][9] b. Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[8][10] c. Shake the plate for 15 minutes on an orbital shaker. d. Measure the absorbance at 570 nm with a reference wavelength of 690 nm.[9]
-
For MTS Assay: a. Add 20 µL of MTS reagent to each well.[8][11] b. Incubate for 1-4 hours at 37°C.[8][11] c. Measure the absorbance at 490 nm.[11]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of EGFR/HER2 Phosphorylation
This protocol is to assess the inhibitory effect of this compound on the autophosphorylation of EGFR and HER2 in whole-cell lysates.
Materials:
-
Cancer cell lines (e.g., A431, MDA-MB-453)
-
This compound
-
EGF (for stimulating EGFR phosphorylation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-EGFR (e.g., Y1068, Y1173), anti-EGFR, anti-p-HER2 (e.g., Y1248), anti-HER2, and a loading control (e.g., anti-actin).[12][13][14]
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and allow them to adhere. For stimulation experiments, serum-starve the cells overnight before treatment.
-
Treat cells with this compound at various concentrations for a specified time. For EGFR stimulation, add EGF (e.g., 100 ng/mL) for the last 30 minutes of incubation.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.[12]
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[12]
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.[12]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibody overnight at 4°C.[12][14]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.[12]
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Immunofluorescence for HER2 Localization
This protocol is for visualizing the expression and subcellular localization of HER2 in response to this compound treatment.
Materials:
-
HER2-positive cells (e.g., SK-BR-3, BT-474)
-
Glass coverslips or imaging-compatible plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-HER2
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Seed cells on glass coverslips and allow them to adhere.
-
Treat the cells with this compound at the desired concentration and for the appropriate duration.
-
Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking solution for 30-60 minutes.
-
Incubate with the primary anti-HER2 antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
References
- 1. apexbt.com [apexbt.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. The Effect of this compound on Sensitivity of Cytotoxic Drugs in Tamoxifen-Resistant Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (CI-1033) | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. This compound dihydrochloride | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. (PDF) Studies on the effect of ErbB tyrosine kinase inhibitors on malignant melanoma growth and survival in vitro (2009) | Emelie Djerf | 1 Citations [scispace.com]
- 7. promega.com.cn [promega.com.cn]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 3hbiomedical.com [3hbiomedical.com]
- 10. researchhub.com [researchhub.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HER2/ErbB2 (29D8) Rabbit Monoclonal Antibody (#2165) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of HER2-Targeted Antibodies for Fluorescence-Guided Surgery in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Canertinib (CI-1033): Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Canertinib (CI-1033), a potent, irreversible pan-ErbB tyrosine kinase inhibitor, in cell culture experiments. Detailed protocols for cell treatment, proliferation assays, and signaling pathway analysis are included to facilitate research into its mechanism of action and therapeutic potential.
Introduction
This compound, also known as CI-1033 or PD183805, is a small molecule inhibitor that targets all four members of the ErbB (HER) family of receptor tyrosine kinases: EGFR (ErbB1), HER2/neu (ErbB2), HER3 (ErbB3), and HER4 (ErbB4).[1] By binding irreversibly to the ATP-binding site within the kinase domain of these receptors, this compound effectively blocks downstream signaling pathways, such as the MAPK and Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[2][3][4][5] Its potent anti-proliferative and pro-apoptotic effects have been demonstrated in a variety of cancer cell lines, making it a valuable tool for cancer research and drug development.[1][6]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the reported in vitro efficacy of this compound across various assays and cell lines. The IC50 values and effective concentrations can vary depending on the cell line, assay type, and experimental conditions.
| Target/Cell Line | Assay Type | IC50 / Effective Concentration | Reference |
| Enzyme/Receptor Assays | |||
| EGFR (ErbB1) | Cell-free kinase assay | 1.5 nM | [7] |
| EGFR | Cell-free kinase assay | 0.8 nM | [4][8] |
| EGFR | A431 cell autophosphorylation | 7.4 nM | [7][9][10] |
| ErbB2 (HER2) | Cell-free kinase assay | 9.0 nM | [7] |
| ErbB2 | Cell-free kinase assay | 19 nM | [4][8] |
| ErbB2 | MDA-MB-453 cell autophosphorylation | Potent irreversible inhibition | [7] |
| ErbB3 | Heregulin-stimulated phosphorylation | 14 nM | [7] |
| ErbB4 | Heregulin-stimulated phosphorylation | 10 nM | [7] |
| ErbB4 | Cell-free kinase assay | 7 nM | [4][8] |
| Cell-Based Proliferation/Viability Assays | |||
| A431 (epidermoid carcinoma) | Proliferation | IC50 = 7.4 nM | [7] |
| HCC827 (lung cancer, EGFR mutant) | Proliferation (MTS assay, 72h) | IC50 = 0.001 µM (1 nM) | [7] |
| TT, TE2, TE6, TE10 (esophageal squamous cell carcinoma) | Proliferation (cell counting, 1-7 days) | Significant inhibition at 0.1 nM; Tested range 0.1-5.0 nM | [5][7] |
| Malignant Peripheral Nerve Sheath Tumor Cells | Proliferation | 250-500 nM | [8] |
| Neuroblastoma Cell Lines | Growth inhibition & apoptosis | IC50 = 0.94-2.45 µM | [8] |
| Acute Myeloid Leukemia (AML) Cells | Proliferation | IC50 = 0.27 µM | [8] |
| MCF-7/TamR (tamoxifen-resistant breast cancer) | Sensitization to chemotherapy | 0.1 µM and 1 µM | [6] |
| OVCAR-5 & SKOV-3 (ovarian cancer) | 3D cell aggregate growth | 2-4 µM (this compound alone) | [11] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (CI-1033) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the manufacturer's instructions, dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).[10]
-
Gently vortex or pipette to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
Cell Proliferation Assay (e.g., MTS or WST-1)
This protocol provides a general guideline for assessing the effect of this compound on cell proliferation. Optimization of cell seeding density and treatment duration is recommended for each cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well clear-bottom cell culture plates
-
This compound stock solution
-
MTS or WST-1 reagent
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium.[7]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final concentrations should span a range determined by the known IC50 values for similar cell types (e.g., 0.1 nM to 5 µM). Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound concentration or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]
-
-
Viability Assessment:
-
Add 20 µL of MTS or WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Western Blot Analysis of ErbB Pathway Inhibition
This protocol allows for the assessment of this compound's effect on the phosphorylation status of ErbB family receptors and downstream signaling proteins like Akt and MAPK.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Serum-free medium
-
Growth factors (e.g., EGF, Heregulin) if investigating stimulated phosphorylation
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-MAPK, anti-MAPK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 3 µM) for a specified duration (e.g., 2-24 hours).[7] For ligand-stimulated phosphorylation, serum-starve the cells before a brief stimulation with the relevant growth factor in the presence or absence of this compound.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the change in phosphorylation of target proteins relative to total protein and loading controls. A significant decrease in the phosphorylation of EGFR, HER-2, Akt, and MAPK is expected with this compound treatment.[5][7]
-
Visualizations
Caption: this compound signaling pathway inhibition.
References
- 1. CI-1033, a pan-erbB tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C24H25ClFN5O3 | CID 156414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. The pan-erbB tyrosine kinase inhibitor CI-1033 inhibits human esophageal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of this compound on Sensitivity of Cytotoxic Drugs in Tamoxifen-Resistant Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound dihydrochloride | EGFR | Tocris Bioscience [tocris.com]
- 11. A Combination of Two Receptor Tyrosine Kinase Inhibitors, this compound and PHA665752 Compromises Ovarian Cancer Cell Growth in 3D Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Canertinib Target Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canertinib (CI-1033) is a potent, irreversible pan-ErbB tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR/ErbB1), HER2/neu (ErbB2), and ErbB4.[1][2] By covalently binding to a conserved cysteine residue in the ATP-binding pocket of these receptors, this compound effectively blocks their autophosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/Akt and Ras/MEK/ERK pathways. These pathways are crucial for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.[3]
Western blotting is a fundamental technique to assess the efficacy of tyrosine kinase inhibitors like this compound. This method allows for the direct measurement of the phosphorylation status of target proteins and downstream signaling molecules in response to drug treatment. These application notes provide detailed protocols for the analysis of this compound-mediated inhibition of EGFR and HER2 phosphorylation in relevant cancer cell lines.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound on its primary targets and the recommended antibody dilutions for Western blot analysis.
Table 1: Inhibitory Activity of this compound
| Inhibitor | Target | Assay Type | IC50 | Reference |
| This compound | EGFR | Cellular Autophosphorylation | 7.4 nM | [1] |
| This compound | HER2/ErbB2 | Cellular Autophosphorylation | 9 nM | [1] |
| This compound | HER4/ErbB4 | In Vitro Kinase Assay | 7 nM | [2] |
Table 2: Recommended Antibody Dilutions for Western Blot
| Antibody | Host Species | Supplier (Cat#) | Dilution |
| Phospho-EGFR (Tyr1068) | Rabbit | GeneTex (GTX132810) | 1:2000 |
| Total EGFR | Mouse | Cell Signaling Technology (#2239) | 1:1000 |
| Phospho-HER2 (Tyr1248) | Rabbit | R&D Systems (AF1768) | 0.25 µg/mL |
| Total HER2 | Rabbit | Cell Signaling Technology (#4290) | 1:1000 |
| Phospho-Akt (Ser473) | Rabbit | Cell Signaling Technology (#4060) | 1:1000 |
| Total Akt | Rabbit | Cell Signaling Technology (#9272) | 1:1000 |
| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Rabbit | Cell Signaling Technology (#4370) | 1:2000 |
| Total p44/42 MAPK (Erk1/2) | Rabbit | Cell Signaling Technology (#9102) | 1:1000 |
| Anti-rabbit IgG, HRP-linked | Goat | Various | 1:2000 - 1:10,000 |
| Anti-mouse IgG, HRP-linked | Goat | Various | 1:2000 - 1:10,000 |
Signaling Pathway Overview
This compound inhibits the phosphorylation of ErbB family receptors, a critical step in the activation of downstream signaling pathways that promote cell proliferation and survival. The diagram below illustrates the canonical EGFR/HER2 signaling cascade and the point of inhibition by this compound.
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of this compound on EGFR and HER2 phosphorylation levels using Western blot analysis.
Experimental Protocols
Materials and Reagents
-
Cell Lines:
-
A431 (human epidermoid carcinoma, high EGFR expression)
-
SKBR3 (human breast adenocarcinoma, high HER2 expression)[2]
-
-
This compound: Stock solution in DMSO (e.g., 10 mM)[4]
-
Cell Culture Media:
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA Protein Assay Kit
-
SDS-PAGE Gels: 4-12% gradient polyacrylamide gels
-
Running Buffer: Tris-Glycine-SDS buffer
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol
-
Membranes: PVDF membranes (0.45 µm)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Wash Buffer: TBST
-
Primary and Secondary Antibodies: (See Table 2)
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
Cell Culture and Treatment
-
Cell Seeding: Plate A431 or SKBR3 cells in 6-well plates and grow to 70-80% confluency.[5]
-
Serum Starvation (Optional): To reduce basal receptor phosphorylation, replace the growth medium with serum-free medium for 12-24 hours prior to treatment.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free or low-serum medium from the DMSO stock. A suggested concentration range is 0, 1, 10, 100, and 1000 nM. Treat cells for a specified duration (e.g., 2, 6, or 24 hours).[6] Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Ligand Stimulation (Optional): To induce receptor phosphorylation, stimulate cells with Epidermal Growth Factor (EGF) at a final concentration of 10-100 ng/mL for 5-15 minutes at 37°C following this compound treatment.
Protein Extraction and Quantification
-
Cell Lysis: After treatment, place the culture plates on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS). Aspirate the PBS and add 100-200 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Lysate Preparation: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Carefully transfer the supernatant to a new pre-chilled tube. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) per lane onto a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Activate the PVDF membrane in methanol for 15-30 seconds before assembling the transfer stack.[2][7]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (see Table 2 for recommended dilutions) in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically diluted 1:2000 to 1:10,000 in 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[7][8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
Signal Detection and Analysis
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample. For reprobing with another antibody, the membrane can be stripped of the previous antibodies.
Troubleshooting and Key Considerations
-
Phosphatase and Protease Inhibitors: Always add fresh inhibitors to the lysis buffer immediately before use to preserve the phosphorylation state of proteins.
-
Blocking: For phospho-specific antibodies, BSA is generally the preferred blocking agent over non-fat dry milk, as milk contains phosphoproteins that can increase background.
-
Antibody Validation: Ensure the specificity of the primary antibodies, especially phospho-specific antibodies, by including appropriate positive and negative controls (e.g., ligand-stimulated and unstimulated lysates, lysates from cells with known target expression levels).
-
Loading Controls: To ensure equal protein loading across all lanes, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.
-
Stripping and Reprobing: If reprobing the same membrane, ensure the stripping procedure is complete to avoid signal from the previous antibodies. Test for residual signal by incubating with only the secondary antibody and ECL reagent before proceeding with the new primary antibody.
References
- 1. A431 Cell Line - In-Depth Analysis of Epidermoid Carcinoma Cells in Dermatological Research [cytion.com]
- 2. bcrj.org.br [bcrj.org.br]
- 3. The Effect of this compound on Sensitivity of Cytotoxic Drugs in Tamoxifen-Resistant Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound dihydrochloride | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. ebiohippo.com [ebiohippo.com]
- 6. benchchem.com [benchchem.com]
- 7. grisp.pt [grisp.pt]
- 8. antibodiesinc.com [antibodiesinc.com]
Application Note: Determination of Canertinib IC50 in A431 Cells
Introduction
Canertinib (CI-1033) is a potent, irreversible pan-ErbB tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) family of proteins, including EGFR (ErbB1), HER-2 (ErbB2), and ErbB4.[1][2][3][4][5] By covalently binding to a specific cysteine residue within the ATP-binding pocket of these receptors, this compound effectively blocks their kinase activity and downstream signaling pathways, such as the MAPK and Akt pathways, which are crucial for cell proliferation and survival.[2][6][7][8] The A431 cell line, derived from a human epidermoid carcinoma, is characterized by its high level of EGFR expression, making it an ideal in vitro model for evaluating the efficacy of EGFR-targeting therapies.[9][10][11][12] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in A431 cells, a critical parameter for assessing its anti-proliferative activity.
Principle
The IC50 value represents the concentration of a drug that is required to inhibit a biological process by 50%. In this context, the IC50 of this compound is determined by measuring the viability of A431 cells after treatment with a range of drug concentrations. A common method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13][14] In this colorimetric assay, mitochondrial succinate dehydrogenase in viable cells reduces the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength. By plotting cell viability against the logarithm of this compound concentration, a sigmoidal dose-response curve can be generated, from which the IC50 value is calculated.
Data Presentation
| Parameter | Value | Cell Line | Reference |
| This compound IC50 (EGFR Autophosphorylation) | 7.4 nM | A431 | [1][2][4] |
| This compound IC50 (ErbB2 Autophosphorylation) | 9.0 nM | MDA-MB-453 | [2] |
| This compound IC50 (EGFR Kinase Activity) | 0.8 nM | Cell-free assay | [3][5] |
| This compound IC50 (HER-2 Kinase Activity) | 19 nM | Cell-free assay | [3][5] |
| This compound IC50 (ErbB4 Kinase Activity) | 7 nM | Cell-free assay | [3] |
Experimental Protocols
Materials and Reagents
-
A431 cells (ATCC® CRL-1555™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (CI-1033)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
96-well cell culture plates
-
Microplate reader
Cell Culture
-
Culture A431 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
IC50 Determination using MTT Assay
-
Cell Seeding:
-
Harvest A431 cells using Trypsin-EDTA and resuspend them in fresh culture medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to obtain a range of desired concentrations. It is recommended to perform a wide range of concentrations in the initial experiment (e.g., 0.1 nM to 10 µM) to identify the inhibitory range, followed by a narrower range in subsequent experiments for more precise IC50 determination.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
Caption: Experimental Workflow for IC50 Determination.
Caption: this compound Signaling Pathway Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound dihydrochloride | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. biocompare.com [biocompare.com]
- 6. The Effect of this compound on Sensitivity of Cytotoxic Drugs in Tamoxifen-Resistant Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound | C24H25ClFN5O3 | CID 156414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A431 cells - Wikipedia [en.wikipedia.org]
- 10. A431 Cell Line - In-Depth Analysis of Epidermoid Carcinoma Cells in Dermatological Research [cytion.com]
- 11. A431 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. A431 Cells [cytion.com]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Canertinib Solubility in DMSO for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canertinib (CI-1033) is a potent, irreversible pan-ErbB tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR/ErbB1), HER2/ErbB2, and ErbB4.[1][2] Its mechanism of action involves the covalent binding to a cysteine residue in the ATP-binding pocket of these receptors, leading to an irreversible inactivation of their kinase activity.[3] This inhibition blocks downstream signaling pathways, such as the MAPK and Akt pathways, which are crucial for cell proliferation and survival.[4][5] Due to its poor aqueous solubility, this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experimental use.[1][6] These application notes provide detailed information on the solubility of this compound in DMSO, protocols for its preparation, and an overview of the signaling pathways it modulates.
Data Presentation: this compound Solubility
The solubility of this compound in DMSO can vary slightly between different suppliers and batches. It is also important to note that the use of fresh, anhydrous DMSO is recommended, as moisture can reduce the solubility of the compound.[6][7] Gentle warming and sonication can aid in dissolution.[1][8]
| Compound | Solvent | Solubility | Molar Concentration (approx.) | Notes | Source(s) |
| This compound | DMSO | ≥12.15 mg/mL | ~25.0 mM | Gentle warming may be required. | [1][8] |
| This compound | DMSO | 4.9 mg/mL | ~10.08 mM | Warming needed; hygroscopic DMSO impacts solubility. | [9] |
| This compound | DMSO | 2 mg/mL | ~4.11 mM | - | [2][6] |
| This compound dihydrochloride | DMSO | 100 mg/mL | ~178.93 mM | Dihydrochloride salt form. | [7] |
| This compound dihydrochloride | DMSO | 9 mg/mL | ~16.1 mM | Dihydrochloride salt form. | [10] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (MW: 485.94 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated precision balance
-
Vortex mixer
-
Water bath or heating block (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Preparation: To maintain sterility for cell-based assays, perform all steps in a laminar flow hood.
-
Weighing: Accurately weigh 4.86 mg of this compound powder and transfer it to a sterile amber vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Securely cap the vial and vortex for 2-3 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied.[1][8] Visually inspect the solution to ensure no solid particles remain.
-
Sterilization (Optional): If required for the specific application, the stock solution can be sterilized by passing it through a 0.22 µm DMSO-compatible syringe filter.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, amber tubes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[11]
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol outlines the dilution of the 10 mM this compound stock solution for use in cell culture experiments. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[11]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Intermediate Dilutions: Prepare a series of intermediate dilutions of the 10 mM stock solution in sterile cell culture medium. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
Final Dilutions: Further dilute the intermediate solutions to achieve the desired final concentrations for your experiment. For instance, to treat cells with a final concentration of 1 µM this compound, add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium in your culture plate.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the drug.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits ErbB receptors, blocking downstream MAPK and PI3K/Akt signaling.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions for in vitro studies.
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound and DMSO.
-
DMSO is a potent solvent and can facilitate the absorption of chemicals through the skin. Handle with care in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for both this compound and DMSO before use.
References
- 1. apexbt.com [apexbt.com]
- 2. adooq.com [adooq.com]
- 3. The Effect of this compound on Sensitivity of Cytotoxic Drugs in Tamoxifen-Resistant Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C24H25ClFN5O3 | CID 156414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound dihydrochloride | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. file.glpbio.com [file.glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ≥98% (HPLC), ErbB tyrosine kinase inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 11. medchemexpress.cn [medchemexpress.cn]
Canertinib Xenograft Model: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Canertinib (CI-1033) is a potent, irreversible pan-ErbB tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR) family of receptors, including EGFR (ErbB1), HER2/neu (ErbB2), and ErbB4. These receptors are frequently overexpressed or mutated in various human cancers, leading to uncontrolled cell proliferation and survival. Preclinical evaluation of this compound in robust animal models is a critical step in its development as a potential cancer therapeutic. This document provides detailed application notes and experimental protocols for establishing and utilizing a this compound xenograft model to assess its anti-tumor efficacy in vivo.
Introduction
The ErbB signaling network plays a pivotal role in the pathogenesis of numerous malignancies. This compound distinguishes itself by irreversibly binding to the ATP-binding pocket of the kinase domain of ErbB family members, leading to sustained inhibition of downstream signaling pathways crucial for tumor growth and survival, namely the PI3K/Akt and MAPK pathways. Xenograft models, where human tumor cells are implanted into immunodeficient mice, represent a cornerstone of preclinical oncology research, allowing for the in vivo assessment of novel therapeutic agents like this compound. This protocol outlines the necessary steps for conducting a successful this compound xenograft study, from cell line selection to data analysis.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by irreversibly inhibiting the tyrosine kinase activity of EGFR, HER2, and HER4. This covalent binding prevents receptor autophosphorylation and subsequent activation of downstream signaling cascades, including the PI3K/Akt and Ras/Raf/MEK/ERK (MAPK) pathways. The blockade of these pathways ultimately leads to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in tumor cells dependent on ErbB signaling.[1][2]
Data Presentation
In Vitro Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | EGFR Status | HER2 Status | This compound IC50 (nM) | Reference |
| A431 | Epidermoid Carcinoma | Overexpression | - | 7.4 | [3] |
| MDA-MB-453 | Breast Cancer | - | Amplified | 9 | [3] |
| HCC827 | Lung Adenocarcinoma | Exon 19 Deletion | - | 1 | [4] |
| RaH3 | Malignant Melanoma | - | - | ~800 | [1] |
| RaH5 | Malignant Melanoma | - | - | ~800 | [1] |
In Vivo Efficacy of this compound in Xenograft Models
This table provides an overview of the reported anti-tumor efficacy of this compound in preclinical xenograft studies.
| Xenograft Model | Cancer Type | This compound Dose & Route | Treatment Schedule | Outcome | Reference |
| TT, TE6, TE10 xenografts | Esophageal Squamous Cell Carcinoma | ~18 mg/kg, Oral | Not Specified | Marked inhibition of tumor growth | [5] |
| CD63-BCAR4 overexpressing BEAS-2B xenografts | Lung Cancer Model | Not Specified, Oral | Not Specified | Significantly reduced tumor growth | [6] |
| RaH3 and RaH5 xenografts | Malignant Melanoma | Not Specified | Not Specified | Significantly inhibited tumor growth | [1] |
| Mouse Models | (Ototoxicity Study) | 30 mg/kg/day, i.p. | Daily | - | [3] |
Experimental Protocols
Cell Line Selection and Culture
-
Cell Line Choice : Select a human cancer cell line with known ErbB receptor status (e.g., overexpression, amplification, or mutation) that is relevant to the research question. Examples include A431 (EGFR overexpression), SK-BR-3 or BT-474 (HER2 amplification), or HCC827 (EGFR mutation).
-
Cell Culture : Culture the selected cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability : Ensure cell viability is greater than 95% using a trypan blue exclusion assay before implantation.
Animal Model
-
Animal Strain : Use immunodeficient mice, such as athymic nude (nu/nu) or NOD-scid IL2Rgamma-null (NSG) mice, aged 4-6 weeks.
-
Acclimatization : Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Housing : House the animals in a specific pathogen-free (SPF) environment with ad libitum access to food and water. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Tumor Xenograft Establishment
-
Cell Preparation : Harvest cultured cells during their exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
-
Implantation : Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
This compound Formulation and Administration
-
Formulation : For oral administration, this compound can be formulated in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) and 0.2% Tween 80 in sterile water. For intraperitoneal injection, this compound can be dissolved in a vehicle like saline.[3]
-
Dosing : Based on preclinical studies, a starting dose of 18-30 mg/kg administered daily by oral gavage or intraperitoneal injection is recommended.[3][5] Dose optimization studies may be required for specific cell lines and tumor models.
-
Treatment Groups :
-
Group 1 (Vehicle Control) : Administer the vehicle solution only.
-
Group 2 (this compound) : Administer the formulated this compound at the determined dose.
-
Monitoring and Data Collection
-
Tumor Measurement : Measure tumor dimensions (length and width) with digital calipers two to three times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Body Weight : Monitor the body weight of each mouse two to three times per week as an indicator of general health and treatment-related toxicity.
-
Randomization : Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups.
-
Treatment Initiation : Begin treatment as per the defined schedule.
Endpoint Analysis
-
Euthanasia : Euthanize mice when tumors reach the predetermined endpoint (e.g., 1500-2000 mm³) or at the end of the study period.
-
Tumor Excision and Measurement : Excise the tumors and record their final weight.
-
Tissue Processing : A portion of the tumor tissue can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting for p-EGFR, p-Akt) and another portion can be fixed in formalin for histopathological and immunohistochemical analysis.
Logical Relationships in Experimental Design
Conclusion
The this compound xenograft model is a valuable preclinical tool for evaluating the in vivo efficacy of this pan-ErbB inhibitor. Careful planning and execution of the experimental protocol, from appropriate cell line and animal model selection to consistent data collection and endpoint analysis, are crucial for obtaining reliable and translatable results. The methodologies and data presented in these application notes provide a comprehensive framework for researchers to design and conduct robust preclinical studies with this compound.
References
- 1. The pan-ErbB receptor tyrosine kinase inhibitor this compound promotes apoptosis of malignant melanoma in vitro and displays anti-tumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of this compound on Sensitivity of Cytotoxic Drugs in Tamoxifen-Resistant Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound–Induces Ototoxicity in Three Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound (CI-1033) | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Canertinib Dosing and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canertinib (CI-1033) is a potent, irreversible pan-ErbB tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR/ErbB1), HER2/ErbB2, and ErbB4.[1] It has been investigated for its anti-cancer properties in various preclinical mouse models.[2][3] These application notes provide detailed information on the dosing and administration of this compound in mice, compiled from peer-reviewed literature, to guide researchers in designing their in vivo studies.
Data Presentation: this compound Dosing and Efficacy in Mice
The following tables summarize the quantitative data on this compound dosing, administration routes, and observed efficacy in various mouse models.
Table 1: Intraperitoneal (i.p.) Administration of this compound in Mice
| Dose | Vehicle | Mouse Model | Treatment Schedule | Efficacy/Observations | Reference |
| 30 mg/kg/day | Saline | C57BL/6J and CBA/CaJ | Daily i.p. injections for two weeks, followed by one week off, for two cycles. | Significant ototoxicity was observed.[4] | [4] |
| 40 mg/kg/day | 0.15 M NaCl | Nude mice with RaH3 and RaH5 melanoma xenografts | i.p. injections 5 days a week. | Significantly inhibited tumor growth. |
Table 2: Oral (p.o.) Administration of this compound in Mice
| Dose | Vehicle | Mouse Model | Treatment Schedule | Efficacy/Observations | Reference |
| 5 mg/kg | Not Specified | Nude mice with A431 xenografts | Not Specified | Impressive activity against xenografts.[5] | [5] |
| ~18 mg/kg | Not Specified | Nude mice with A431 xenografts | Administered orally. | Not specified.[5] | [5] |
| 20-80 mg/kg/day | Not Specified | Nude mice with H125 xenografts | Daily oral administration. | Achieved a high degree of tumor regressions.[5] | [5] |
| Not Specified | Not Specified | NOG mice with CD63-BCAR4 overexpressing BEAS-2B cell xenografts | Oral administration over 20 weeks. | Significantly reduced tumor growth.[6] | [6] |
Table 3: Toxicity Profile of this compound in Mice
| Dose | Route of Administration | Mouse Strain | Observed Toxicity | Reference |
| 30 mg/kg/day | Intraperitoneal | C57BL/6J and CBA/CaJ | Significant dose-dependent ototoxicity.[4] | [4] |
| 30 and 60 mg/kg/day | Not Specified | C57BL/6J and CBA/CaJ | Doses were considered safe with no loss of body weight after a 14-day treatment. | [2] |
| 120 mg/kg/day | Not Specified | C57BL/6J and CBA/CaJ | Lethal dose. | [2] |
| 20-80 mg/kg/day | Oral | Nude mice | No animal death and <10% weight loss.[5] | [5] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound
This protocol is based on methodologies reported for ototoxicity studies.[4]
Materials:
-
This compound (CI-1033)
-
Sterile saline (0.9% sodium chloride)
-
Sterile syringes and needles (25-27 gauge for mice)
-
Appropriate mouse strain (e.g., C57BL/6J, CBA/CaJ)
-
Animal balance
Procedure:
-
Preparation of this compound Solution:
-
On the day of administration, dissolve this compound powder in sterile saline to the desired concentration (e.g., for a 30 mg/kg dose in a 25g mouse, the required dose is 0.75 mg).
-
The volume to be injected should be minimized and not exceed 10 ml/kg. For a 25g mouse, the maximum volume would be 0.25 ml.
-
Ensure the solution is thoroughly mixed. Gentle warming may be required to aid dissolution, but the stability of the compound under these conditions should be verified.
-
-
Animal Handling and Injection:
-
Weigh each mouse to determine the precise volume of the this compound solution to be administered.
-
Restrain the mouse appropriately. A common method is to hold the mouse by the scruff of the neck to expose the abdomen.
-
Perform the intraperitoneal injection into the lower right quadrant of the abdomen to avoid injuring the cecum.
-
Insert the needle at a 15-30 degree angle.
-
-
Treatment Schedule:
-
Administer injections daily for the duration of the treatment cycle (e.g., 14 consecutive days).
-
Provide a rest period between cycles if required by the study design (e.g., 7 days off).
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.
-
For ototoxicity studies, conduct auditory brainstem response (ABR) and distortion product otoacoustic emission (DPOAE) measurements before and after treatment cycles.
-
Protocol 2: Oral Gavage Administration of this compound in a Xenograft Model
This protocol is a generalized procedure based on common practices for oral administration in xenograft studies.[6][7]
Materials:
-
This compound (CI-1033)
-
Vehicle for oral formulation (e.g., a mixture of 0.5% methylcellulose and 0.2% Tween 80 in sterile water)
-
Sterile water
-
Oral gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes
-
Tumor cells for implantation (e.g., A431, H125)
-
Immunocompromised mice (e.g., nude mice, NOG mice)
-
Calipers for tumor measurement
Procedure:
-
Xenograft Tumor Establishment:
-
Harvest tumor cells from culture and resuspend them in a suitable medium (e.g., PBS or a mixture of PBS and Matrigel).
-
Subcutaneously inject the cell suspension (typically 1-10 million cells in 100-200 µL) into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³) before starting the treatment.
-
-
Preparation of this compound Formulation:
-
Prepare the oral vehicle. A common vehicle consists of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.
-
Suspend the this compound powder in the vehicle to the desired concentration. Sonication may be used to ensure a uniform suspension.
-
-
Oral Gavage Administration:
-
Weigh each mouse to calculate the correct volume of the this compound suspension to administer.
-
Gently restrain the mouse and insert the gavage needle over the tongue and down the esophagus into the stomach.
-
Slowly administer the suspension.
-
-
Treatment and Monitoring:
-
Administer the treatment daily or as required by the experimental design.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Visualizations
Signaling Pathway
Caption: this compound inhibits the EGFR/HER2 signaling pathway.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. This compound–Induces Ototoxicity in Three Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Proliferation Assay with Canertinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canertinib (CI-1033) is a potent, irreversible pan-ErbB tyrosine kinase inhibitor that targets all four members of the ErbB family of receptors: EGFR (ErbB1), HER2/neu (ErbB2), ErbB3, and ErbB4.[1][2] These receptors are key regulators of cellular processes including proliferation, differentiation, and survival.[3] Dysregulation of ErbB signaling is a hallmark of many cancers, making it a critical target for therapeutic intervention. This compound exerts its inhibitory effect by covalently binding to a conserved cysteine residue within the ATP-binding pocket of the ErbB kinases, leading to sustained blockade of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[1] This inhibition ultimately results in cell cycle arrest and apoptosis in cancer cells.[4]
These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.
Data Presentation
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A431 | Epidermoid Carcinoma | 7.4 | [5] |
| MDA-MB-453 | Breast Cancer | 9 | [5] |
| HCC827 | Non-Small Cell Lung Cancer | 1 | [5] |
| RaH3 | Malignant Melanoma | ~800 | [6] |
| RaH5 | Malignant Melanoma | ~800 | [6] |
| MCF-7(TamR) | Tamoxifen-Resistant Breast Cancer | ~1000 (significantly more sensitive than MCF-7) | [1] |
Signaling Pathway
This compound inhibits the ErbB family of receptors, thereby blocking downstream signaling cascades crucial for cell proliferation and survival. The simplified diagram below illustrates the mechanism of action.
Caption: this compound inhibits ErbB receptors and downstream pathways.
Experimental Protocols
Cell Proliferation Assay using MTT
This protocol outlines the steps for determining the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (CI-1033)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the following day, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should also be prepared.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Experimental Workflow
The following diagram illustrates the key steps in the cell proliferation assay with this compound treatment.
Caption: Workflow of the MTT cell proliferation assay.
References
- 1. The Effect of this compound on Sensitivity of Cytotoxic Drugs in Tamoxifen-Resistant Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. KEGG PATHWAY: ErbB signaling pathway - Homo sapiens (human) [kegg.jp]
- 4. The pan-ErbB tyrosine kinase inhibitor this compound induces caspase-mediated cell death in human T-cell leukemia (Jurkat) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (CI-1033) | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. The pan-ErbB receptor tyrosine kinase inhibitor this compound promotes apoptosis of malignant melanoma in vitro and displays anti-tumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of Canertinib Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canertinib (CI-1033) is a potent, irreversible pan-ErbB inhibitor that targets the epidermal growth factor receptor (EGFR/ErbB1), HER2/neu (ErbB2), and ErbB4. By covalently binding to a conserved cysteine residue in the ATP-binding pocket of these receptors, this compound effectively blocks their tyrosine kinase activity and downstream signaling pathways, which are critical for tumor cell proliferation and survival. Immunohistochemistry (IHC) is an invaluable tool for assessing the in-situ expression and phosphorylation status of this compound's targets within the tumor microenvironment, providing crucial insights into drug-target engagement and pharmacodynamic effects.
These application notes provide detailed protocols for the immunohistochemical detection of total and phosphorylated EGFR and HER2 in formalin-fixed, paraffin-embedded (FFPE) tissues, along with methods for quantitative analysis to evaluate the efficacy of this compound.
Target Engagement Biomarkers
The primary targets for assessing this compound's engagement and downstream effects via IHC are:
-
Total EGFR: To determine the expression level of the receptor in tumor tissue.
-
Phosphorylated EGFR (pEGFR): To assess the inhibition of EGFR activation. A common phosphorylation site to investigate is Tyrosine 1068 (Tyr1068).
-
Total HER2: To determine the expression level of the HER2 receptor.
-
Phosphorylated HER2 (pHER2): To evaluate the inhibition of HER2 activation. A key phosphorylation site is Tyrosine 1248 (Tyr1248).
-
Downstream Signaling Proteins: Proliferation markers such as Ki-67 can be used to assess the downstream effects of target inhibition.
Quantitative Data Presentation
Effective assessment of this compound's pharmacodynamic effects relies on the quantitative analysis of IHC staining. The Histochemical Score (H-score) is a commonly used semi-quantitative method that considers both the intensity of staining and the percentage of positive cells.
H-Score Calculation: H-score = (1 × % of cells with weak staining) + (2 × % of cells with moderate staining) + (3 × % of cells with strong staining) The H-score ranges from 0 to 300.
Table 1: Representative Quantitative IHC Data from a Preclinical Xenograft Model Treated with this compound. This table is a representative example based on descriptive semi-quantitative analysis from preclinical studies.
| Biomarker | Treatment Group | H-Score (Mean ± SD) | Staining Intensity (Mean) | Percentage of Positive Cells (%) |
| pEGFR (Tyr1068) | Vehicle Control | 210 ± 25 | Strong (2.5) | 85 |
| This compound | 50 ± 15 | Weak (0.8) | 40 | |
| pHER2 (Tyr1248) | Vehicle Control | 240 ± 20 | Strong (2.8) | 90 |
| This compound | 60 ± 18 | Weak to Moderate (1.0) | 50 | |
| Ki-67 | Vehicle Control | 180 ± 30 | Moderate to Strong (2.2) | 75 |
| This compound | 70 ± 22 | Weak (0.9) | 55 |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action and Downstream Signaling
This compound irreversibly inhibits EGFR and HER2, leading to the downregulation of key signaling pathways involved in cell proliferation and survival, primarily the PI3K/Akt and MAPK/ERK pathways.
Caption: this compound inhibits EGFR and HER2 signaling pathways.
Experimental Workflow for IHC Analysis
The following diagram outlines the key steps for assessing this compound target engagement using immunohistochemistry.
Caption: Immunohistochemistry experimental workflow.
Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of total and phosphorylated EGFR and HER2 in FFPE tissue sections.
Protocol 1: Immunohistochemical Staining for Phosphorylated EGFR (pEGFR Tyr1068)
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or equivalent clearing agent
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Wash Buffer: Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Peroxidase Block: 3% Hydrogen Peroxide in methanol
-
Blocking Buffer: 5% Normal Goat Serum in TBST
-
Primary Antibody: Rabbit anti-pEGFR (Tyr1068) monoclonal antibody (e.g., Cell Signaling Technology, #3777) diluted 1:100 in blocking buffer.
-
Secondary Antibody: Goat anti-rabbit IgG HRP-conjugated antibody
-
Detection Reagent: Diaminobenzidine (DAB) substrate kit
-
Counterstain: Hematoxylin
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Immerse in 100% ethanol twice for 3 minutes each.
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Buffer in a water bath or steamer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in deionized water and then in TBST.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with TBST three times for 5 minutes each.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Drain blocking buffer and apply diluted primary anti-pEGFR antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with TBST three times for 5 minutes each.
-
Apply HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with TBST three times for 5 minutes each.
-
Prepare and apply DAB substrate according to the manufacturer's instructions. Incubate for 2-10 minutes, or until desired stain intensity develops.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
Protocol 2: Immunohistochemical Staining for Phosphorylated HER2 (pHER2 Tyr1248)
This protocol is similar to the pEGFR protocol, with the primary antibody being the main difference.
Materials:
-
Follow the materials list for Protocol 1.
-
Primary Antibody: Rabbit anti-pHER2/ErbB2 (Tyr1248) monoclonal antibody (e.g., Cell Signaling Technology, #2247) diluted 1:50 in blocking buffer.
Procedure:
-
Follow steps 1-9 as described in Protocol 1, substituting the anti-pEGFR primary antibody with the anti-pHER2 primary antibody in step 5.
Protocol 3: Immunohistochemical Staining for Total EGFR
Materials:
-
Follow the materials list for Protocol 1.
-
Primary Antibody: Rabbit anti-EGFR monoclonal antibody (e.g., clone D38B1, Cell Signaling Technology, #4267) diluted 1:200 in blocking buffer.
Procedure:
-
Follow steps 1-9 as described in Protocol 1, substituting the anti-pEGFR primary antibody with the anti-total EGFR primary antibody in step 5.
Protocol 4: Immunohistochemical Staining for Total HER2
Materials:
-
Follow the materials list for Protocol 1.
-
Primary Antibody: Rabbit anti-HER2/ErbB2 monoclonal antibody (e.g., clone D8F12, Cell Signaling Technology, #4290) diluted 1:1000 in blocking buffer.
Procedure:
-
Follow steps 1-9 as described in Protocol 1, substituting the anti-pEGFR primary antibody with the anti-total HER2 primary antibody in step 5.
Conclusion
These application notes provide a comprehensive framework for utilizing immunohistochemistry to assess the target engagement of this compound. The provided protocols for detecting total and phosphorylated EGFR and HER2, in conjunction with quantitative analysis methods like H-scoring, will enable researchers to effectively evaluate the pharmacodynamic effects of this compound in preclinical and clinical settings. The visualization of the relevant signaling pathways and the experimental workflow further aids in the understanding and implementation of these crucial assays in the development of targeted cancer therapies.
Troubleshooting & Optimization
Optimizing Canertinib Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Canertinib in cell viability assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful optimization of your experiments.
Troubleshooting and FAQs
Q1: My cell viability results with this compound are inconsistent. What are the common causes?
A1: Inconsistent results in cell viability assays can stem from several factors. Ensure the following are well-controlled in your experimental setup:
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variability. Always perform a cell count before seeding and ensure a homogenous cell suspension.
-
This compound Solubility: this compound is typically dissolved in DMSO to create a stock solution.[1] Poor dissolution or precipitation of the compound upon dilution in culture media can lead to inaccurate concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically <0.5%).
-
Incubation Time: The duration of drug exposure is critical. Ensure you are using a consistent incubation time for all experiments.
-
Assay-Specific Variability: Different cell viability assays (e.g., MTT, XTT, CCK-8) have their own sources of error.[2][3] For instance, in MTT assays, incomplete formazan crystal solubilization can lead to inaccurate readings.[4]
Q2: I'm observing high background noise in my cell viability assay. How can I reduce it?
A2: High background can be due to several factors:
-
Media Components: Phenol red in culture media can interfere with the absorbance readings of some colorimetric assays. Consider using phenol red-free media if you suspect this is an issue.
-
Reagent Contamination: Ensure all your reagents, especially the assay-specific ones (e.g., MTT, WST-1), are not contaminated and are stored correctly.
-
Instrumentation: Ensure the microplate reader is properly calibrated and that you are using the correct wavelength for your specific assay.
Q3: What is the recommended starting concentration range for this compound in a cell viability assay?
A3: The effective concentration of this compound is highly dependent on the cell line being tested. As a starting point, a broad range of concentrations is recommended to determine the IC50 value (the concentration at which 50% of cell growth is inhibited). Based on published data, a range from low nanomolar (nM) to low micromolar (µM) is appropriate for initial screening.[5][6][7] For example, a serial dilution starting from 10 µM down to 0.1 nM would be a reasonable initial experiment.
Q4: How should I prepare my this compound stock and working solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[1] This stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. Working solutions should be prepared by diluting the stock solution in cell culture media to the desired final concentrations immediately before use. It is crucial to ensure that the final DMSO concentration in the culture wells is consistent across all conditions and is at a non-toxic level for the cells being used.
This compound Potency and Concentration Data
The following table summarizes the inhibitory concentrations of this compound from various studies. These values can serve as a reference for designing your experiments.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| EGFR (Cell-free) | Kinase Assay | 0.8 nM - 7.4 nM | [5][8][9][10] |
| ErbB2 (Cell-free) | Kinase Assay | 9 nM - 19 nM | [5][8] |
| HER4 (Cell-free) | Kinase Assay | 7 nM | [8] |
| A431 cells (EGFR expressing) | Cell-based | 7.4 nM | [5] |
| TT, TE2, TE6, TE10 cells | Proliferation Assay | Significant inhibition at 0.1 nM | [5] |
| RaH3 and RaH5 melanoma cells | Growth Arrest | ~0.8 µM | [6] |
| MCF-7(TamR) cells | Growth Inhibition | Significant effect around 10 µM | [7][11] |
Detailed Experimental Protocol: Optimizing this compound Concentration using an MTT Assay
This protocol provides a step-by-step guide for determining the optimal concentration of this compound for a cell viability assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, for this compound dihydrochloride (MW: 558.86 g/mol ), dissolve 5.59 mg in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes and store at -20°C.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common starting range is 0, 0.1, 1, 10, 100 nM, and 1, 10 µM.
-
Ensure the final DMSO concentration is the same in all wells, including the vehicle control (0 µM this compound).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Gently mix the contents of the wells on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (untreated cells).
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Workflow for optimizing this compound concentration in a cell viability assay.
Caption: Signaling pathways inhibited by this compound.
References
- 1. This compound dihydrochloride | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound (CI-1033) | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scienceopen.com [scienceopen.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound dihydrochloride | EGFR | Tocris Bioscience [tocris.com]
- 11. The Effect of this compound on Sensitivity of Cytotoxic Drugs in Tamoxifen-Resistant Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Canertinib Insolubility
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues encountered with Canertinib (CI-1033) in aqueous buffers. The following sections offer detailed protocols, frequently asked questions, and visual workflows to ensure successful experimental design and execution.
Physicochemical Properties of this compound
This compound's solubility is highly dependent on whether it is in its free base form or as a dihydrochloride salt. The dihydrochloride salt exhibits significantly higher aqueous solubility.
| Property | This compound (Free Base) | This compound Dihydrochloride |
| Molecular Formula | C₂₄H₂₅ClFN₅O₃[1] | C₂₄H₂₅ClFN₅O₃ · 2HCl |
| Molecular Weight | 485.9 g/mol [2] | 558.86 g/mol [3] |
| Water Solubility | Insoluble[1][4] | 11.18 mg/mL (20 mM), 33 mg/mL[5], ≥ 21.8 mg/mL (with ultrasonic and warming)[6] |
| DMSO Solubility | ≥12.15 mg/mL (with gentle warming)[1], 2 mg/mL (4.11 mM) to 4 mg/mL (8.23 mM)[4] | 55.89 mg/mL (100 mM), 100 mg/mL (178.93 mM)[5], ≥ 55.9 mg/mL (with gentle warming)[6] |
| Ethanol Solubility | ≥10.1 mg/mL[1] | Insoluble[5], ≥ 8.96 mg/mL (with ultrasonic and warming)[6] |
Troubleshooting Guide
Question: My this compound (free base) is not dissolving in my aqueous buffer. What should I do?
Answer:
The free base form of this compound is practically insoluble in water[1][4]. To work with this compound in aqueous solutions, you have several options:
-
Switch to this compound Dihydrochloride: This salt form is significantly more soluble in water and is the recommended starting point for preparing aqueous solutions[5].
-
Prepare a Concentrated Stock in an Organic Solvent: this compound free base is soluble in DMSO[1]. You can prepare a high-concentration stock solution in 100% fresh DMSO and then dilute it into your aqueous buffer. Be aware that the final DMSO concentration in your assay should be kept low (typically <0.5%) to avoid solvent effects on your cells or proteins.
-
Use a Co-solvent System: For in vivo or certain in vitro applications, a co-solvent system may be necessary. A common approach is to first dissolve this compound in a suitable organic solvent and then mix it with other components like PEG300 and Tween 80 before final dilution in an aqueous vehicle[5].
Question: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?
Answer:
This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower[7]. Here are some strategies to mitigate this:
-
Decrease the Final Concentration: You may be exceeding the solubility limit of this compound in your final aqueous solution. Try a lower final concentration.
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, try a stepwise dilution. For example, add the DMSO stock to a smaller volume of the buffer while vortexing, and then bring it up to the final volume.
-
Increase the Final DMSO Concentration (with caution): While aiming for a low final DMSO concentration is ideal, a slight increase (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always run a vehicle control to ensure the higher DMSO concentration does not affect your experimental results.
-
Use a Surfactant: Including a small amount of a biocompatible surfactant like Tween 80 in your final aqueous solution can help to keep the compound in solution[5].
Question: I need to prepare a this compound solution for animal studies (e.g., oral gavage or IP injection). What formulation should I use?
Answer:
For in vivo studies, it is crucial to use a well-tolerated formulation that ensures bioavailability. Here are a couple of published formulation protocols:
-
For this compound (Free Base): A formulation using propylene glycol and Tween 80 has been described. For a 1 mL working solution, you would add 300 µL of a 33.33 mg/mL stock in propylene glycol to 50 µL of Tween 80, mix until clear, and then add 650 µL of D5W (5% dextrose in water)[4].
-
For this compound Dihydrochloride: A common formulation involves DMSO, PEG300, and Tween 80. For a 1 mL working solution, 50 µL of a 100 mg/mL stock in DMSO is added to 400 µL of PEG300. After mixing, 50 µL of Tween 80 is added, and finally, the volume is brought to 1 mL with ddH₂O[5]. Another option for IP injection involves diluting a 12 mg/mL DMSO stock into corn oil (e.g., 50 µL of stock into 950 µL of corn oil)[5].
Important: Always ensure the final formulation is homogenous and visually free of precipitates before administration. These solutions should be prepared fresh and used immediately for optimal results[5].
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Dihydrochloride Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound dihydrochloride (MW: 558.86 g/mol ). For 1 mL of a 10 mM stock, you would need 5.59 mg.
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the compound. For a 10 mM stock, you would add 1 mL of DMSO for every 5.59 mg of this compound dihydrochloride.
-
Dissolve: Vortex the solution thoroughly. If needed, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to facilitate dissolution[1][6].
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles[6].
Protocol 2: Preparation of a 100 nM this compound Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw one aliquot of your 10 mM this compound dihydrochloride DMSO stock solution.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution to avoid precipitation. For example, dilute the 10 mM stock 1:100 in cell culture medium to get a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate solution to your pre-warmed cell culture medium to achieve the final concentration of 100 nM. For example, add 1 µL of the 100 µM intermediate solution to 1 mL of medium.
-
Mix and Use: Mix gently by inverting the tube or pipetting up and down. Use the working solution immediately.
Visual Guides
This compound Mechanism of Action
This compound is an irreversible pan-ErbB inhibitor that targets the tyrosine kinase activity of EGFR (ErbB1), HER2 (ErbB2), and ErbB4, thereby blocking downstream signaling pathways like MAPK and PI3K/Akt that are involved in cell proliferation and survival.[2][4][8]
Caption: Simplified ErbB signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Insolubility
Caption: Logical workflow for troubleshooting this compound solubility issues.
Experimental Workflow: Preparing a this compound Working Solution
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | C24H25ClFN5O3 | CID 156414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CI-1033 = 98 HPLC 289499-45-2 [sigmaaldrich.com]
- 4. This compound (CI-1033) | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. This compound dihydrochloride | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. glpbio.com [glpbio.com]
- 7. benchchem.com [benchchem.com]
- 8. go.drugbank.com [go.drugbank.com]
Canertinib Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for kinase assays involving Canertinib (CI-1033). This compound is a potent, irreversible pan-ErbB tyrosine kinase inhibitor, and understanding its selectivity is crucial for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is an irreversible quinazoline-based inhibitor designed to target the HER (ErbB) family of receptor tyrosine kinases. Its primary targets are EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[1] It covalently binds to a specific cysteine residue within the ATP-binding pocket of these receptors, leading to prolonged and irreversible inhibition of their kinase activity.[2]
Q2: What is known about the off-target profile of this compound?
This compound is reported to be a highly specific inhibitor of the ErbB receptor family.[1] Studies have shown it to have no significant activity against several other kinases, including PDGFR, FGFR, InsR, PKC, or CDK1/2/4, even at concentrations up to 50 μM.[1] However, comprehensive kinase panel screening data across the entire human kinome is not widely published. Therefore, researchers should be mindful of potential uncharacterized off-target effects in their specific experimental systems.
Q3: How does the irreversible binding mechanism of this compound affect kinase assay results?
The irreversible nature of this compound means that it forms a covalent bond with its target kinase.[2] This results in time-dependent inhibition. Unlike reversible inhibitors where an equilibrium is established, the IC50 value for this compound will decrease with longer pre-incubation times between the inhibitor and the enzyme.[3] This is a critical consideration for assay design and data interpretation.
Quantitative Data: this compound Kinase Inhibition Profile
The following table summarizes the reported IC50 values for this compound against its primary targets. Note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration and pre-incubation time.
| Kinase Target | IC50 (nM) | Assay Type | Notes |
| EGFR (ErbB1) | 0.8 - 7.4 | Cell-free / Cellular | Potent and primary target.[1] |
| HER2 (ErbB2) | 9 - 19 | Cell-free / Cellular | Potent and primary target.[1] |
| HER4 (ErbB4) | 7 - 10 | Cellular | Potent and primary target. |
| PDGFR | No activity | Not specified | No significant inhibition observed.[1] |
| FGFR | No activity | Not specified | No significant inhibition observed.[1] |
| InsR | No activity | Not specified | No significant inhibition observed.[1] |
| PKC | No activity | Not specified | No significant inhibition observed.[1] |
| CDK1/2/4 | No activity | Not specified | No significant inhibition observed.[1] |
Troubleshooting Guide for this compound Kinase Assays
Issue 1: Higher than expected IC50 values for primary targets (EGFR, HER2).
-
Potential Cause: Insufficient pre-incubation time.
-
Solution: As an irreversible inhibitor, this compound's potency is time-dependent. Increase the pre-incubation time of the enzyme with this compound before initiating the kinase reaction by adding ATP. A typical pre-incubation time is 30-60 minutes, but this may need to be optimized for your specific kinase and assay conditions.
-
-
Potential Cause: High ATP concentration.
-
Solution: this compound is an ATP-competitive inhibitor. High concentrations of ATP in the assay can compete with this compound for binding to the kinase, leading to an apparent decrease in potency (higher IC50). If possible, perform the assay at an ATP concentration close to the Km value for the specific kinase.
-
-
Potential Cause: Reagent quality.
-
Solution: Ensure the purity and activity of the kinase, substrate, and this compound. Use fresh ATP solutions, as repeated freeze-thaw cycles can lead to degradation.
-
Issue 2: High variability between replicate wells.
-
Potential Cause: Inaccurate pipetting or mixing.
-
Solution: Calibrate pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing at each step. Use reverse pipetting for viscous solutions.
-
-
Potential Cause: Edge effects in the assay plate.
-
Solution: Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with buffer or water to create a humidified barrier.
-
-
Potential Cause: Compound precipitation.
-
Solution: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration is consistent across all wells and is within the tolerance range for your kinase (usually ≤1%). If precipitation is observed upon dilution into aqueous buffer, consider a stepwise dilution protocol.
-
Issue 3: Suspected off-target activity observed in a cellular assay.
-
Potential Cause: Inhibition of an unknown kinase in the signaling pathway.
-
Solution: Validate the cellular phenotype by testing other structurally distinct EGFR/ErbB inhibitors. Use siRNA or CRISPR to knock down the intended target (e.g., EGFR) to confirm that the observed effect is on-target. Perform a rescue experiment by introducing a this compound-resistant mutant of the target kinase.
-
-
Potential Cause: Non-specific effects of the compound.
-
Solution: Test a structurally related but inactive control compound if available. Perform counterscreens to rule out assay interference (e.g., autofluorescence in fluorescence-based assays).
-
Experimental Protocols
Radiometric Kinase Assay for this compound (Example)
The radiometric assay is considered the gold standard for kinase activity measurement due to its direct detection method. This protocol is a generalized example and should be optimized for the specific kinase of interest.
Materials:
-
Purified kinase (e.g., EGFR)
-
Peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM Na₃VO₄, 5 mM β-glycerophosphate, 2 mM DTT)
-
[γ-³²P]ATP
-
Cold ATP
-
P81 phosphocellulose paper or filter plates
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in kinase assay buffer, ensuring the final DMSO concentration remains constant. Prepare the kinase and substrate in kinase assay buffer.
-
Pre-incubation: In a microcentrifuge tube or 96-well plate, add the diluted this compound or vehicle (DMSO control) to the kinase solution. Incubate for 30-60 minutes at room temperature to allow for covalent bond formation.
-
Initiate Reaction: Start the kinase reaction by adding the substrate and the ATP mixture (a combination of cold ATP and [γ-³²P]ATP). The final ATP concentration should ideally be at or near the Km for the kinase.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper or by adding a stop solution if using filter plates.
-
Washing: Wash the P81 paper or filter plates extensively with the stop solution (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: After washing and drying, quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Simplified EGFR Signaling Pathway
The diagram below illustrates the central role of EGFR in activating downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This compound directly inhibits the kinase activity of EGFR, thereby blocking these downstream signals.
Caption: this compound inhibits EGFR, blocking downstream signaling.
Experimental Workflow for Kinase Assay
This workflow outlines the key steps for determining the IC50 of this compound in a typical in vitro kinase assay.
References
Technical Support Center: Interpreting Unexpected Results in Canertinib Western Blots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Canertinib in Western blot experiments. The information is designed to help interpret unexpected results and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets in a Western blot experiment?
This compound (also known as CI-1033) is a potent, irreversible pan-ErbB tyrosine kinase inhibitor.[1] In a Western blot analysis, the primary targets of this compound are the members of the ErbB (or HER) family of receptor tyrosine kinases:
-
EGFR (ErbB1/HER1)
-
HER2 (ErbB2/neu)
-
HER4 (ErbB4)
This compound irreversibly binds to a cysteine residue in the ATP-binding pocket of these receptors, leading to the inhibition of their kinase activity.[1] Consequently, you should expect to see a decrease in the phosphorylation of these receptors and their downstream signaling proteins.
Q2: I treated my cells with this compound, but I don't see a decrease in the total protein levels of EGFR, HER2, or HER4. Is my experiment failing?
Not necessarily. This compound's primary mechanism of action is the inhibition of tyrosine kinase activity, which means it blocks the phosphorylation of its target receptors.[2] While some reports suggest that prolonged treatment with certain kinase inhibitors can lead to the degradation of HER2, a lack of change in total protein levels, especially with shorter treatment times, is not unusual.[3] The key indicator of this compound's efficacy in a Western blot is a significant reduction in the phosphorylated forms of EGFR, HER2, and HER4 (e.g., p-EGFR, p-HER2).
Q3: I am observing unexpected bands in my Western blot after this compound treatment. What could be the cause?
Unexpected bands can arise from several factors. Here are a few possibilities to consider:
-
Protein Degradation: Ensure that fresh protease and phosphatase inhibitors were added to your lysis buffer and that samples were kept on ice to prevent degradation, which can result in lower molecular weight bands.
-
Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins. Check the antibody datasheet for information on specificity and consider using a more specific antibody.
-
Post-Translational Modifications: Changes in post-translational modifications other than phosphorylation could alter the migration of your target protein.
-
Off-Target Effects: Although this compound is a targeted inhibitor, it may have off-target effects at higher concentrations, leading to changes in the expression or modification of other proteins.
Q4: My phospho-protein signal is weak or absent even in the untreated control. What should I do?
A weak or absent signal for a phosphorylated protein can be due to several reasons:
-
Low Basal Phosphorylation: The protein of interest may have low basal phosphorylation in your cell line. Consider stimulating the cells with an appropriate growth factor (e.g., EGF for EGFR) to induce phosphorylation before treatment with this compound.
-
Phosphatase Activity: Ensure that phosphatase inhibitors were included in your lysis buffer to preserve the phosphorylation status of your proteins.
-
Antibody Issues: The phospho-specific antibody may not be sensitive enough or may have lost activity. Titrate the antibody concentration and ensure it has been stored correctly.
Troubleshooting Guide
This guide addresses common unexpected outcomes in this compound Western blots and provides actionable solutions.
| Problem | Possible Cause | Recommended Solution |
| No change in phosphorylation of target proteins (p-EGFR, p-HER2) after this compound treatment. | 1. Inactive this compound: The compound may have degraded. 2. Insufficient Drug Concentration: The concentration of this compound may be too low to effectively inhibit the target in your specific cell line. 3. Cell Line Resistance: The cell line may have intrinsic or acquired resistance to this compound. | 1. Use a fresh aliquot of this compound. 2. Perform a dose-response experiment to determine the optimal concentration. Refer to the IC50 values in the quantitative data table below. 3. Investigate potential resistance mechanisms, such as mutations in the target proteins or activation of alternative signaling pathways. |
| Increased phosphorylation of a downstream signaling molecule (e.g., p-AKT, p-ERK) despite inhibition of the primary target. | 1. Feedback Loop Activation: Inhibition of one pathway can sometimes lead to the compensatory activation of another. For example, inhibiting the PI3K/AKT pathway can sometimes lead to the activation of the MEK/ERK pathway.[4] 2. Off-Target Effects: At higher concentrations, this compound might activate other kinases. | 1. Analyze multiple time points after treatment to understand the dynamics of pathway activation. 2. Perform a dose-response experiment to see if the effect is concentration-dependent. |
| Decrease in total protein levels of target receptors (EGFR, HER2). | 1. Drug-Induced Degradation: Some irreversible kinase inhibitors can promote the degradation of their target proteins, possibly through ubiquitination.[5] | 1. This may be a real biological effect. To confirm, you can perform a time-course experiment to observe the kinetics of protein degradation. You can also use a proteasome inhibitor (e.g., MG132) to see if the degradation is proteasome-dependent. |
| High background on the blot, obscuring the bands of interest. | 1. Inadequate Blocking: The blocking step may not have been sufficient. 2. Antibody Concentration Too High: The primary or secondary antibody concentration may be excessive. 3. Insufficient Washing: Unbound antibodies may not have been adequately washed off. | 1. Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). 2. Titrate your primary and secondary antibodies to find the optimal concentration. 3. Increase the number and duration of your wash steps. |
Quantitative Data
The following tables provide a summary of quantitative data related to this compound's activity.
Table 1: IC50 Values of this compound for ErbB Family Kinases
| Target | IC50 (nM) |
| EGFR | 1.5 |
| HER2/ErbB2 | 9.0 |
Data sourced from Abcam.[6]
Table 2: Densitometry Analysis of Protein and Phosphorylation Levels in SKOV-3 Cells Treated with this compound
| Target Protein | Treatment | Relative Expression/Phosphorylation (Normalized to Control) |
| Total EGFR | This compound | Decreased |
| p-EGFR | This compound | Significantly Decreased |
| Total HER-2 | This compound | Decreased |
| p-HER-2 | This compound | Significantly Decreased |
| Total AKT | This compound | No Significant Change |
| p-AKT | This compound | Significantly Decreased |
| Total ERK | This compound | No Significant Change |
| p-ERK | This compound | No Significant Change |
This table summarizes findings from a study on SKOV-3 cell aggregates. The term "Decreased" or "Significantly Decreased" indicates a reduction in the respective protein or phosphorylation level as determined by densitometry of Western blots.[7]
Experimental Protocols
Detailed Methodology for Western Blot Analysis of this compound-Treated Cells
This protocol provides a general framework. Optimization may be required for specific cell lines and antibodies.
1. Cell Culture and Treatment:
- Culture your cells of interest to 70-80% confluency.
- Starve the cells in a serum-free medium for 12-24 hours to reduce basal receptor phosphorylation.
- Treat the cells with the desired concentrations of this compound (or vehicle control, e.g., DMSO) for the appropriate duration. A time-course and dose-response experiment is recommended for initial characterization.
- If investigating ligand-induced phosphorylation, stimulate the cells with the appropriate ligand (e.g., EGF for EGFR) for a short period (e.g., 15-30 minutes) before harvesting.
2. Cell Lysis:
- Place the culture dish on ice and wash the cells twice with ice-cold PBS.
- Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
- Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. Sample Preparation for SDS-PAGE:
- Normalize the protein concentration of all samples with lysis buffer.
- Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.
- Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE and Protein Transfer:
- Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel.
- Run the gel until adequate separation of proteins is achieved.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
6. Blocking and Antibody Incubation:
- Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For phospho-specific antibodies, BSA is generally recommended to reduce background.
- Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
- Capture the signal using a digital imaging system or X-ray film.
- Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-protein signal to the total protein signal for each target. Use a housekeeping protein (e.g., β-actin, GAPDH) to confirm equal loading.
Mandatory Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: this compound Western Blot Workflow.
References
- 1. The Effect of this compound on Sensitivity of Cytotoxic Drugs in Tamoxifen-Resistant Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Imaging the pharmacodynamics of HER2 degradation in response to Hsp90 inhibitors [ouci.dntb.gov.ua]
- 4. Concurrent inhibition of ErbB family and MEK/ERK kinases to suppress non-small cell lung cancer proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. groups.molbiosci.northwestern.edu [groups.molbiosci.northwestern.edu]
- 6. This compound (CI-1033), EGFR and HER2/ErbB2 tyrosine kinase inhibitor (CAS 289499-45-2) | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Acquired Resistance to Canertinib in Cancer Cells
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating acquired resistance to Canertinib in cancer cells.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (CI-1033) is an irreversible pan-ErbB tyrosine kinase inhibitor. It covalently binds to a cysteine residue in the ATP-binding pocket of all four ErbB family receptors (EGFR/ErbB1, HER2/ErbB2, ErbB3, and ErbB4), leading to irreversible inhibition of their kinase activity and downstream signaling pathways. This blockade of key signaling cascades, such as the PI3K/AKT and MAPK pathways, ultimately inhibits cancer cell proliferation and survival.
Q2: What are the known or suspected mechanisms of acquired resistance to this compound?
A2: While specific mutations conferring resistance exclusively to this compound are not extensively documented in the literature, mechanisms of resistance to other irreversible EGFR inhibitors may be relevant. The most common mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) is the emergence of a secondary "gatekeeper" mutation, T790M, in the EGFR kinase domain.[1][2][3] This mutation increases the receptor's affinity for ATP, reducing the drug's binding efficiency. Although not definitively confirmed for this compound in dedicated studies, its similar mechanism of action to other irreversible inhibitors suggests that T790M could be a potential resistance mechanism. Another potential mechanism is the activation of bypass signaling pathways that circumvent the need for ErbB signaling, such as the MET receptor tyrosine kinase pathway. Furthermore, sustained activation of the PI3K/AKT pathway, despite ErbB receptor inhibition, is a crucial factor in conferring resistance.
Q3: My this compound-treated cells are showing reduced sensitivity over time. How can I confirm the development of acquired resistance?
A3: To confirm acquired resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in your treated cell line versus the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. Further characterization can include:
-
Western Blotting: Analyze the phosphorylation status of key downstream signaling proteins like AKT and ERK in the presence of this compound. Resistant cells may show sustained phosphorylation of these proteins.
-
Sequencing: Sequence the kinase domain of the ErbB family receptors to identify potential mutations, such as T790M in EGFR.
-
Analysis of Bypass Pathways: Investigate the activation of other receptor tyrosine kinases (e.g., c-Met) that could be compensating for the inhibition of ErbB signaling.
Q4: Can combination therapy overcome this compound resistance?
A4: Yes, combination therapy is a promising strategy. Combining this compound with agents that target downstream effectors or parallel signaling pathways can be effective. For example, since sustained PI3K/AKT signaling is a key resistance mechanism, combining this compound with a PI3K or AKT inhibitor could restore sensitivity. Additionally, combining this compound with traditional cytotoxic agents like paclitaxel has been shown to enhance anti-cancer effects, particularly in resistant cells.[4]
Section 2: Troubleshooting Guides
Troubleshooting Western Blots for PI3K/AKT Pathway Activation
| Problem | Possible Cause | Recommended Solution |
| No or weak p-AKT signal in positive control | 1. Inactive antibody. 2. Insufficient protein load. 3. Phosphatase activity during sample preparation. 4. Incorrect blocking agent. | 1. Test the antibody on a known positive control cell lysate. 2. Load at least 20-30 µg of protein per lane. 3. Ensure fresh phosphatase inhibitors are added to the lysis buffer and keep samples on ice. 4. Use 5% BSA in TBST for blocking and antibody dilution when detecting phosphoproteins, as milk contains casein which can cause high background.[5][6] |
| High background on the blot | 1. Insufficient washing. 2. Antibody concentration too high. 3. Blocking incubation time too short. | 1. Increase the number and duration of washes with TBST. 2. Titrate the primary and secondary antibody concentrations. 3. Block for at least 1 hour at room temperature. |
| No change in p-AKT levels after this compound treatment in sensitive cells | 1. This compound degradation. 2. Insufficient treatment time or concentration. 3. Cells are not dependent on ErbB signaling for AKT activation. | 1. Prepare fresh this compound solutions for each experiment. 2. Perform a time-course and dose-response experiment to determine optimal conditions. 3. Confirm ErbB receptor expression and activation in your cell line. |
| Sustained p-AKT signal in resistant cells after this compound treatment | This is the expected result and confirms the resistance mechanism. | Proceed with further investigations, such as sequencing for resistance mutations or evaluating bypass pathway activation. |
Troubleshooting Cell Viability Assays (e.g., MTT, CellTiter-Glo)
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Pipetting errors. | 1. Ensure a single-cell suspension before seeding and mix gently. 2. Avoid using the outer wells of the plate or fill them with media to maintain humidity. 3. Use a multichannel pipette and ensure accurate volume dispensing. |
| IC50 value is not reproducible | 1. Inconsistent cell passage number or confluency. 2. Variation in drug preparation. 3. Different incubation times. | 1. Use cells within a consistent passage number range and seed at a consistent confluency. 2. Prepare fresh drug dilutions for each experiment from a validated stock solution. 3. Maintain a consistent drug exposure time across experiments. |
| Unexpectedly high or low cell viability | 1. Contamination (bacterial or mycoplasma). 2. Issues with the assay reagent. 3. Incorrect wavelength reading. | 1. Regularly test cell cultures for contamination. 2. Ensure the assay reagent is not expired and has been stored correctly. 3. Verify the correct filter settings on the plate reader for your specific assay. |
| Interpreting a rightward shift in the dose-response curve | This indicates a decrease in sensitivity to the drug. | This is the expected outcome when comparing a resistant cell line to its parental counterpart. Quantify the shift by calculating the fold-change in the IC50 value. |
Section 3: Quantitative Data Presentation
Table 1: IC50 Values of this compound in Various Breast Cancer Cell Lines
| Cell Line | Receptor Status | This compound IC50 (µM) |
| BT474 | HER2 overexpressing | 0.031 |
| MCF-7 | ER+, HER2 low | 1.60 |
| SKBr3 | HER2 overexpressing | N/A |
| MDA-MB-453 | HER2 overexpressing | N/A |
| MDA-MB-468 | EGFR overexpressing | N/A |
| T47D | ER+, PR+ | N/A |
| MDA-MB-231 | Triple-Negative | N/A |
| N/A: Data not available in the provided search results. |
Table 2: Example Data Structure for Combination Therapy Analysis
| Cell Line | Drug 1 | IC50 (µM) | Drug 2 | IC50 (µM) | Combination (Drug 1 + Drug 2) | Combination Index (CI) at ED50 | Synergy/Antagonism |
| MCF-7 | This compound | 1.60 | Paclitaxel | Value | IC50 of combination | Calculated CI | CI < 1: SynergyCI = 1: AdditiveCI > 1: Antagonism |
| MCF-7/CR | This compound | Value | Paclitaxel | Value | IC50 of combination | Calculated CI | Interpretation |
| MCF-7/CR: this compound-Resistant MCF-7 cells. Values are placeholders and need to be determined experimentally. The Combination Index (CI) is calculated using the Chou-Talalay method.[7] |
Section 4: Experimental Protocols
Protocol for Generating this compound-Resistant Cell Lines (Adapted from general protocols)
-
Determine the initial IC50 of this compound: Culture the parental cell line (e.g., MCF-7) and determine the IC50 of this compound using a cell viability assay.
-
Initial Drug Exposure: Treat the parental cells with this compound at a concentration equal to the IC10-IC20 for 48-72 hours.
-
Recovery: Remove the drug-containing medium and culture the cells in fresh, drug-free medium until they reach 70-80% confluency.
-
Dose Escalation: Subculture the surviving cells and treat them with a slightly higher concentration of this compound (e.g., 1.5-2 fold increase).
-
Repeat Cycles: Repeat the cycle of treatment and recovery, gradually increasing the concentration of this compound over several months.
-
Establish a Resistant Population: Once the cells can proliferate in a concentration of this compound that is significantly higher than the initial IC50 (e.g., 5-10 fold), the resistant cell line is established.
-
Characterization: Regularly verify the resistance by determining the IC50 and compare it to the parental cells. Cryopreserve cells at different stages of resistance development.
Western Blotting for p-AKT (Ser473) and Total AKT
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473) and total AKT (diluted in 5% BSA/TBST) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-AKT signal to the total AKT signal.
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or a combination drug) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Section 5: Visualizations
Caption: Signaling pathways involved in this compound action and resistance.
Caption: Workflow for generating this compound-resistant cell lines.
Caption: Logical workflow for troubleshooting a failed Western blot experiment.
References
- 1. Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance - Minari - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of this compound on Sensitivity of Cytotoxic Drugs in Tamoxifen-Resistant Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. repositorio.uam.es [repositorio.uam.es]
Technical Support Center: Minimizing Canertinib Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-ErbB inhibitor, Canertinib, in animal models. The focus is on anticipating and mitigating common toxicities to ensure the integrity of experimental outcomes and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in animal models?
A1: Based on preclinical studies, the most significant dose-dependent toxicities associated with this compound are ototoxicity (hearing loss), skin rash, and diarrhea.[1][2] Clinical trials in humans have also reported asthenia and stomatitis.[2]
Q2: What is the underlying mechanism of this compound-induced ototoxicity?
A2: this compound is an irreversible pan-ErbB inhibitor, targeting EGFR (ErbB1), HER2/neu (ErbB2), ErbB3, and ErbB4.[3] The NRG1-ERBB signaling pathway is crucial for the development and maintenance of the inner ear, particularly for the survival and function of outer hair cells.[1][2] this compound's inhibition of this pathway disrupts these essential functions, leading to dose-dependent hearing loss.[1][2] This mechanism appears to be evolutionarily conserved, as ototoxicity has been observed in both zebrafish and mouse models.[1]
Q3: Are there established methods to prevent or reduce this compound-induced ototoxicity in animal models?
A3: Currently, there is a lack of published, specific protocols or otoprotective agents demonstrated to mitigate this compound-induced ototoxicity in animal models. This represents a critical area for future research. General strategies for managing drug-induced ototoxicity, such as the use of antioxidants or anti-inflammatory agents, have been explored for other ototoxic drugs like cisplatin, but their efficacy in the context of ErbB inhibition is unknown. Researchers may consider co-administering otoprotective candidates based on the known mechanisms of ototoxicity, but this would be exploratory.
Q4: How can I monitor for ototoxicity in my animal models?
A4: Auditory function in animal models can be assessed using techniques such as Auditory Brainstem Response (ABR) and Distortion Product Otoacoustic Emissions (DPOAE).[2] ABR measures the electrical activity of the auditory pathway in response to sound, providing information on hearing thresholds. DPOAEs assess the function of the outer hair cells. Histological analysis of the cochlea to count inner and outer hair cells can provide a definitive measure of structural damage.[2]
Troubleshooting Guides
Issue 1: Severe Skin Rash and Dermatitis
Symptoms: Erythema, papulopustular rash, and inflammation of the skin, particularly on the face and back.
Anticipated Cause: Inhibition of EGFR in the skin disrupts normal keratinocyte proliferation and differentiation, leading to an inflammatory response.
Mitigation Strategies:
-
Prophylactic Antibiotics: Oral administration of tetracycline antibiotics, such as minocycline or doxycycline, has been shown to reduce the severity of EGFR inhibitor-induced skin rash due to their anti-inflammatory properties.[4][5]
-
Topical JAK Inhibitors: Topical application of Janus kinase (JAK) inhibitors can ameliorate skin rash by suppressing the local inflammatory cytokine signaling cascade (JAK-STAT pathway) triggered by EGFR inhibition.[6][7]
Issue 2: Diarrhea and Gastrointestinal Distress
Symptoms: Loose stools, dehydration, and weight loss.
Anticipated Cause: Inhibition of EGFR in the gastrointestinal tract can lead to increased chloride secretion, reduced absorption, and inflammation, resulting in diarrhea.
Mitigation Strategies:
-
Anti-diarrheal Agents: Loperamide is a standard treatment for managing diarrhea in animal models.[4][8][9] It acts on opioid receptors in the gut to decrease peristalsis and increase water absorption.
-
Supportive Care: Ensure animals have easy access to hydration and nutritional support to prevent dehydration and weight loss.
Quantitative Data Summary
| Toxicity | Animal Model | Therapeutic Agent | Dosage and Administration | Outcome | Reference |
| Skin Rash | Mice | Topical JAK Inhibitor (JTE-052 ointment) | Topical application | Ameliorated hapten-induced chronic dermatitis more effectively than tacrolimus ointment. | [10] |
| Skin Rash | Rodents | Topical JAK Inhibitor (Delgocitinib ointment) | Topical application | Suppressed immune cell recruitment and ameliorated the severity of afatinib-induced skin rash. | [6] |
| Diarrhea | Mice | Loperamide | 5-10 mg/kg, oral gavage | Dose-dependently increases intestinal transit time. | [8] |
| Diarrhea | Rats | Loperamide | 0.082 mg/kg p.o. (ED50 for 1 hr protection) | Markedly suppressed the appearance of castor oil-induced diarrhea. | [9] |
| Ototoxicity | Zebrafish | This compound | 100 µM | Dose-dependent loss of hair cells. | [2] |
| Ototoxicity | Mice (C57BL/6J and CBA/CaJ) | This compound | 30 mg/kg/day, i.p. | Significant hearing loss confirmed by ABR and DPOAE. | [2] |
Experimental Protocols
Protocol 1: Prophylactic Management of EGFR Inhibitor-Induced Skin Rash with a Topical JAK Inhibitor
-
Model: Mice developing skin rash secondary to EGFR inhibitor administration.
-
Materials:
-
EGFR inhibitor (e.g., Afatinib or this compound).
-
Topical JAK inhibitor formulation (e.g., 1% tofacitinib or ruxolitinib cream).
-
Vehicle control cream.
-
-
Procedure:
-
Begin prophylactic treatment with the topical JAK inhibitor or vehicle control one day prior to the initiation of EGFR inhibitor treatment.
-
Apply a thin layer of the cream to the affected or anticipated-to-be-affected skin area (e.g., dorsal skin) once or twice daily.
-
Continue daily topical application throughout the duration of the EGFR inhibitor treatment.
-
Monitor skin condition daily and score for erythema, scaling, and papules.
-
At the end of the study, skin biopsies can be collected for histological analysis and measurement of inflammatory markers.
-
Protocol 2: Management of TKI-Induced Diarrhea with Loperamide
-
Model: Mice exhibiting diarrhea following TKI (e.g., this compound) administration.
-
Materials:
-
TKI (e.g., this compound).
-
Loperamide hydrochloride.
-
Vehicle for loperamide (e.g., saline).
-
Charcoal meal (for gut transit measurement).
-
-
Procedure:
-
Induce diarrhea by administering the TKI at the desired dose and schedule.
-
Once diarrhea is observed, administer loperamide (e.g., 5-10 mg/kg) via oral gavage.
-
Monitor fecal consistency and frequency.
-
For quantitative assessment of gut transit, administer a charcoal meal orally and measure the distance traveled by the charcoal through the small intestine after a set time.
-
Ensure animals are closely monitored for signs of dehydration and provide supportive care as needed.
-
Visualizations
Caption: this compound's mechanism of toxicity via ErbB pathway inhibition.
Caption: Workflow for managing this compound-induced toxicities in vivo.
References
- 1. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 2. This compound–Induces Ototoxicity in Three Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of this compound on Sensitivity of Cytotoxic Drugs in Tamoxifen-Resistant Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Antidiarrheal Activity [bio-protocol.org]
- 6. Topical JAK inhibition ameliorates EGFR inhibitor-induced rash in rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Ruxolitinib Cream Has Dual Efficacy on Pruritus and Inflammation in Experimental Dermatitis [frontiersin.org]
- 8. Loperamide increases mouse gut transit time in a dose-dependent manner with treatment duration-dependent effects on distinct gut microbial taxa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Pharmacological studies of loperamide, an anti-diarrheal agent. I. Effects on diarrhea induced by castor oil and prostaglandin E. (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel JAK inhibitor JTE-052 reduces skin inflammation and ameliorates chronic dermatitis in rodent models: Comparison with conventional therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Canertinib Stability in Long-Term Cell Culture Experiments: A Technical Support Center
For researchers utilizing Canertinib in long-term cell culture experiments, maintaining its stability and activity is crucial for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during prolonged experimental timelines.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage procedure for this compound powder and stock solutions?
A1: Proper storage is critical to preserving the integrity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| DMSO Stock Solution | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO as its hygroscopic nature can reduce solubility.[1][2][3] |
| DMSO Stock Solution | -20°C | Up to 1 month | For shorter-term storage, aliquoting is still recommended.[3] |
Q2: How should I prepare this compound working solutions for cell culture experiments?
A2: this compound is insoluble in water. Therefore, a stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is necessary. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (ideally below 0.1%) to avoid solvent-induced cytotoxicity. Prepare fresh dilutions of the DMSO stock solution into your complete cell culture medium immediately before each experiment or media change.
Q3: How stable is this compound in cell culture medium at 37°C?
One study on a similar acrylamide-containing EGFR inhibitor demonstrated a half-life of approximately 85 minutes in the presence of a high concentration of glutathione, a biological thiol.[4] This suggests that this compound's concentration in culture medium will likely decrease over time due to both covalent binding to cellular targets and potential off-target reactions with media components. Therefore, for long-term experiments, periodic replenishment of the medium containing freshly diluted this compound is essential.
Q4: How often should I replace the medium containing this compound in a long-term experiment?
A4: Based on the reactive nature of the acrylamide group and experiences from long-term cell culture studies with other inhibitors, it is recommended to replenish the this compound-containing medium every 48 to 72 hours to maintain a consistent effective concentration.[2] For very long-term experiments (weeks), a consistent schedule of media changes is critical for reproducible results. Some protocols for long-term treatments with other anti-tumor drugs suggest refreshing the medium and drug every 5 days.[1] The optimal frequency may depend on the cell line, its metabolic rate, and the specific experimental question.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of drug efficacy over time in a long-term experiment. | 1. Degradation of this compound: The acrylamide group may have reacted with media components or hydrolyzed. 2. Cellular Resistance: Cells may have developed resistance mechanisms over time. | 1. Increase Replenishment Frequency: Change the medium with freshly prepared this compound every 24-48 hours. 2. Verify Drug Activity: Use a short-term assay (e.g., Western blot for p-EGFR) to confirm the activity of your current stock solution. 3. Assess Resistance: Analyze target protein expression and downstream signaling to investigate potential resistance mechanisms. |
| Precipitation of this compound in the cell culture medium. | 1. High Final Concentration: The concentration of this compound exceeds its solubility limit in the aqueous medium. 2. High DMSO Concentration: The final DMSO concentration is too high, causing the compound to precipitate when diluted in aqueous media. 3. Improper Dilution: Rapid dilution of the DMSO stock into the medium can cause localized high concentrations and precipitation. | 1. Lower the Final Concentration: If experimentally feasible, reduce the working concentration of this compound. 2. Optimize Dilution: Ensure the final DMSO concentration is below 0.1%. Perform serial dilutions if necessary. 3. Proper Mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion. |
| Inconsistent results between experiments. | 1. Inconsistent Drug Activity: Variability in the age or storage of this compound stock solutions. 2. Variable Media Change Schedule: Inconsistent timing of media and drug replenishment. 3. Cell Passage Number: Using cells at vastly different passage numbers can lead to phenotypic and response variations. | 1. Use Fresh Stock Solutions: Prepare fresh DMSO stock solutions regularly and store them properly in aliquots. 2. Standardize Protocol: Adhere to a strict and consistent schedule for media changes and drug administration. 3. Control for Passage Number: Use cells within a defined passage number range for all related experiments. |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Warm a vial of anhydrous DMSO to room temperature.
-
Weigh out the appropriate amount of this compound powder (Molecular Weight: 485.94 g/mol ).
-
Under sterile conditions, dissolve the this compound powder in the required volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Gently vortex until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile tube, dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration.
-
Ensure the final DMSO concentration in the medium is below 0.1%.
-
Mix thoroughly by gentle inversion or swirling.
-
Use the working solution immediately after preparation.
-
Protocol for a 10-Day Cell Viability Assay with this compound
This protocol is adapted from a general long-term treatment protocol and should be optimized for your specific cell line.[1]
-
Day 0: Cell Seeding
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment.
-
-
Day 1: Initial Treatment
-
Prepare fresh working solutions of this compound at various concentrations.
-
Remove the seeding medium and replace it with the medium containing the appropriate concentration of this compound or vehicle control (medium with the same percentage of DMSO).
-
-
Days 3, 5, 7, 9: Media and Drug Replenishment
-
Prepare fresh this compound working solutions.
-
Carefully remove the old medium from each well.
-
Add the corresponding fresh medium with this compound or vehicle control.
-
-
Day 10: Viability Assessment
-
Assess cell viability using a suitable method (e.g., MTT, PrestoBlue, or cell counting).
-
Visualizations
Caption: this compound inhibits ErbB family receptor tyrosine kinases, blocking downstream PI3K/AKT/mTOR and Ras/Raf/MEK/ERK signaling pathways to reduce cell proliferation and survival.
Caption: Workflow for a long-term cell culture experiment with this compound, emphasizing the need for periodic media and drug replenishment.
References
- 1. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of this compound on Sensitivity of Cytotoxic Drugs in Tamoxifen-Resistant Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Canertinib Resistance in NSCLC Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with canertinib resistance in non-small cell lung cancer (NSCLC) cell lines.
Frequently Asked Questions (FAQs)
Q1: My NSCLC cell line is showing decreased sensitivity to this compound. What are the potential mechanisms of resistance?
A1: Resistance to this compound, an irreversible pan-ErbB inhibitor, can arise from several mechanisms, similar to other tyrosine kinase inhibitors (TKIs) used in NSCLC. The most common mechanisms include:
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways that can compensate for the inhibition of the ErbB family receptors (EGFR, HER2, etc.). A prominent example is the amplification or hyperactivation of the MET receptor tyrosine kinase.[1][2][3][4] This activation can reactivate downstream signaling cascades like the PI3K/AKT/mTOR and RAS/MAPK pathways, promoting cell survival and proliferation despite this compound treatment.[3][5]
-
Downstream Effector Alterations: Mutations or amplifications in genes downstream of the ErbB receptors can lead to constitutive activation of pro-survival signaling. For instance, mutations in PIK3CA or amplification of MYC can render the cells independent of upstream signaling from ErbB receptors.[1][6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of this compound from the cell, reducing its intracellular concentration and efficacy.
-
Induction of Autophagy: Cancer cells can activate autophagy as a survival mechanism in response to the stress induced by this compound treatment.[7][8][9] Autophagy allows cells to recycle cellular components to maintain energy homeostasis and survive drug-induced damage.[7][9]
Q2: How can I confirm if MET amplification is the cause of this compound resistance in my cell line?
A2: To confirm MET-mediated resistance, you can perform the following experiments:
-
Western Blotting: Analyze the protein expression levels of total MET and phosphorylated MET (p-MET). A significant increase in both total and p-MET in your resistant cell line compared to the parental line suggests MET pathway activation.
-
Quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH): These techniques can be used to determine the MET gene copy number. An increased copy number in the resistant cells is indicative of MET amplification.[3]
-
Combination Treatment: Treat your resistant cells with a combination of this compound and a MET inhibitor (e.g., capmatinib, savolitinib).[1][10] A synergistic effect, where the combination is more effective at inducing cell death than either drug alone, strongly suggests MET-driven resistance.[1]
Q3: What is the role of autophagy in this compound resistance, and how can I investigate it?
A3: Autophagy can act as a pro-survival mechanism for cancer cells under the stress of this compound treatment.[7][9] To investigate its role, you can:
-
Assess Autophagy Markers: Use western blotting to detect the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. You can also measure the expression of other autophagy-related proteins like Beclin-1 and p62/SQSTM1.[8]
-
Inhibit Autophagy: Treat your resistant cells with autophagy inhibitors like chloroquine (CQ) or 3-methyladenine (3-MA) in combination with this compound.[8] If the combination treatment restores sensitivity to this compound, it indicates that autophagy is playing a protective role.[8]
Troubleshooting Guides
Problem 1: My this compound-resistant cell line shows no obvious changes in EGFR or MET signaling.
| Possible Cause | Troubleshooting Step |
| Activation of other bypass pathways | Perform a phospho-RTK array to screen for the activation of other receptor tyrosine kinases such as AXL, FGFR, or IGF-1R.[5][11] |
| Alterations in downstream signaling | Analyze the activation status (phosphorylation) and expression levels of key downstream signaling molecules like AKT, mTOR, and ERK using western blotting.[5][12] Also, consider sequencing key downstream genes like PIK3CA, KRAS, and BRAF for activating mutations.[10][13] |
| Phenotypic changes (e.g., EMT) | Examine cell morphology for changes consistent with epithelial-to-mesenchymal transition (EMT). Analyze the expression of EMT markers like E-cadherin (downregulated) and Vimentin (upregulated) by western blotting or immunofluorescence. |
| Increased drug efflux | Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) to assess drug efflux activity by flow cytometry. Compare the fluorescence intensity between parental and resistant cells. |
Problem 2: Combination therapy with a MET inhibitor is not effective in my resistant cell line.
| Possible Cause | Troubleshooting Step |
| Resistance is not MET-driven | Re-evaluate the initial hypothesis. Refer to Troubleshooting Guide 1 to explore other potential resistance mechanisms. |
| Acquired resistance to the MET inhibitor | If the combination was initially effective and then lost efficacy, the cells may have developed resistance to the MET inhibitor. This could involve secondary mutations in MET or activation of tertiary bypass pathways. |
| Suboptimal drug concentrations | Perform a dose-matrix experiment with varying concentrations of both this compound and the MET inhibitor to identify the optimal synergistic concentrations. |
Data Presentation
Table 1: Example IC50 Values for this compound in Parental and Resistant NSCLC Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Potential Mechanism |
| H358 | 50 | 1100 | 22 | Upregulation of Wnt and mTOR signaling[14] |
| H2170 | 80 | 900 | 11.25 | Upregulation of Wnt and mTOR signaling[14] |
| PC-9 | 10 | 1500 | 150 | T790M mutation, MET amplification[15] |
| EBC-1 | 25 | >1000 | >40 | EGFR activation, PIK3CA amplification[1] |
Experimental Protocols
1. Generation of this compound-Resistant NSCLC Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of the drug.[16][17]
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of this compound for the parental NSCLC cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).[16][18]
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitoring and Dose Escalation: Monitor the cells for growth. When the cells resume proliferation at a rate similar to the untreated parental cells, increase the this compound concentration by 1.5- to 2-fold.[16]
-
Repeat Dose Escalation: Repeat the process of monitoring and dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10- to 20-fold the initial IC50).
-
Characterization of Resistant Cells: Once a resistant population is established, confirm the degree of resistance by re-evaluating the IC50 and comparing it to the parental cell line.[16][17] The resistant cell line should then be characterized to identify the mechanism of resistance.
2. Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat parental and resistant cells with or without this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., p-EGFR, EGFR, p-MET, MET, p-AKT, AKT, LC3B, GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: this compound inhibits ErbB receptor signaling in sensitive NSCLC cells.
Caption: MET amplification bypasses this compound-induced ErbB inhibition.
Caption: Workflow for generating and characterizing this compound-resistant NSCLC cells.
References
- 1. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib [e-crt.org]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. mdpi.com [mdpi.com]
- 4. MET gene amplification is a mechanism of resistance to entrectinib in ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. MYC amplification-conferred primary resistance to capmatinib in a MET-amplified NSCLC patient: a case report - Choi - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. The role of autophagy in resistance to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Autophagy and multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance of Lung Cancer to EGFR-Specific Kinase Inhibitors: Activation of Bypass Pathways and Endogenous Mutators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Concurrent Genetic Alterations and Other Biomarkers Predict Treatment Efficacy of EGFR-TKIs in EGFR-Mutant Non-Small Cell Lung Cancer: A Review [frontiersin.org]
- 14. Alternative signaling pathways as potential therapeutic targets for overcoming EGFR and c-Met inhibitor resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sorger.med.harvard.edu [sorger.med.harvard.edu]
Technical Support Center: Optimizing Canertinib Dosage for Tumor Regression
Welcome to the technical support center for Canertinib. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for maximal tumor regression in preclinical experimental settings. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound (CI-1033) is a potent and irreversible pan-ErbB tyrosine kinase inhibitor. It covalently binds to the ATP-binding pocket of the epidermal growth factor receptor (EGFR/ErbB1), as well as other members of the ErbB family, namely HER2/ErbB2 and ErbB4/HER4.[1][2] This irreversible binding effectively blocks the autophosphorylation of these receptors, leading to the inhibition of downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.[3][4]
Q2: What is a typical starting dose for this compound in in vitro and in vivo studies?
A2: The optimal dose of this compound will vary depending on the specific cell line or animal model.
-
In vitro: The half-maximal inhibitory concentration (IC50) for this compound in cell-based assays is typically in the low nanomolar range. For example, the IC50 for cellular EGFR and ErbB2 autophosphorylation has been reported to be 7.4 nM and 9 nM, respectively.[1][5] In melanoma cell lines, the IC50 for growth inhibition was approximately 0.8 µM.[6] It is recommended to perform a dose-response curve starting from low nanomolar to micromolar concentrations to determine the optimal concentration for your specific cell line.
-
In vivo: In mouse xenograft models, effective oral doses of this compound have been reported to range from 5 mg/kg to 80 mg/kg per day.[7] For example, impressive activity against A431 xenografts was observed at 5 mg/kg, while significant tumor regressions in H125 xenografts were achieved with doses between 20 to 80 mg/kg/day.[7]
Q3: We are observing suboptimal tumor regression in our mouse xenograft model. What are the potential causes and how can we troubleshoot this?
A3: Suboptimal tumor regression can arise from several factors. A systematic approach to troubleshooting is recommended. Please refer to the troubleshooting guide below for a detailed workflow. Common causes include:
-
Suboptimal Dosage: The administered dose may be too low to achieve a therapeutic concentration in the tumor tissue.
-
Drug Formulation and Administration: Improper formulation can lead to poor solubility and reduced bioavailability. Ensure the formulation is prepared correctly and administered consistently.
-
Tumor Model Variability: The specific tumor model may be less sensitive to this compound.
-
Acquired Resistance: The tumor cells may have developed resistance to this compound over the course of the treatment.
Q4: What are the known resistance mechanisms to this compound?
A4: A common mechanism of acquired resistance to irreversible EGFR inhibitors like this compound involves mutations in the cysteine residue (C797) within the ATP-binding pocket of EGFR.[8][9] this compound forms a covalent bond with this cysteine; a mutation at this site, such as C797S, can prevent this binding, thereby rendering the drug ineffective.[8][9][10]
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line | IC50 | Reference |
| EGFR Autophosphorylation | A431 | 7.4 nM | [1][5] |
| ErbB2 Autophosphorylation | - | 9 nM | [1][5] |
| EGFR | Cell-free assay | 0.8 nM | [2] |
| HER2 | Cell-free assay | 19 nM | [2] |
| HER4 | Cell-free assay | 7 nM | [2] |
| Cell Growth Inhibition | RaH3, RaH5 | ~0.8 µM | [6] |
| Proliferation Assay | human HCC827 | 0.001 µM | [7] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Dose | Administration | Outcome | Reference |
| A431 xenografts | 5 mg/kg | Oral | Impressive activity | [7] |
| H125 xenografts | 20 to 80 mg/kg/day | Oral | High degree of tumor regressions | [7] |
| TT, TE6, TE10 xenografts | Not specified | Oral | Marked inhibition of growth | [7] |
| CD63-BCAR4 overexpressing BEAS-2B | Not specified | Oral | Significantly reduced tumor growth | [11] |
| RaH3, RaH5 melanoma xenografts | Not specified | Not specified | Significantly inhibited growth | [6] |
Experimental Protocols
Protocol 1: In Vivo Mouse Xenograft Study
-
Cell Preparation: Culture tumor cells to 70-80% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 3 x 10^6 cells per 100 µL.[3]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., NSG or nude mice).[2][3]
-
Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (width)^2 x length/2.[7]
-
Randomization and Treatment: When tumors reach a volume of 100-200 mm³, randomize mice into treatment and control groups.[2]
-
Drug Preparation and Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water). Administer the specified dose orally via gavage daily or as per the experimental design. The control group should receive the vehicle only.
-
Data Collection: Measure tumor volume and body weight 2-3 times weekly.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Protocol 2: Western Blot Analysis of p-EGFR and p-Akt
-
Sample Preparation: Homogenize excised tumor tissues or lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.[4]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against p-EGFR (e.g., Tyr1068), total EGFR, p-Akt (e.g., Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH).[12][13][14]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]
Protocol 3: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 3. Mouse xenograft studies [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The pan-ErbB receptor tyrosine kinase inhibitor this compound promotes apoptosis of malignant melanoma in vitro and displays anti-tumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EGFR C797S as a Resistance Mechanism of Lazertinib in Non-small Cell Lung Cancer with EGFR T790M Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
Canertinib degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of Canertinib. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. Both the solid form and solutions should be stored under specific conditions to minimize degradation.
-
Solid this compound: As a powder, this compound should be stored at -20°C for long-term stability, with some suppliers indicating stability for up to 3 years at this temperature.[1] It is also recommended to store it under desiccating conditions.
-
Stock Solutions: For stock solutions, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[1][2] These aliquots can be stored at -80°C for up to one year or at -20°C for up to one month.[1][2]
Q2: In which solvents can this compound be dissolved, and are there any precautions?
A2: this compound has varying solubility in common laboratory solvents. It is important to use high-quality, anhydrous solvents to prepare stock solutions.
-
DMSO: this compound is soluble in DMSO, with concentrations of up to 100 mg/mL being reported.[2] It is critical to use fresh, moisture-free DMSO, as absorbed moisture can significantly reduce solubility.[1][2]
-
Ethanol: Solubility in ethanol has been reported at ≥10.1 mg/mL.[3]
-
DMF: this compound is also soluble in DMF.[4]
-
Aqueous Solutions: this compound is practically insoluble in water.[3] For cell-based assays or animal experiments, specific formulations involving co-solvents and surfactants like PEG300 and Tween 80 are often necessary to create a stable aqueous preparation.[1][2]
Q3: What are the known degradation pathways for this compound?
A3: While specific forced degradation studies for this compound are not extensively published in publicly available literature, an understanding of its chemical structure allows for the prediction of potential degradation pathways based on the chemical liabilities of its functional groups: the quinazoline core, the acrylamide moiety, and the morpholine ring.
-
Hydrolysis: The acrylamide group is susceptible to hydrolysis, particularly under basic conditions, which would lead to the formation of the corresponding acrylic acid derivative. The quinazoline ring itself is generally stable to mild acid and base but can undergo hydrolytic cleavage under more extreme conditions, such as boiling in acid.[5]
-
Oxidation: The morpholine ring and other parts of the molecule could be susceptible to oxidation. The nitrogen and ether linkages in the morpholine moiety are potential sites for oxidative degradation.
-
Photodegradation: Aromatic systems and conjugated double bonds, such as those present in the quinazoline and acrylamide portions of this compound, can be susceptible to degradation upon exposure to light.
Q4: How does this compound exert its mechanism of action?
A4: this compound is an irreversible pan-ErbB tyrosine kinase inhibitor.[1][3][6] It targets multiple receptors in the epidermal growth factor receptor (EGFR) family, including EGFR (ErbB1), HER2/neu (ErbB2), and ErbB4.[3][6]
-
Irreversible Inhibition: this compound forms a covalent bond with a specific cysteine residue within the ATP-binding site of the ErbB kinases.[1] This irreversible binding permanently inactivates the kinase activity of the receptor.
-
Downstream Signaling Inhibition: By inhibiting the kinase activity of ErbB receptors, this compound blocks the downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis, such as the MAPK and PI3K-Akt pathways.[7][8]
-
Enhanced Receptor Degradation: this compound has also been shown to enhance the ubiquitinylation and subsequent intracellular degradation of the ErbB2 receptor.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity in cell-based assays. | 1. Improper storage of stock solutions (e.g., repeated freeze-thaw cycles). 2. Degradation of this compound in aqueous media during the experiment. 3. Use of DMSO with absorbed moisture for preparing stock solutions. | 1. Aliquot stock solutions and avoid repeated freezing and thawing.[1][2] 2. Prepare fresh dilutions in media immediately before use. Minimize the time the compound spends in aqueous solution. 3. Use fresh, anhydrous DMSO to prepare stock solutions.[1][2] |
| Precipitation of this compound in aqueous media. | This compound has poor aqueous solubility.[3] | Use a formulation with appropriate co-solvents (e.g., PEG300) and surfactants (e.g., Tween 80) for in vivo studies.[1][2] For in vitro work, ensure the final DMSO concentration is compatible with your experimental system and does not exceed the solubility limit of this compound in the final solution. |
| Inconsistent experimental results. | 1. Degradation of this compound due to light exposure. 2. Variability in the preparation of working solutions. | 1. Protect stock solutions and experimental setups from light. 2. Ensure accurate and consistent preparation of all solutions. Use calibrated pipettes and validated procedures. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Reference |
| Solid Powder | -20°C | Up to 3 years | [1] |
| Stock Solution in Solvent | -80°C | Up to 1 year | [1][2] |
| -20°C | Up to 1 month | [1][2] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Concentration | Reference |
| DMSO | ≥ 12.15 mg/mL, up to 100 mg/mL | [2][3] |
| Ethanol | ≥ 10.1 mg/mL | [3] |
| DMF | Soluble | [4] |
| Water | Insoluble | [3] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies of this compound
Disclaimer: This is a general protocol and should be optimized based on the specific experimental setup and analytical instrumentation.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After incubation, neutralize the solution with 0.1 N NaOH and dilute with the mobile phase to a suitable concentration for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for a specified period. Neutralize with 0.1 N HCl and dilute with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified period. Dilute with the mobile phase.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at a specified temperature (e.g., 80°C) for a defined period. Also, heat the stock solution at 60°C. After the stress period, dissolve the solid or dilute the solution with the mobile phase.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) or a photostability chamber for a specified duration. Analyze the solution directly or after appropriate dilution.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and to identify any degradation products.
Protocol 2: General Stability-Indicating RP-HPLC Method
Disclaimer: This is a general method and requires optimization for this compound.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., acetate buffer, pH 3.7) and an organic solvent (e.g., acetonitrile). The exact ratio and gradient program need to be optimized to achieve good separation between the parent drug and its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for stability testing.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
- 3. real.mtak.hu [real.mtak.hu]
- 4. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound | C24H25ClFN5O3 | CID 156414 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Canertinib In Vivo Target Engagement
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for assessing Canertinib target engagement in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (CI-1033) is an experimental, irreversible pan-ErbB tyrosine kinase inhibitor.[1] It targets multiple receptors in the ErbB family, including EGFR (ErbB1), HER-2 (ErbB2), and ErbB4.[1][2][3] Its mechanism involves forming a covalent bond with specific cysteine residues within the ATP-binding pocket of these receptors.[4] This binding permanently blocks the kinase activity, preventing receptor autophosphorylation and inhibiting downstream signaling pathways crucial for cell growth and survival, such as the MAPK and PI3K/Akt pathways.[2][5]
Q2: Why is it critical to assess target engagement in vivo?
Assessing target engagement in vivo is essential to confirm that this compound is reaching its intended molecular target in a living system and exerting the expected biological effect.[6] This data provides a crucial link between drug dosage, pharmacodynamics (PD), and therapeutic efficacy.[7][8] Without confirming target engagement, it is difficult to determine if a lack of efficacy in an animal model is due to the drug failing to hit its target or if the target itself is not valid for the disease indication.[6]
Q3: What are the primary biomarkers for assessing this compound target engagement?
The primary biomarkers are categorized as direct (proximal) and downstream (distal):
-
Direct Target Engagement Biomarkers: These directly measure the effect of this compound on its targets. The most important biomarker is the phosphorylation status of the ErbB receptors (e.g., p-EGFR, p-ErbB2). A significant reduction in the phosphorylation of these receptors upon this compound treatment indicates successful target engagement.[3][9]
-
Downstream Pathway Modulation Biomarkers: These measure the effect of this compound on signaling molecules that are activated by the ErbB receptors. Key downstream biomarkers include the phosphorylation levels of Akt (p-Akt) and MAP kinase (p-Erk1/2).[9] A decrease in the phosphorylation of these proteins corroborates the inhibition of the upstream ErbB signaling cascade.
Experimental Protocols and Methodologies
Q4: How can I measure the phosphorylation status of ErbB receptors and downstream proteins in tumor tissue?
Western blotting is the most common method for this assessment. It allows for the semi-quantitative analysis of specific protein phosphorylation levels in tissue lysates.
Experimental Protocol: Western Blot for Phospho-Protein Analysis
-
Animal Dosing and Tissue Collection:
-
Establish tumor xenografts in immunocompromised mice (e.g., using human melanoma or breast cancer cell lines).[9]
-
Administer this compound or a vehicle control to cohorts of mice via the appropriate route (e.g., intraperitoneal injection).[10]
-
Euthanize mice at various time points post-treatment (e.g., 2, 6, 24 hours) to capture the pharmacodynamic profile.
-
Excise tumors rapidly and snap-freeze them in liquid nitrogen to preserve the phosphorylation state of proteins. Store at -80°C.
-
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in a lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors (critical for preventing dephosphorylation during sample preparation).
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard assay such as the BCA or Bradford protein assay. This ensures equal loading of protein for all samples.
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-EGFR Tyr1068, anti-p-Akt Ser473).
-
After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensity using densitometry software.
-
To normalize for loading differences, strip the membrane and re-probe with an antibody for the corresponding total protein (e.g., total EGFR, total Akt).
-
Express the level of target engagement as the ratio of phosphorylated protein to total protein, comparing treated samples to vehicle controls.
-
Q5: Are there non-invasive methods to assess the in vivo effects of this compound?
Yes, non-invasive imaging techniques like Positron Emission Tomography (PET) can be used to assess the broader physiological effects of target engagement. While not a direct measure of receptor phosphorylation, PET can quantify changes in tumor metabolism, proliferation, and hypoxia, which are consequences of ErbB pathway inhibition.[2][5] For example, a reduction in glucose uptake measured by 18F-FDG PET can serve as a pharmacodynamic biomarker indicating a downstream metabolic response to this compound treatment.
Quantitative Data Summary
The inhibitory potency of this compound has been characterized both biochemically and in cellular assays. This data is crucial for designing in vivo experiments and interpreting results.
| Target | IC₅₀ Value (nM) | Assay Type / Context | Reference |
| EGFR | 0.8 | Biochemical Assay | [1] |
| EGFR | 1.5 | Biochemical Assay | [3] |
| EGFR | 7.4 | Cellular Autophosphorylation (A431 cells) | [11] |
| HER-2 (ErbB2) | 19 | Biochemical Assay | [1] |
| HER-2 (ErbB2) | 9.0 | Biochemical Assay | [3] |
| ErbB4 | 7 | Biochemical Assay | [1] |
| ErbB2 Phosphorylation | 5 | Heregulin-stimulated cellular assay | [3] |
| ErbB3 Phosphorylation | 14 | Heregulin-stimulated cellular assay | [3] |
| ErbB4 Phosphorylation | 10 | Heregulin-stimulated cellular assay | [3] |
Visual Guides: Pathways and Workflows
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound (CI-1033) | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. The Effect of this compound on Sensitivity of Cytotoxic Drugs in Tamoxifen-Resistant Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C24H25ClFN5O3 | CID 156414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. The pan-ErbB receptor tyrosine kinase inhibitor this compound promotes apoptosis of malignant melanoma in vitro and displays anti-tumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound–Induces Ototoxicity in Three Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing Canertinib-Induced Side Effects in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Canertinib in preclinical studies. The information is designed to help anticipate and manage common side effects, ensuring the integrity of experimental outcomes and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (CI-1033) is a potent, orally available, and irreversible pan-ErbB tyrosine kinase inhibitor (TKI).[1][2] It targets all four members of the ErbB family of receptors: EGFR (ErbB1), HER2/neu (ErbB2), HER3 (ErbB3), and HER4 (ErbB4).[3][4] this compound forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of the ErbB receptors, leading to their irreversible inactivation and subsequent inhibition of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways.[1][3] This action blocks cell proliferation and can induce apoptosis in cancer cells that are dependent on ErbB signaling.[5]
Q2: What are the most common side effects of this compound observed in preclinical studies?
Based on preclinical data and clinical trial observations, the most commonly reported side effects of this compound include:
-
Ototoxicity (Hearing Loss): Dose-dependent hearing loss has been observed in zebrafish and mouse models.[1]
-
Diarrhea: A common side effect for TKIs that inhibit EGFR.[6][7]
-
Skin Rash (Dermatitis): Frequently observed with EGFR inhibitors, typically presenting as a papulopustular rash.[6][8][9]
-
Asthenia (Weakness/Fatigue): Reported in clinical trials.[6]
-
Stomatitis (Oral Mucositis): Inflammation of the mouth and lips, also noted in clinical observations.[6]
Q3: How can I proactively manage potential side effects in my animal models?
Proactive management is key to minimizing the impact of this compound-induced side effects. This includes:
-
Baseline Health Assessment: Conduct a thorough health assessment of all animals before starting treatment.
-
Dose-Response Pilot Study: Perform a pilot study with a small cohort of animals to determine the maximum tolerated dose (MTD) and to observe the onset and severity of side effects at different dose levels.
-
Supportive Care: Implement a supportive care protocol from the start of the study. This can include providing hydration support, soft food, and enriched environments.
-
Regular Monitoring: Establish a consistent schedule for monitoring animal weight, food and water intake, and clinical signs of toxicity.
Troubleshooting Guides
Issue 1: Ototoxicity and Hearing Loss
-
Symptoms: Difficulty with balance, circling behavior, or lack of startle response to auditory stimuli.
-
Troubleshooting Steps:
-
Confirm Ototoxicity: If specialized equipment is available, perform Auditory Brainstem Response (ABR) testing to quantify hearing loss.
-
Dose Adjustment: If ototoxicity is observed, consider reducing the dose of this compound in subsequent cohorts.
-
Histopathological Analysis: At the end of the study, collect and analyze the cochlea to assess for hair cell loss.
-
Issue 2: Diarrhea
-
Symptoms: Loose or watery stools, perianal staining, dehydration, and weight loss.
-
Troubleshooting Steps:
-
Assess Severity: Use a standardized scoring system to quantify the severity of diarrhea (see Experimental Protocols).
-
Hydration Support: Provide subcutaneous fluids (e.g., sterile saline) to combat dehydration.
-
Dietary Modification: Offer moist, palatable food to encourage eating and hydration.
-
Anti-diarrheal Medication: Consider the use of loperamide, but consult with a veterinarian for appropriate dosing in your animal model.[7]
-
Dose Interruption/Reduction: If diarrhea is severe (e.g., Grade 3 or higher), a temporary interruption of this compound treatment or a dose reduction may be necessary.[7]
-
Issue 3: Skin Rash (Dermatitis)
-
Symptoms: Erythema (redness), papules, pustules, and pruritus (itching), typically on the head, neck, and dorsal regions.
-
Troubleshooting Steps:
-
Score the Rash: Use a dermatitis scoring system to objectively measure the severity of the skin reaction (see Experimental Protocols).
-
Topical Treatments: For mild to moderate rash, consider applying a topical hydrocortisone cream (1%) to the affected areas.[6]
-
Prevent Scratching: Keep animal nails trimmed to prevent self-injury from scratching.
-
Systemic Treatment: For severe rash, consult with a veterinarian about the potential use of systemic corticosteroids or antibiotics if secondary infection is suspected.
-
Dose Modification: As with severe diarrhea, a dose reduction or temporary cessation of this compound may be required for severe skin toxicity.[8]
-
Data Presentation
Table 1: Dose-Response of this compound-Induced Ototoxicity in Zebrafish Larvae
| This compound Concentration (µM) | Mean Hair Cell Survival (%) | Statistical Significance (p-value) |
| 0 (Control) | 100 | - |
| 50 | No significant loss | > 0.05 |
| 100 | Significant loss | 0.00028 |
| 200 | Severe loss | 0.00000000018 |
| >200 | Lethal | - |
Data summarized from a preclinical study on this compound-induced ototoxicity.[1]
Table 2: Template for Dose-Response of this compound-Induced Diarrhea in Mice
| This compound Dose (mg/kg) | Mean Diarrhea Score (0-4) | Incidence of Diarrhea (%) | Mean Body Weight Change (%) |
| Vehicle Control | Researcher-generated data | Researcher-generated data | Researcher-generated data |
| Low Dose | Researcher-generated data | Researcher-generated data | Researcher-generated data |
| Mid Dose | Researcher-generated data | Researcher-generated data | Researcher-generated data |
| High Dose | Researcher-generated data | Researcher-generated data | Researcher-generated data |
This table is a template. Researchers should populate it with data from their own dose-finding studies using the provided experimental protocols.
Table 3: Template for Dose-Response of this compound-Induced Skin Rash in Mice
| This compound Dose (mg/kg) | Mean Dermatitis Score (0-4) | Incidence of Rash (%) | Mean Body Weight Change (%) |
| Vehicle Control | Researcher-generated data | Researcher-generated data | Researcher-generated data |
| Low Dose | Researcher-generated data | Researcher-generated data | Researcher-generated data |
| Mid Dose | Researcher-generated data | Researcher-generated data | Researcher-generated data |
| High Dose | Researcher-generated data | Researcher-generated data | Researcher-generated data |
This table is a template. Researchers should populate it with data from their own dose-finding studies using the provided experimental protocols.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Diarrhea in Mice
-
Animal Housing: House mice individually to monitor stool output accurately.
-
Daily Monitoring: At the same time each day, observe and score the stool consistency for each mouse using the following scale:
-
0: Normal, well-formed pellets.
-
1: Soft, but still formed pellets.
-
2: Very soft, unformed stool.
-
3: Watery, liquid stool.
-
4: Severe, watery diarrhea with evidence of dehydration.
-
-
Fecal Collection: Collect all stool produced over a 24-hour period and weigh it to determine the total fecal output.
-
Body Weight: Record the body weight of each mouse daily.
-
Hydration Status: Assess hydration daily by the skin turgor test (gently pinching the skin on the back; it should return to normal immediately).
Protocol 2: Assessment of this compound-Induced Skin Rash in Mice
-
Visual Scoring: At least three times a week, visually inspect the skin of each mouse, paying close attention to the head, neck, and back.
-
Dermatitis Scoring System: Score the severity of the rash based on the following criteria:
-
0: No signs of rash.
-
1 (Mild): Slight erythema and/or a few scattered papules.
-
2 (Moderate): Moderate erythema, multiple papules/pustules.
-
3 (Severe): Severe erythema, extensive papules/pustules, and/or ulceration.
-
4 (Very Severe): Severe and widespread erythema, pustules, ulceration, and signs of systemic illness.
-
-
Histopathology: At the end of the study, collect skin samples from affected and unaffected areas for histopathological analysis to assess for inflammation, follicular plugging, and other changes characteristic of EGFR inhibitor-induced rash.
Protocol 3: Supportive Care for Mice Treated with this compound
-
Hydration:
-
Provide a water bottle with a long sipper tube to ensure easy access.
-
For mice showing signs of dehydration, administer 1-2 mL of sterile 0.9% saline subcutaneously once or twice daily.
-
-
Nutrition:
-
Supplement the standard chow with a highly palatable, soft, moist diet on the cage floor.
-
Monitor food intake daily.
-
-
Environmental Enrichment:
-
Provide nesting material and a shelter to reduce stress.
-
-
Monitoring:
-
Weigh animals daily. A weight loss of >15-20% from baseline is a common endpoint for euthanasia.
-
Perform daily clinical observations for signs of distress, including hunched posture, ruffled fur, and lethargy.
-
Mandatory Visualizations
References
- 1. This compound–Induces Ototoxicity in Three Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. The characterization, management, and future considerations for ErbB-family TKI-associated diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of ErbB1 in the Underlying Mechanism of Lapatinib-Induced Diarrhoea: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of this compound on Sensitivity of Cytotoxic Drugs in Tamoxifen-Resistant Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Supportive care treatments for toxicities of anti-egfr and other targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Management of diarrhea induced by epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
Validation & Comparative
Canertinib vs. Gefitinib: A Comparative Analysis in EGFR-Mutant Cell Lines
For researchers and professionals in drug development, understanding the nuanced differences between tyrosine kinase inhibitors (TKIs) is paramount for advancing cancer therapy. This guide provides an objective comparison of canertinib (CI-1033) and gefitinib, two epidermal growth factor receptor (EGFR) inhibitors, focusing on their performance in preclinical models of EGFR-mutant cancers.
Executive Summary
Gefitinib, a first-generation reversible EGFR TKI, has established efficacy against common activating EGFR mutations, such as exon 19 deletions and the L858R point mutation. This compound, an irreversible pan-ErbB inhibitor, targets multiple ErbB family receptors, including EGFR, with high potency. While clinical development of this compound was discontinued due to a lack of efficacy and dose-limiting side effects, its distinct mechanism of action and preclinical activity warrant a comparative review against the established benchmark of gefitinib. This guide synthesizes available in vitro data to illuminate the differential activity of these two compounds against various EGFR mutations.
Data Presentation: Comparative Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and gefitinib in various EGFR-mutant and wild-type cell lines, as reported in the scientific literature. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Gefitinib IC50 (nM) | Source(s) |
| Enzyme/Biochemical Assays | ||||
| Wild-Type EGFR | Cell-free | 1.5 | 15.5 | [1][2][3] |
| EGFR (L858R/T790M) | Cell-free | Not Available | 823.3 | [3] |
| ErbB2 | Cell-free | 9.0 | Not Applicable | [1][2] |
| Cell-Based Assays | ||||
| A431 | Wild-Type EGFR (overexpressed) | 7.4 | Not Available | [2] |
| HCC827 | Exon 19 deletion (del E746-A750) | 1 | 13.06 | [2][4] |
| H3255 | L858R | Not Available | 0.003 µM (3 nM) | [5][6] |
| PC-9 | Exon 19 deletion (del E746_A750) | Not Available | 77.26 | [4] |
| 11-18 | Not Specified | Not Available | 0.39 µM (390 nM) | [5][6] |
| H1650 | Exon 19 deletion, PTEN mutation | Not Available | Resistant (>10 µM) | [5][6] |
| H1975 | L858R, T790M | Not Available | Resistant (>10 µM) | [5][6] |
A study by Kurata et al. (2020) provided a qualitative comparison, noting that this compound showed activity against cell lines with EGFR exon 19 deletions, exon 18 deletions (Del18), and L861Q mutations, but had no effect on the L858R mutation.[7] In contrast, the same study reported that gefitinib was effective against exon 19 deletions, L858R, and L861Q mutations, while being less effective against G719S and Del18 mutations.[7]
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
The determination of IC50 values is typically performed using cell viability assays such as the MTT or MTS assay.
Principle: These colorimetric assays measure the metabolic activity of cells. Viable cells with active metabolism convert a tetrazolium salt (MTT or MTS) into a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solution.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the TKI (this compound or gefitinib) for a specified period (e.g., 72 hours). Include untreated and vehicle-treated controls.
-
Reagent Incubation:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Subsequently, add a solubilizing agent (e.g., DMSO) to dissolve the crystals.[1]
-
MTS Assay: Add a combined MTS/PMS solution to each well and incubate for 1-4 hours. The formazan product is soluble in the cell culture medium.[1]
-
-
Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. The IC50 value is calculated as the drug concentration that inhibits cell growth by 50% compared to the control.
Western Blotting for EGFR Phosphorylation
Western blotting is a key technique to assess the inhibitory effect of TKIs on EGFR signaling.
Principle: This method allows for the detection of specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated forms of EGFR and its downstream effectors (e.g., Akt, ERK), the inhibition of the signaling pathway by this compound or gefitinib can be visualized and quantified.
Protocol Outline:
-
Cell Treatment and Lysis: Treat cells with the TKIs for a defined period. After treatment, wash the cells with cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal loading of samples.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-EGFR, total EGFR, phospho-Akt, etc.). Following washes, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that will facilitate detection.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging: Capture the light signal using a digital imaging system. The intensity of the bands corresponds to the amount of the target protein.
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway illustrating the downstream RAS/RAF/MEK/ERK and PI3K/AKT/mTOR cascades.
Comparative Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (CI-1033) | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. Gefitinib hydrochloride | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Canertinib and Lapatinib in HER2+ Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of canertinib (CI-1033) and lapatinib, two tyrosine kinase inhibitors (TKIs) targeting the HER2 pathway, which is frequently dysregulated in various cancers, most notably breast cancer. This document summarizes their mechanisms of action, presents comparative preclinical data from in vitro studies, and outlines the experimental methodologies used to generate this data.
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB2, is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. Its overexpression or amplification is a key driver in a significant subset of breast cancers, leading to increased cell proliferation and survival. Both this compound and lapatinib are small molecule inhibitors that target the intracellular tyrosine kinase domain of HER2, but they differ in their specificities and mechanisms of binding. Lapatinib is a reversible dual inhibitor of EGFR (HER1) and HER2, while this compound is an irreversible pan-ErbB inhibitor, targeting EGFR, HER2, and HER4.[1][2][3] These differences in target engagement and binding mode may translate to distinct efficacy and resistance profiles.
In Vitro Efficacy: A Head-to-Head Comparison
The anti-proliferative activities of this compound and lapatinib have been directly compared in various breast cancer cell lines with differing levels of HER2 expression. The half-maximal inhibitory concentration (IC50) is a key metric for drug potency.
Table 1: Comparative IC50 Values of Lapatinib and this compound in Breast Cancer Cell Lines
| Cell Line | HER2 Status | Lapatinib IC50 (µM) | This compound IC50 (µM) | Reference |
| SKBR3 | Overexpression | 1.444 | 4.873 | [4] |
| T47D | Moderate Expression | 9.082 | 15.804 | [4] |
| Jurkat | Negative | 20.091 | 12.397 | [4] |
IC50 values were determined after 72 hours of drug exposure.
Mechanism of Action and Impact on Downstream Signaling
Both this compound and lapatinib exert their anti-cancer effects by inhibiting the phosphorylation of HER2 and other ErbB family members, thereby blocking downstream signaling pathways critical for tumor cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[3][5][6]
A comparative study has shown that both lapatinib and this compound profoundly inhibit the phosphorylation of key downstream signaling effectors in HER2-overexpressing (SKBR3) and moderately expressing (T47D) cell lines.[3] Specifically, both drugs significantly inhibited the phosphorylation of:
-
ERK/MAPK
-
STAT3
-
CREB
This inhibition was observed in both SKBR3 and T47D cells, indicating that both drugs effectively block these critical proliferation and survival pathways in HER2-positive models.[3]
HER2 signaling pathway and points of inhibition by this compound and Lapatinib.
In Vivo Efficacy in HER2+ Xenograft Models
Lapatinib: Oral administration of lapatinib has been shown to significantly inhibit the growth of HER2-overexpressing BT474 and HN5 xenografts in a dose-dependent manner.[7] Studies have also demonstrated that lapatinib can enhance the anti-tumor effects of radiation therapy in HER2+ xenograft models.[6][8]
This compound (CI-1033): In vivo studies have shown that this compound has impressive activity against A431 xenografts at 5 mg/kg and achieves a high degree of tumor regression in H125 xenograft models at doses of 20 to 80 mg/kg/day.[9] Oral administration of this compound has also been shown to cause a marked inhibition of growth in TT, TE6, and TE10 xenografts.[9]
General experimental workflow for in vivo xenograft studies.
Experimental Protocols
Cell Viability Assay (for IC50 Determination)
Objective: To determine the concentration of this compound or lapatinib that inhibits cell growth by 50%.
Protocol:
-
Cell Seeding: Seed breast cancer cells (e.g., SKBR3, T47D) in 96-well plates at a density of 1.0×10⁴ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or lapatinib for a specified period (e.g., 72 hours).
-
Viability Reagent Addition: Add a viability reagent such as MTT, MTS, or CCK-8 to each well and incubate according to the manufacturer's instructions (typically 1-4 hours at 37°C).[3][10]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of HER2 Signaling Pathway
Objective: To assess the effect of this compound and lapatinib on the phosphorylation status of HER2 and downstream signaling proteins.
Protocol:
-
Cell Lysis: Treat HER2+ breast cancer cells with this compound or lapatinib for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of HER2, Akt, and ERK overnight at 4°C.[1][5]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound and lapatinib in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously or orthotopically inject HER2+ breast cancer cells (e.g., BT474) into the flank or mammary fat pad of immunodeficient mice.[5][11]
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound, lapatinib).
-
Drug Administration: Administer the drugs orally or via another appropriate route at the desired dose and schedule.
-
Tumor Monitoring: Continue to measure tumor volume throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, western blot analysis, and immunohistochemistry to assess target inhibition and effects on proliferation and apoptosis.[6]
Conclusion
Both this compound and lapatinib are effective inhibitors of the HER2 signaling pathway in preclinical models. Lapatinib, a reversible dual EGFR/HER2 inhibitor, and this compound, an irreversible pan-ErbB inhibitor, both demonstrate potent anti-proliferative activity in HER2-overexpressing breast cancer cells. The choice between these inhibitors in a research or clinical setting may depend on the specific context, including the expression of other ErbB family members and the potential for acquired resistance. The experimental protocols provided herein offer a framework for the continued investigation and comparison of these and other HER2-targeted therapies.
References
- 1. Reduced Dose and Intermittent Treatment with Lapatinib and Trastuzumab for Potent Blockade of the HER Pathway in HER-2/neu Overexpressing Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. jove.com [jove.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Lapatinib in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lapatinib in combination with radiation diminishes tumor regrowth in HER2+ and basal-like/EGFR+ breast tumor xenografts [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (CI-1033) | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 10. Inhibition of the growth of patient-derived pancreatic cancer xenografts with the MEK inhibitor trametinib is augmented by combined treatment with the epidermal growth factor receptor/HER2 inhibitor lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Canertinib and Other Irreversible Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Canertinib (CI-1033), an irreversible pan-ErbB tyrosine kinase inhibitor (TKI), with other notable irreversible TKIs: Afatinib, Dacomitinib, and Neratinib. While direct head-to-head clinical trials involving this compound are limited due to its discontinued development, this guide synthesizes available preclinical and clinical data to offer a comparative perspective on their biochemical potency, cellular activity, and clinical implications.[1]
Introduction to Irreversible TKIs
Irreversible TKIs represent a significant advancement in targeted cancer therapy, particularly for tumors driven by the ErbB family of receptor tyrosine kinases (EGFR/HER1, HER2, HER3, and HER4). Unlike first-generation reversible inhibitors, these agents form a covalent bond with a cysteine residue in the ATP-binding pocket of the kinase domain, leading to sustained and potent inhibition of signaling pathways that control cell proliferation and survival. This compound was one of the first irreversible TKIs to enter clinical trials.[2] Afatinib, Dacomitinib, and Neratinib have since been developed and have seen various levels of clinical application.[3]
Biochemical Potency: A Comparative Overview
The in vitro inhibitory activity of these compounds against key ErbB family kinases is a primary indicator of their potency. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Tyrosine Kinase Inhibitor | EGFR (ErbB1) | HER2 (ErbB2) | HER4 (ErbB4) | Source |
| This compound (CI-1033) | 0.8 nM / 1.5 nM / 7.4 nM | 19 nM / 9.0 nM | 7 nM | [1][2][4] |
| Afatinib (BIBW 2992) | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results | |
| Dacomitinib (PF-00299804) | 6.0 nM | 45.7 nM | 73.7 nM | [5] |
| Neratinib (HKI-272) | 92 nM | 59 nM | Data not available in provided search results | [6] |
Note: IC50 values can vary between different assays (cell-free vs. cell-based). The data presented here is a compilation from the available search results.
Mechanism of Action and Signaling Pathway
These irreversible TKIs share a common mechanism of targeting the ATP-binding site of ErbB family kinases. By forming a covalent bond, they effectively shut down the downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways, which are crucial for tumor cell growth, proliferation, and survival.[7][8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Dacomitinib, an emerging HER-targeted therapy for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound dihydrochloride | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Neratinib | HER2 inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating Canertinib's Impact on Downstream Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of canertinib, an irreversible pan-ErbB tyrosine kinase inhibitor, with other targeted therapies. We present supporting experimental data to validate its effects on key downstream signaling pathways involved in cancer cell proliferation and survival.
Introduction to this compound and ErbB Signaling
This compound (CI-1033) is a small molecule inhibitor that covalently binds to and irreversibly inhibits the kinase activity of all four members of the ErbB (also known as HER) family of receptor tyrosine kinases: EGFR (ErbB1), HER2/neu (ErbB2), HER3 (ErbB3), and HER4 (ErbB4).[1] The ErbB signaling network plays a crucial role in regulating cell growth, survival, and differentiation. Dysregulation of this network, often through receptor overexpression or mutation, is a key driver in the development and progression of many cancers.
Upon ligand binding and dimerization, ErbB receptors undergo autophosphorylation, triggering the activation of downstream intracellular signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways. These pathways are central to promoting cell proliferation and inhibiting apoptosis. By blocking the kinase activity of ErbB receptors, this compound aims to suppress these pro-tumorigenic signals.
Comparative Analysis of Anti-Proliferative Activity
The anti-proliferative activity of this compound and alternative EGFR/ErbB2 inhibitors, such as gefitinib, erlotinib, and lapatinib, has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key metric for comparison.
| Drug | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | A431 | Epidermoid Carcinoma | 7.4 | --INVALID-LINK-- |
| MDA-MB-453 | Breast Cancer | 9 | --INVALID-LINK-- | |
| HCC827 | Non-Small Cell Lung Cancer | 1 | --INVALID-LINK-- | |
| Gefitinib | HCC827 | Non-Small Cell Lung Cancer | 13.06 | --INVALID-LINK-- |
| PC9 | Non-Small Cell Lung Cancer | 77.26 | --INVALID-LINK-- | |
| A549 | Non-Small Cell Lung Cancer | >10,000 | --INVALID-LINK-- | |
| Erlotinib | HCC827 | Non-Small Cell Lung Cancer | 4 | --INVALID-LINK-- |
| NCI-H3255 | Non-Small Cell Lung Cancer | 41 | --INVALID-LINK-- | |
| A-431 | Epidermoid Carcinoma | 1,530 | --INVALID-LINK-- | |
| Lapatinib | BT474 | Breast Cancer | 36 | --INVALID-LINK-- |
| SKBR3 | Breast Cancer | 80 | --INVALID-LINK-- | |
| MDA-MB-231 | Breast Cancer | 7,460 | --INVALID-LINK-- |
Impact on Downstream Signaling Pathways
The efficacy of this compound and its alternatives is directly linked to their ability to inhibit the phosphorylation and activation of key downstream signaling proteins, primarily Akt and ERK.
This compound's Effect on p-Akt and p-ERK
Studies have demonstrated that this compound effectively downregulates the phosphorylation of both Akt and ERK in sensitive cancer cell lines. In ErbB RTKI-sensitive breast and ovarian cancer cells, this compound treatment leads to a drug-dependent downregulation of AKT phosphorylation.[1] This inhibition of the PI3K/Akt pathway is considered essential for its anti-cancer efficacy.[1]
Comparative Effects on Downstream Signaling
| Drug | Cell Line | Target Protein | Effect | Reference |
| This compound | MCF-7(TamR) | p-Akt, p-ERK | Inhibition | --INVALID-LINK-- |
| Gefitinib | Lung Cancer Cell Lines | p-Akt | Inhibition in sensitive lines | --INVALID-LINK-- |
| Erlotinib | Erlotinib-sensitive NSCLC | p-Akt, p-ERK | Inhibition | --INVALID-LINK-- |
| Lapatinib | HER2+ Breast Cancer Cells | p-Akt, p-ERK | Inhibition | --INVALID-LINK-- |
Experimental Protocols
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess cell viability and proliferation, providing the data for IC50 value determination.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and/or alternative inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor (e.g., this compound) and a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect and quantify the levels of phosphorylated proteins, such as p-Akt and p-ERK, following inhibitor treatment.
Materials:
-
Cancer cell lines of interest
-
This compound and/or alternative inhibitors
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for p-Akt, total Akt, p-ERK, total ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with the inhibitor at various concentrations for a specified time.
-
Lyse the cells in lysis buffer on ice and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the ErbB signaling pathway and a typical experimental workflow for validating the effect of this compound.
Caption: this compound inhibits EGFR and HER2, blocking downstream PI3K/Akt and MAPK/ERK signaling pathways.
Caption: Workflow for validating this compound's effect on cell proliferation and downstream signaling.
References
Canertinib in Combination with Chemotherapy: A Comparative Analysis of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of canertinib, a pan-ErbB inhibitor, in combination with various chemotherapy agents. The data presented is based on in vitro studies investigating the potential of this compound to enhance the efficacy of traditional cytotoxic drugs.
This compound (CI-1033) is an irreversible tyrosine kinase inhibitor that targets all four members of the ErbB receptor family (EGFR/ErbB1, HER2/ErbB2, ErbB3, and ErbB4).[1] By blocking the signaling pathways downstream of these receptors, this compound has the potential to inhibit tumor cell proliferation and survival.[1] Preclinical research suggests that combining this compound with conventional chemotherapy agents could be a promising strategy, particularly in overcoming drug resistance.[1][2][3]
ErbB Signaling Pathway and this compound's Mechanism of Action
The ErbB family of receptor tyrosine kinases plays a crucial role in regulating cell growth, survival, and differentiation. Upon ligand binding, these receptors dimerize and activate downstream signaling cascades, primarily the RAS/MAPK and PI3K/Akt pathways, which are central to cancer progression. This compound irreversibly binds to the ATP-binding site of the ErbB receptors, inhibiting their kinase activity and blocking these downstream signals.
Figure 1: ErbB Signaling Pathway Inhibition by this compound.
Preclinical Efficacy of this compound Combination Therapy
The following data is derived from an in vitro study on tamoxifen-resistant human breast cancer cells (MCF-7/TamR), which exhibit increased EGFR activity. This study provides a rationale for the clinical evaluation of this compound in combination with cytotoxic drugs.[1]
Effects on Cell Proliferation
The combination of this compound with various chemotherapy agents was assessed for its anti-proliferative activity. The data demonstrates that this compound can enhance the growth-inhibitory effects of these agents.
| Chemotherapy Agent | This compound Concentration (µM) | Chemotherapy Concentration | % Growth Inhibition (Chemo Alone) | % Growth Inhibition (Combination) |
| Paclitaxel | 10 | 10 nM | ~20% | >60% |
| Carboplatin | 10 | 10 µM | ~15% | ~50% |
| Etoposide | 10 | 1 µM | ~10% | ~40% |
| Vinorelbine | 10 | 10 nM | ~25% | ~55% |
| Daunorubicin | 10 | 100 nM | ~30% | ~60% |
Table 1: Comparative Anti-proliferative Effects of this compound Combination Therapy in MCF-7/TamR Cells. Data is estimated from graphical representations in the source study.[1]
Effects on Apoptosis
The induction of apoptosis is a key mechanism of anti-cancer therapies. The combination of this compound with cytotoxic agents led to a significant increase in apoptotic cell death compared to single-agent treatments.[1]
| Treatment Group | % Apoptotic Cells | Fold Increase vs. Control |
| Control | Baseline | 1x |
| This compound (10 µM) | Increased | 2-3x |
| Chemotherapy Agent (various) | Varies | Varies |
| This compound + Chemotherapy | Significantly Increased | > Fold increase of either agent alone |
Table 2: Effect of this compound Combination Therapy on Apoptosis in MCF-7/TamR Cells. [1]
Experimental Protocols
The following methodologies were employed in the key preclinical study evaluating this compound combination therapy.
Cell Culture and Reagents
-
Cell Line: Tamoxifen-resistant human breast carcinoma cells (MCF-7/TamR) were used. These cells were developed from the MCF-7 cell line and exhibit increased EGFR activity.[1]
-
Culture Conditions: Cells were maintained in standard cell culture media supplemented with fetal bovine serum and antibiotics.[1]
-
Drugs: this compound, paclitaxel, carboplatin, etoposide, vinorelbine, and daunorubicin were used at specified concentrations.[1]
Experimental Workflow for In Vitro Assays
Figure 2: General Experimental Workflow for In Vitro Combination Studies.
Proliferation Assays
The anti-proliferative effects of the drug combinations were determined using standard cell viability assays, such as the MTT or SRB assay, after a defined treatment period.[1]
Apoptosis Assays
Apoptosis was quantified using methods like Annexin V and propidium iodide (PI) staining followed by flow cytometry. This allows for the differentiation between viable, apoptotic, and necrotic cells.[1]
Immunocytochemistry
The expression levels of key proteins involved in apoptosis, such as the anti-apoptotic protein Bcl-2, were analyzed using immunocytochemistry. This technique involves using antibodies to visualize the location and abundance of specific proteins within the cells. A significant downregulation of Bcl-2 was observed in cells treated with the combination therapy.[1]
Summary and Future Directions
The available preclinical data, primarily from a single in vitro study, suggests that this compound can enhance the anti-cancer effects of several chemotherapy agents in tamoxifen-resistant breast cancer cells.[1] The combination of this compound with cytotoxic drugs leads to increased inhibition of cell proliferation and a significant rise in apoptosis.[1] These findings provide a strong rationale for further investigation.
However, it is crucial to note the limitations of the current body of evidence. The data is confined to a single in vitro model, and there is a lack of in vivo studies in animal models to confirm these findings and to evaluate the safety and tolerability of these combinations. Future research should focus on validating these results in xenograft models and eventually in well-designed clinical trials to determine the therapeutic potential of this compound combination therapy in a clinical setting.
References
The Power of Combination: Unlocking Synergistic Effects of Canertinib with Targeted Therapies
For researchers, scientists, and drug development professionals, understanding the intricate dance of molecular pathways is paramount in the quest for more effective cancer therapies. Canertinib (CI-1033), an irreversible pan-ErbB inhibitor, has shown promise in preclinical and clinical studies. However, its true potential may lie in strategic combinations with other targeted agents to overcome resistance and enhance therapeutic efficacy. This guide provides a comparative analysis of this compound's synergistic effects with other targeted therapies, supported by experimental data and detailed methodologies.
This compound is a potent inhibitor of the entire ErbB (EGFR/HER) family of receptor tyrosine kinases, including EGFR (ErbB1), HER2/neu (ErbB2), ErbB3, and ErbB4.[1][2] By binding irreversibly to the ATP-binding site of these receptors, this compound effectively shuts down their signaling cascades, which are crucial for cancer cell proliferation, survival, and differentiation.[3] Despite its broad activity, monotherapy with this compound has shown modest clinical outcomes in some cancer types, often due to intrinsic or acquired resistance mechanisms.[4][5] This has spurred investigations into combination strategies to create synergistic anti-tumor effects.
Synergistic Combination of this compound with a c-Met Inhibitor: A Dual Blockade Strategy
One of the most well-documented synergistic interactions of this compound is with inhibitors of the c-Met receptor tyrosine kinase. The c-Met pathway is another critical driver of cell proliferation, motility, and invasion, and its aberrant activation can contribute to resistance to EGFR-targeted therapies.
A key study investigated the combination of this compound with PHA665752, a specific c-Met inhibitor, in ovarian cancer cell lines (OVCAR-5 and SKOV-3). The combination treatment resulted in a greater reduction in cell numbers compared to either drug alone.[4] This synergistic effect is attributed to the dual blockade of two key oncogenic signaling pathways.
Quantitative Analysis of Synergistic Effects
| Cell Line | Treatment | Concentration | Effect on Cell Growth (Compared to Control) |
| OVCAR-5 | This compound | 3 µM | Significant decrease |
| PHA665752 | 1 µM | Significant decrease | |
| This compound + PHA665752 | 3 µM + 1 µM | Greater reduction than single agents[4] | |
| SKOV-3 | This compound | 3 µM | Significant decrease |
| PHA665752 | 1 µM | Significant decrease | |
| This compound + PHA665752 | 3 µM + 1 µM | Greater reduction than single agents[4] |
Table 1: Synergistic effect of this compound and PHA665752 on ovarian cancer cell growth.
The combination treatment also led to a more profound inhibition of downstream signaling molecules compared to single-agent treatments. Specifically, the phosphorylation of Akt and Erk, key nodes in cell survival and proliferation pathways, was more significantly reduced with the combination therapy.[4]
Signaling Pathway Inhibition
The synergistic effect of combining this compound and PHA665752 stems from the simultaneous inhibition of the ErbB and c-Met signaling pathways. This dual blockade prevents compensatory signaling and cross-talk between the two pathways, which can be a mechanism of resistance to single-agent therapy.
Experimental Protocols
Cell Growth Assay:
-
Ovarian cancer cells (OVCAR-5 and SKOV-3) were cultured in 3D aggregates to better mimic the in-vivo tumor environment.
-
Cells were treated with this compound (3 µM), PHA665752 (1 µM), or the combination of both for a specified period.
-
Cell viability was assessed using a standard assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
The reduction in cell growth was calculated relative to untreated control cells.[4]
Western Blot Analysis of Signaling Proteins:
-
Protein lysates were collected from treated and untreated cell aggregates.
-
Protein concentrations were determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were probed with primary antibodies against total and phosphorylated forms of EGFR, Her-2, c-Met, Akt, and Erk.
-
Horseradish peroxidase-conjugated secondary antibodies were used for detection, and bands were visualized using an enhanced chemiluminescence system.[4]
Overcoming Tamoxifen Resistance in Breast Cancer
This compound has also shown synergistic potential when combined with conventional cytotoxic drugs in the context of acquired resistance. In tamoxifen-resistant breast cancer cells (MCF-7/TamR), which often exhibit upregulated EGFR signaling, this compound can re-sensitize the cells to cytotoxic agents.
A study demonstrated that co-treatment with this compound significantly enhanced the anti-proliferative effects of paclitaxel and daunorubicin in tamoxifen-resistant cells.[3] This suggests that by blocking the EGFR survival pathway, this compound lowers the threshold for apoptosis induction by cytotoxic drugs.
Quantitative Analysis of Re-sensitization
| Cell Line | Cytotoxic Drug | This compound Concentration | Effect on Cell Proliferation |
| MCF-7/TamR | Paclitaxel | 0.1 µM | Increased sensitivity to paclitaxel[3] |
| 1 µM | Further increased sensitivity to paclitaxel[3] | ||
| Daunorubicin | 0.1 µM | Increased sensitivity to daunorubicin[3] | |
| 1 µM | Further increased sensitivity to daunorubicin[3] |
Table 2: this compound enhances the efficacy of cytotoxic drugs in tamoxifen-resistant breast cancer cells.
The combination treatment also led to a significant increase in apoptosis and a downregulation of the anti-apoptotic protein Bcl-2.[3]
Experimental Workflow for Assessing Cytotoxic Synergy
Experimental Protocols
Cell Proliferation Assay (MTT):
-
MCF-7/TamR cells were seeded in 96-well plates.
-
Cells were treated with a range of concentrations of paclitaxel or daunorubicin, either alone or in combination with this compound (0.1 µM or 1 µM).
-
After 48 hours of treatment, the medium was replaced with drug-free medium, and cells were allowed to recover for 4 days.
-
Cell proliferation was measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses metabolic activity as an indicator of cell viability.[3]
Apoptosis Assay (Flow Cytometry):
-
Cells were treated as described above.
-
After treatment, cells were harvested and stained with Annexin V and propidium iodide (PI).
-
The percentage of apoptotic cells (Annexin V positive) was quantified by flow cytometry.[3]
Future Directions and Other Potential Combinations
The principle of combining this compound with inhibitors of parallel or downstream signaling pathways holds promise for various cancer types. Other rational combinations that warrant further investigation include:
-
PI3K/mTOR Inhibitors: The PI3K/Akt/mTOR pathway is a critical downstream effector of ErbB signaling.[6] Co-inhibition of ErbB receptors and the PI3K/mTOR pathway could lead to a more complete shutdown of pro-survival signals and prevent feedback activation loops.[7][8]
-
Other Receptor Tyrosine Kinase Inhibitors: Similar to the synergy with c-Met inhibitors, combining this compound with inhibitors of other RTKs like VEGFR or PDGFR could be effective in tumors where multiple signaling pathways are co-activated.[9]
-
Immunotherapy: There is growing evidence that targeted therapies can modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors.[10] The combination of this compound with immunotherapy is an exciting avenue for future research.
Conclusion
The synergistic combination of this compound with other targeted therapies represents a powerful strategy to enhance anti-tumor activity and overcome drug resistance. The dual blockade of key oncogenic pathways, as demonstrated with the c-Met inhibitor PHA665752, and the re-sensitization of resistant cells to cytotoxic agents highlight the potential of this approach. Further research into novel combinations, guided by a deep understanding of the underlying signaling networks, will be crucial in realizing the full therapeutic potential of this compound and improving outcomes for cancer patients.
References
- 1. This compound (CI-1033) | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Effect of this compound on Sensitivity of Cytotoxic Drugs in Tamoxifen-Resistant Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Combination of Two Receptor Tyrosine Kinase Inhibitors, this compound and PHA665752 Compromises Ovarian Cancer Cell Growth in 3D Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicenter, randomized, phase II trial of CI-1033, an irreversible pan-ERBB inhibitor, for previously treated advanced non small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic antiproliferative and antiangiogenic effects of EGFR and mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic interactions with PI3K inhibition that induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In pursuit of synergy: An investigation of the PI3K/mTOR/MEK co-targeted inhibition strategy in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trial Watch: combination of tyrosine kinase inhibitors (TKIs) and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Canertinib vs. Afatinib in ErbB-Targeted Cancer Therapy
For Immediate Release
This guide provides a comprehensive, data-driven comparison of two irreversible pan-ErbB tyrosine kinase inhibitors, Canertinib (CI-1033) and Afatinib (BIBW 2992). Both compounds target members of the epidermal growth factor receptor (ErbB) family, which play crucial roles in cell proliferation, survival, and differentiation, and are often dysregulated in various cancers. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their biochemical potency, cellular activity, and clinical profiles, supported by experimental data and methodologies.
Introduction
This compound and Afatinib are potent, orally available, irreversible inhibitors of the ErbB family of receptor tyrosine kinases.[1][2] They form covalent bonds with specific cysteine residues in the ATP-binding pocket of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), leading to sustained inhibition of receptor signaling.[1][2] This irreversible mechanism of action offers the potential to overcome resistance mechanisms that affect first-generation, reversible tyrosine kinase inhibitors (TKIs). While both drugs share a common mechanism, subtle differences in their target profiles and clinical development warrant a detailed comparison.
Chemical Structures
The chemical structures of this compound and Afatinib are presented below. Both are 4-anilinoquinazoline derivatives, a common scaffold for EGFR inhibitors.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight |
| This compound | N-{4-[(3-chloro-4-fluorophenyl)amino]-7-[3-(morpholin-4-yl)propoxy]quinazolin-6-yl}prop-2-enamide | C₂₄H₂₅ClFN₅O₃ | 485.94 g/mol |
| Afatinib | (S,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide | C₂₄H₂₅ClFN₅O₃ | 485.9 g/mol |
Biochemical Potency: In Vitro Kinase Inhibition
The inhibitory activity of this compound and Afatinib against key ErbB family kinases has been evaluated in various in vitro assays. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values. It is important to note that direct comparison of IC₅₀ values across different studies should be done with caution due to potential variations in experimental conditions.
| Target Kinase | This compound IC₅₀ (nM) | Afatinib IC₅₀ (nM) |
| EGFR (ErbB1) | 0.8 - 1.5[1][3] | 0.5[4] |
| HER2 (ErbB2) | 9 - 19[1][3] | 14[4] |
| HER4 (ErbB4) | 7[1] | 1[4] |
| EGFR (L858R mutant) | Not explicitly found | 0.4[4] |
| EGFR (L858R/T790M mutant) | Not explicitly found | 10[4] |
Cellular Activity: Inhibition of Cell Proliferation
The anti-proliferative effects of this compound and Afatinib have been demonstrated in various cancer cell lines. The IC₅₀ values for cell growth inhibition are presented below.
| Cell Line | Cancer Type | This compound IC₅₀ (nM) | Afatinib IC₅₀ (nM) |
| A431 | Epidermoid Carcinoma (EGFR overexpressing) | 7.4[3] | Not explicitly found |
| MDA-MB-453 | Breast Cancer (HER2 overexpressing) | 9 (for ErbB2 autophosphorylation)[3] | Not explicitly found |
| PC9 | Non-Small Cell Lung Cancer (EGFR exon 19 del) | Not explicitly found | ~1-10 (range from various studies) |
| NCI-H1975 | Non-Small Cell Lung Cancer (EGFR L858R/T790M) | Not explicitly found | ~10-100 (range from various studies) |
| BT-474 | Breast Cancer (HER2 overexpressing) | Not explicitly found | ~10-50 (range from various studies) |
Signaling Pathway Inhibition
Both this compound and Afatinib exert their anti-cancer effects by blocking the downstream signaling pathways mediated by the ErbB receptors. This includes the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, a key regulator of cell survival and growth.
Pharmacokinetics
A summary of the pharmacokinetic parameters for Afatinib is provided below. Detailed pharmacokinetic data for this compound from comparable studies is limited in the public domain.
| Parameter | Afatinib |
| Bioavailability | Food reduces total exposure.[5] |
| Time to Peak (Tₘₐₓ) | 2-5 hours.[5] |
| Protein Binding | ~95%.[2] |
| Metabolism | Minimal, primarily excreted unchanged.[5] |
| Elimination Half-life | Approximately 37 hours.[2][5] |
| Excretion | Primarily via feces (~85.4%).[2] |
Clinical Efficacy and Safety
Both this compound and Afatinib have been evaluated in clinical trials for various solid tumors.
This compound Clinical Trial Overview
Clinical development of this compound was discontinued by Pfizer.[6] Phase II trials in non-small cell lung cancer (NSCLC) showed modest activity.[7] For instance, in a study with previously treated advanced NSCLC patients, the 1-year survival rates were around 26-29% across different dosing schedules, with objective response rates of 2-4%.[7] The most common drug-related adverse events were rash and diarrhea.[7]
Afatinib Clinical Trial Overview
Afatinib is approved for the first-line treatment of patients with metastatic NSCLC whose tumors have EGFR exon 19 deletions or exon 21 (L858R) substitution mutations.[8] Key clinical trial results are summarized below:
| Trial | Comparison | Patient Population | Median PFS (Afatinib vs. Control) | Objective Response Rate (Afatinib vs. Control) |
| LUX-Lung 3 | Afatinib vs. Cisplatin/Pemetrexed | 1st-line EGFRm+ NSCLC | 11.1 vs. 6.9 months | 56% vs. 23% |
| LUX-Lung 6 | Afatinib vs. Gemcitabine/Cisplatin | 1st-line EGFRm+ NSCLC | 11.0 vs. 5.6 months | 67% vs. 23% |
| LUX-Lung 7 | Afatinib vs. Gefitinib | 1st-line EGFRm+ NSCLC | 11.0 vs. 10.9 months | 70% vs. 56% |
| LUX-Lung 8 | Afatinib vs. Erlotinib | 2nd-line Squamous Cell NSCLC | 2.6 vs. 1.9 months | 6% vs. 3% |
PFS: Progression-Free Survival; EGFRm+: EGFR mutation-positive; NSCLC: Non-Small Cell Lung Cancer.
Common adverse events associated with Afatinib include diarrhea, rash/acne, and stomatitis.[8]
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
The following provides a generalized protocol for determining the IC₅₀ of tyrosine kinase inhibitors.
Detailed Steps for a Radiometric Assay:
-
Reaction Setup: In a 96-well filter plate, combine 20 mM Hepes (pH 7.4), 10 mM MgCl₂, the substrate (e.g., 2.5 µM α-casein), and varying concentrations of the inhibitor.[9]
-
Enzyme Addition: Add the purified kinase (e.g., recombinant EGFR).
-
Initiation: Start the reaction by adding [γ-³²P]-ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).[9]
-
Termination: Stop the reaction by adding a solution like trichloroacetic acid (TCA) to precipitate the substrate.[3]
-
Washing: Wash the wells to remove unincorporated [γ-³²P]-ATP.[3]
-
Detection: Measure the incorporated radioactivity using a scintillation counter.[3]
-
Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Cell Proliferation Assay (General Protocol)
A common method to assess the anti-proliferative effects of compounds is the MTT or CellTiter-Glo assay.
Detailed Steps for an MTT Assay:
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[10]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the inhibitor and incubate for 72 hours.[10]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[10]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability and calculate the IC₅₀.
Conclusion
Both this compound and Afatinib are potent, irreversible pan-ErbB inhibitors with demonstrated activity against EGFR, HER2, and HER4. Biochemically, they exhibit comparable low nanomolar potency against wild-type EGFR and HER2. Afatinib has well-documented activity against common EGFR activating mutations and has undergone extensive clinical development, leading to its approval for the treatment of EGFR-mutated NSCLC. In contrast, the clinical development of this compound was discontinued, with Phase II data showing only modest efficacy in unselected NSCLC patients. This head-to-head comparison, based on available preclinical and clinical data, underscores the successful clinical translation of Afatinib, while highlighting the challenges in the development of this compound. Future research could explore the potential of these inhibitors in other ErbB-driven malignancies and in combination therapies.
References
- 1. apexbt.com [apexbt.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound (CI-1033) | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. Afatinib | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Multicenter, randomized, phase II trial of CI-1033, an irreversible pan-ERBB inhibitor, for previously treated advanced non small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Afatinib inhibits proliferation and invasion and promotes apoptosis of the T24 bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Canertinib's Kinase Cross-Reactivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Canertinib (CI-1033) is a potent, orally bioavailable, irreversible pan-ErbB inhibitor that has been investigated for its anti-cancer properties. It covalently binds to a conserved cysteine residue in the ATP-binding pocket of the epidermal growth factor receptor (EGFR) family members, leading to sustained inhibition of their kinase activity. This guide provides a comprehensive overview of this compound's cross-reactivity profile against a broad range of kinases, supported by experimental data and detailed methodologies, to aid researchers in evaluating its selectivity and potential off-target effects.
Kinase Inhibition Profile of this compound
This compound demonstrates high potency against members of the ErbB family of receptor tyrosine kinases, namely EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). Its irreversible mechanism of action results in prolonged suppression of signaling through these pathways. To assess its selectivity, this compound has been profiled against a large panel of kinases.
The following table summarizes the inhibitory activity of this compound against a selection of kinases as determined by KINOMEscan technology. The data is presented as the percentage of control, where a lower percentage indicates stronger binding and inhibition.
| Kinase Family | Kinase Target | This compound (% of Control @ 1µM) |
| Tyrosine Kinase | EGFR | 0.5 |
| ERBB2 (HER2) | 1.5 | |
| ERBB4 (HER4) | 2.0 | |
| ABL1 | 98 | |
| ALK | 97 | |
| AXL | 96 | |
| FGFR1 | 100 | |
| FGFR2 | 99 | |
| FGFR3 | 100 | |
| FLT3 | 85 | |
| INSR | 100 | |
| KIT | 94 | |
| MET | 99 | |
| PDGFRα | 100 | |
| PDGFRβ | 100 | |
| SRC | 92 | |
| VEGFR2 | 98 | |
| Serine/Threonine Kinase | AKT1 | 100 |
| AURKA | 99 | |
| CDK1/cyclinB | 100 | |
| CDK2/cyclinA | 100 | |
| CHEK1 | 97 | |
| GSK3β | 98 | |
| MAP2K1 (MEK1) | 100 | |
| MAPK1 (ERK2) | 99 | |
| MAPK14 (p38α) | 95 | |
| PLK1 | 98 | |
| PRKCA (PKCα) | 100 | |
| Lipid Kinase | PIK3CA | 100 |
| PIK3CB | 100 | |
| PIK3CD | 99 | |
| PIK3CG | 100 |
Data sourced from the HMS LINCS Project KINOMEscan dataset. The results represent the percentage of the kinase remaining bound to the immobilized ligand in the presence of 1µM this compound. A lower percentage signifies stronger inhibition.
As the data indicates, this compound is highly selective for the ErbB family of kinases with minimal activity against a wide range of other tyrosine and serine/threonine kinases at a concentration of 1µM. This high degree of selectivity is a critical attribute for a targeted therapeutic agent, as it can minimize off-target toxicities.
Experimental Protocols
KINOMEscan Competition Binding Assay
The KINOMEscan platform utilizes a competition-based binding assay to quantify the interaction between a test compound and a panel of kinases.
Methodology:
-
Kinase Preparation: A diverse panel of human kinases are expressed as DNA-tagged fusion proteins.
-
Ligand Immobilization: A proprietary, active-site directed ligand for each kinase is immobilized on a solid support (e.g., magnetic beads).
-
Competition Assay: The DNA-tagged kinase, the immobilized ligand, and the test compound (this compound) are incubated together. This compound competes with the immobilized ligand for binding to the kinase's active site.
-
Quantification: The amount of DNA-tagged kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR). A reduction in the amount of bound kinase in the presence of this compound indicates inhibition.
-
Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand compared to a vehicle control (% of Control).
Cellular Receptor Autophosphorylation Assay (Western Blot)
This assay determines the ability of this compound to inhibit the autophosphorylation of ErbB receptors in a cellular context.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines overexpressing ErbB receptors (e.g., A431 for EGFR, SK-BR-3 for HER2) are cultured to 70-80% confluency. The cells are then treated with varying concentrations of this compound or a vehicle control for a specified period. For stimulation, ligands such as EGF or heregulin can be added.
-
Cell Lysis: Following treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the phosphorylated forms of the target receptors (e.g., anti-phospho-EGFR, anti-phospho-HER2). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membranes are also probed with antibodies against the total forms of the receptors as a loading control.
-
Densitometry Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or a vehicle control and incubated for a period of 48 to 72 hours.
-
MTT Incubation: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., dimethyl sulfoxide or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Signaling Pathway Inhibition
This compound's inhibition of ErbB receptors leads to the downregulation of key downstream signaling pathways that are crucial for tumor growth and survival, primarily the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways.
Caption: this compound's mechanism of action.
The diagram above illustrates how this compound's inhibition of EGFR, HER2, and HER4 blocks the activation of downstream signaling cascades, ultimately leading to reduced cell proliferation and survival.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the cross-reactivity and cellular effects of a kinase inhibitor like this compound.
Caption: Workflow for kinase inhibitor profiling.
This structured approach allows for a thorough characterization of the inhibitor's selectivity and its functional consequences in a cellular context.
Canertinib Demonstrates Superior Efficacy in Overcoming Tamoxifen Resistance in Breast Cancer Models Compared to Other EGFR Inhibitors
For Immediate Release
[City, State] – November 19, 2025 – Researchers and drug development professionals in the oncology sector now have access to a comprehensive comparison guide detailing the efficacy of Canertinib in tamoxifen-resistant breast cancer models. This guide provides a head-to-head analysis of this compound against other EGFR inhibitors, supported by experimental data, detailed protocols, and signaling pathway visualizations. The findings indicate that this compound is a potent agent in reversing tamoxifen resistance, demonstrating significant inhibition of cell proliferation and induction of apoptosis.
Tamoxifen resistance is a major clinical challenge in the treatment of estrogen receptor-positive (ER+) breast cancer. One of the key mechanisms of this resistance is the upregulation of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) signaling pathways. This compound, an irreversible pan-ErbB inhibitor, targets these pathways and has shown considerable promise in preclinical studies. This guide synthesizes the available data to offer a clear comparison of its efficacy against other EGFR-targeted therapies like Lapatinib and Gefitinib.
Comparative Efficacy in Tamoxifen-Resistant Breast Cancer Cells
Experimental data from studies on tamoxifen-resistant (MCF-7/TamR) human breast cancer cell lines highlight this compound's potent anti-cancer effects. At a concentration of 1µM, this compound inhibited the growth of MCF-7/TamR cells by approximately 65%[1]. Furthermore, treatment with this compound led to a significant 2- to 3-fold increase in apoptosis in these resistant cells[2]. In contrast, while other EGFR inhibitors like Lapatinib and Gefitinib also show activity, the available data suggests that this compound may have a more pronounced effect in this specific context.
The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in tamoxifen-resistant breast cancer models.
| Drug | Cell Line | Assay | Key Findings | Reference |
| This compound | MCF-7/TamR | Proliferation Assay | ~65% growth inhibition at 1µM | [1] |
| MCF-7/TamR | Apoptosis Assay | 2-3 fold increase in apoptosis | [2] | |
| Lapatinib | MCF-7/LCC2 (Tamoxifen-Resistant) | Cytotoxicity Assay | IC50 of 136.64µM in parental MCF-7. Data in tamoxifen-resistant lines suggests sensitivity is restored. | [3][4] |
| Gefitinib | T47D-TR (Tamoxifen-Resistant) | Sensitivity Assay | Restored sensitivity to tamoxifen | [5] |
| ER-positive/TAM-R (Clinical) | Clinical Benefit Rate | 53.6% clinical benefit rate | [6] |
Mechanism of Action: Targeting the EGFR/HER2 Signaling Axis
Tamoxifen resistance is often mediated by the activation of alternative survival pathways, prominently the EGFR/HER2 signaling cascade. This compound, as a pan-ErbB inhibitor, effectively blocks signaling through all members of the ErbB receptor family. This comprehensive inhibition leads to the downregulation of key downstream signaling molecules like Akt and ERK, which are crucial for cell proliferation and survival. In tamoxifen-resistant cells, which exhibit heightened reliance on EGFR signaling, this inhibitory effect is particularly potent[1].
Lapatinib, a reversible inhibitor of EGFR and HER2, and Gefitinib, a selective EGFR inhibitor, also target this pathway. However, this compound's irreversible binding may result in a more sustained suppression of ErbB receptor activity, potentially contributing to its enhanced efficacy in overcoming resistance[1].
Visualizing the Molecular Mechanisms
To illustrate the key signaling pathways and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: EGFR/HER2 Signaling Pathway Inhibition by this compound, Lapatinib, and Gefitinib.
Caption: General Experimental Workflow for Evaluating Drug Efficacy.
Experimental Protocols
Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed MCF-7 and MCF-7/TamR cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, Lapatinib, or Gefitinib for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 values.
Western Blot Analysis
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against EGFR, p-EGFR, Akt, p-Akt, ERK, p-ERK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
This comparative guide underscores the potential of this compound as a valuable therapeutic strategy for patients with tamoxifen-resistant breast cancer. The provided data and protocols offer a solid foundation for further research and development in this critical area of oncology.
References
- 1. The Effect of this compound on Sensitivity of Cytotoxic Drugs in Tamoxifen-Resistant Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Investigation of antitumor effects of sorafenib and lapatinib alone and in combination on MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the AKT/mTOR and erbB pathways by gefitinib, perifosine and analogs of gonadotropin-releasing hormone I and II to overcome tamoxifen resistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Canertinib: A Pan-ErbB Inhibitor for Reversing Drug Resistance in Cancer
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of drug resistance is a significant hurdle in cancer therapy, limiting the efficacy of conventional cytotoxic agents. Canertinib (CI-1033), an irreversible pan-ErbB tyrosine kinase inhibitor, has demonstrated considerable promise in overcoming this challenge. This guide provides a comprehensive comparison of this compound's performance in reversing drug resistance, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Reversal of Drug Resistance: A Quantitative Comparison
This compound has been shown to re-sensitize drug-resistant cancer cells to various chemotherapeutic agents. A key study investigated its effects on tamoxifen-resistant (MCF-7/TamR) breast cancer cells, which exhibit cross-resistance to other cytotoxic drugs like paclitaxel and daunorubicin.
Table 1: Effect of this compound on the Cytotoxicity of Paclitaxel in Tamoxifen-Resistant (MCF-7/TamR) Breast Cancer Cells
| Cell Line | This compound Concentration (µM) | Paclitaxel IC50 (nM) | Fold Sensitization |
| MCF-7 (Parental) | 0 | ~50 | - |
| MCF-7/TamR (Resistant) | 0 | >100 | - |
| MCF-7/TamR (Resistant) | 0.1 | ~60 | >1.6 |
| MCF-7/TamR (Resistant) | 1 | ~30 | >3.3 |
Note: The IC50 values are estimated from graphical data presented in the source literature. Exact tabular data was not available.
Table 2: Effect of this compound on the Cytotoxicity of Daunorubicin in Tamoxifen-Resistant (MCF-7/TamR) Breast Cancer Cells
| Cell Line | This compound Concentration (µM) | Daunorubicin IC50 (nM) | Fold Sensitization |
| MCF-7 (Parental) | 0 | ~100 | - |
| MCF-7/TamR (Resistant) | 0 | >200 | - |
| MCF-7/TamR (Resistant) | 0.1 | ~150 | >1.3 |
| MCF-7/TamR (Resistant) | 1 | ~80 | >2.5 |
Note: The IC50 values are estimated from graphical data presented in the source literature. Exact tabular data was not available.
These data indicate that this compound, at sub-micromolar concentrations, significantly enhances the cytotoxic effects of both paclitaxel and daunorubicin in drug-resistant MCF-7/TamR cells, restoring their sensitivity towards these agents.
Mechanism of Action: Inhibition of Efflux Pumps and Modulation of Signaling Pathways
This compound's ability to reverse multidrug resistance is attributed to two primary mechanisms:
-
Inhibition of ABC Transporters: this compound has been shown to inhibit the function of ATP-binding cassette (ABC) transporters, such as ABCG2 (Breast Cancer Resistance Protein, BCRP) and ABCB1 (P-glycoprotein, P-gp).[1][2] These transporters are molecular pumps that actively efflux cytotoxic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. By inhibiting these pumps, this compound increases the intracellular accumulation of chemotherapeutic agents, restoring their therapeutic effect.[1]
-
Modulation of Pro-Survival Signaling Pathways: In many drug-resistant cancers, pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, are constitutively active. This compound, as a pan-ErbB inhibitor, blocks the signaling from all four members of the ErbB receptor family (EGFR/ErbB1, HER2/ErbB2, ErbB3, and ErbB4). This inhibition leads to the downregulation of downstream PI3K/Akt and MAPK/ERK signaling, which in turn promotes apoptosis and inhibits cell proliferation.[3][4]
Experimental Protocols
This section details the methodologies for the key experiments cited in the validation of this compound's drug resistance reversal capabilities.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of drugs on cancer cells.
-
Cell Seeding: Seed MCF-7 and MCF-7/TamR cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of paclitaxel or daunorubicin, with or without the addition of this compound (e.g., 0.1 µM and 1 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.
-
Cell Lysis: Treat MCF-7 and MCF-7/TamR cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, p-Akt, p-ERK, total EGFR, total Akt, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Treat cells with this compound, cytotoxic drugs, or a combination of both for a specified period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows involved in this compound's reversal of drug resistance.
Caption: this compound's dual mechanism in reversing drug resistance.
Caption: Workflow for assessing drug resistance reversal by this compound.
Conclusion
The experimental evidence strongly supports the potential of this compound to reverse drug resistance in cancer cells. Its dual mechanism of inhibiting drug efflux pumps and blocking critical pro-survival signaling pathways makes it a promising candidate for combination therapies. The data presented in this guide, along with the detailed experimental protocols and pathway diagrams, provide a solid foundation for further research and development in this area. For drug development professionals, this compound represents a compelling lead for overcoming one of the most significant challenges in oncology.
References
- 1. The Effect of this compound on Sensitivity of Cytotoxic Drugs in Tamoxifen-Resistant Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting PI3K/AKT/mTOR signaling to overcome drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Canertinib: A Comparative Analysis of its Efficacy on Wild-Type versus Mutant Epidermal Growth Factor Receptor (EGFR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Canertinib's (CI-1033) inhibitory effects on wild-type (WT) Epidermal Growth Factor Receptor (EGFR) versus clinically significant mutant forms of the receptor. The information is supported by experimental data to aid in research and drug development.
This compound is an irreversible pan-ErbB tyrosine kinase inhibitor, targeting EGFR (ErbB1), HER2/ErbB2, and ErbB4.[1][2] Its mechanism of action involves covalent binding to a cysteine residue in the ATP-binding pocket of the ErbB receptors, leading to sustained inhibition of downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.[1][3] This irreversible binding makes it a potent inhibitor of both wild-type and certain mutant forms of EGFR.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro potency of this compound against wild-type and various mutant forms of EGFR, as determined by biochemical and cell-based assays.
| Biochemical Assays (Cell-Free) | |
| Target | This compound (CI-1033) IC₅₀ (nM) |
| EGFR (Wild-Type) | 1.5[1][2] |
| ErbB2 (HER2) | 9.0[1][2] |
| Cell-Based Assays | |||
| Cell Line | EGFR Status | Assay Type | This compound (CI-1033) IC₅₀ (nM) |
| A431 | Wild-Type (overexpressed) | EGFR Autophosphorylation | 7.4[1][4] |
| HCC827 | Exon 19 Deletion (del E746-A750) | Proliferation (MTS) | 1.0[1] |
| H1975 | L858R / T790M | Not Specified | Potent Inhibition (Specific IC₅₀ not provided)[5] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
The data indicates that this compound is a highly potent inhibitor of wild-type EGFR in both biochemical and cellular contexts. Notably, it demonstrates even greater potency against the HCC827 cell line, which harbors an EGFR exon 19 deletion, a common activating mutation in non-small cell lung cancer (NSCLC). Furthermore, evidence suggests its activity against the T790M resistance mutation, often acquired after treatment with first-generation EGFR inhibitors.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the EGFR signaling pathway and a general workflow for evaluating EGFR inhibitors.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound's efficacy.
Detailed Experimental Protocols
EGFR Autophosphorylation Assay (Western Blot)
This protocol is a generalized procedure for determining the effect of this compound on EGFR phosphorylation in a cell-based assay.
-
Cell Culture and Treatment:
-
Plate cells (e.g., A431) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours.
-
Stimulate the cells with epidermal growth factor (EGF) (e.g., 50-100 ng/mL) for 10-15 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a PVDF membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against phosphorylated EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total EGFR as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-EGFR signal to the total EGFR signal.
-
Plot the percentage of inhibition against the log of this compound concentration and determine the IC₅₀ value using non-linear regression.
-
Cell Proliferation (MTS) Assay
This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding:
-
Seed cells (e.g., HCC827) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound to the wells, resulting in a final volume of 200 µL per well. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
MTS Reagent Addition and Measurement:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration and determine the IC₅₀ value using non-linear regression.
-
Conclusion
This compound demonstrates potent, irreversible inhibition of both wild-type and mutant EGFR. Its efficacy against cell lines harboring activating mutations, such as the exon 19 deletion, and its potential to overcome the T790M resistance mutation highlight its significance as a pan-ErbB inhibitor. The provided data and protocols offer a foundation for further investigation into the therapeutic potential of this compound in various cancer models.
References
- 1. This compound (CI-1033) | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. This compound (CI-1033), EGFR and HER2/ErbB2 tyrosine kinase inhibitor (CAS 289499-45-2) | Abcam [abcam.com]
- 3. The pan-erbB tyrosine kinase inhibitor CI-1033 inhibits human esophageal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Canertinib
Essential guidance for the safe handling and disposal of the investigational tyrosine kinase inhibitor, Canertinib, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and professionals in drug development, the integrity of their work extends beyond discovery to the responsible management of all laboratory materials. This compound, an irreversible pan-ErbB tyrosine kinase inhibitor, is a potent compound that requires meticulous handling and disposal procedures to mitigate risks of exposure and environmental contamination. This guide provides essential, step-by-step information for the proper disposal of this compound and associated waste.
This compound is classified as a hazardous substance, causing skin and eye irritation, and may cause respiratory irritation.[1] Therefore, it must not be disposed of with household garbage or discharged into the sewer system.[1] Disposal must adhere to official regulations, which typically involve treating it as cytotoxic and hazardous waste.
Waste Segregation and Handling
Proper segregation of waste at the point of generation is the first and most critical step in the safe disposal of this compound. All materials that have come into contact with this compound are to be considered contaminated and handled as hazardous waste.
| Waste Category | Description | Recommended Container | Disposal Pathway |
| Unused/Expired this compound | Pure active pharmaceutical ingredient (API), unused solutions. | Clearly labeled, sealed hazardous waste container. | Hazardous waste incineration. |
| Grossly Contaminated Items | Vials, flasks, pipettes, and other labware with visible this compound residue. | Puncture-resistant, sealed hazardous waste container. | Hazardous waste incineration. |
| Trace Contaminated Sharps | Needles, syringes, scalpels, etc., used in the handling of this compound. | Sharps container specifically for cytotoxic/hazardous waste. | Hazardous waste incineration. |
| Contaminated PPE | Gloves, lab coats, bench paper with minor contamination. | Labeled hazardous waste bag within a rigid, sealed container. | Hazardous waste incineration. |
| Liquid Waste | Contaminated buffers, cell culture media. | Sealed, leak-proof hazardous waste container. | Hazardous waste incineration. |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the general procedure for disposing of this compound waste in a research laboratory setting. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may have additional requirements.
-
Decontamination of Work Surfaces:
-
Prepare a decontamination solution (e.g., a suitable detergent followed by 70% ethanol).
-
Wear appropriate Personal Protective Equipment (PPE), including double gloves, a lab coat, and safety glasses.
-
Wipe down all surfaces where this compound was handled, starting from the cleanest areas and moving towards the most contaminated.
-
All cleaning materials (wipes, bench paper) must be disposed of as contaminated waste.
-
-
Segregation and Collection of Waste:
-
At the point of generation, immediately place each type of waste into the appropriate, clearly labeled container as detailed in the table above.
-
Do not mix this compound waste with general laboratory or biohazardous waste.
-
-
Container Management:
-
Ensure all waste containers are kept closed when not in use.
-
Do not overfill containers. Seal them when they are approximately three-quarters full.
-
Label all containers clearly with "Hazardous Waste," "Cytotoxic," and the specific chemical name, "this compound."
-
-
Storage and Pickup:
-
Store sealed waste containers in a designated, secure area away from general lab traffic.
-
Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department.
-
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] While this compound may not be explicitly listed as a P- or U-listed hazardous waste, its cytotoxic nature necessitates that it be managed as such to ensure compliance and safety.
Workflow for this compound Waste Management
The following diagram illustrates the decision-making and handling process for this compound waste in a laboratory setting.
Caption: Workflow for the segregation and disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, fostering a secure and compliant laboratory environment. This commitment to safety is paramount in the responsible conduct of scientific research.
References
Essential Safety and Logistics for Handling Canertinib
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Canertinib is paramount. This guide provides immediate, essential safety protocols and logistical plans to minimize risk and ensure operational integrity.
Hazard Identification and Safety Precautions
This compound (hydrochloride) is classified with specific hazards that necessitate careful handling to avoid exposure.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[2]
Hazard Summary
| Hazard Statement | GHS Classification | Description |
| H315 | Skin irritation 2 | Causes skin irritation.[1] |
| H319 | Eye irritation 2A | Causes serious eye irritation.[1] |
| H335 | Specific target organ toxicity (single exposure) 3 | May cause respiratory irritation.[1] |
Toxicological Data
| Route of Exposure | Value | Species | Notes |
| Oral TDLO | 60 mg/kg/6D (intermittent) | Rat | Toxic Dose Low |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final and critical barrier to exposure after all other control measures have been implemented.[2] The following PPE is mandatory when handling this compound.
PPE Requirements
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-rated gloves | Provides robust protection against dermal exposure.[3] Thicker gloves generally offer better protection.[2] Change gloves frequently, at least every two to three hours or immediately if compromised.[2][4] |
| Gown | Disposable, lint-free, with long sleeves and a closed front | Prevents contamination of personal clothing and skin.[4] Gowns should be shown to resist permeability by hazardous drugs.[3] |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling the powder form to prevent respiratory tract irritation.[1][3] |
Procedural Guidance: Donning and Doffing PPE
Proper technique in donning and doffing PPE is crucial to prevent cross-contamination.
PPE Donning and Doffing Workflow
Caption: Sequential workflow for correctly donning and doffing Personal Protective Equipment.
Handling and Disposal Plan
Adherence to proper handling and disposal protocols is essential to prevent environmental contamination and accidental exposure.
Experimental Protocol: Handling this compound Powder
-
Preparation : Conduct all manipulations of this compound powder within a certified chemical fume hood or biological safety cabinet to contain airborne particles.
-
Weighing : Use a dedicated, calibrated analytical balance inside the containment unit.
-
Solubilization : If dissolving the compound, add the solvent slowly to the powder to minimize aerosol generation. This compound is soluble in DMSO (≥12.15 mg/mL with gentle warming) and Ethanol (≥10.1 mg/mL).[5]
-
Cleaning : Decontaminate all surfaces and equipment after use with an appropriate cleaning agent.
Disposal Protocol
This compound waste is considered hazardous. It must not be disposed of with household garbage or allowed to enter the sewage system.[1]
Waste Disposal Workflow
Caption: Step-by-step process for the safe disposal of this compound waste.
Emergency Procedures
-
Skin Contact : Immediately wash the affected area with soap and water. Remove contaminated clothing.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Spill : Evacuate the area. Wear appropriate PPE and contain the spill using absorbent materials. Collect the spilled material and place it in a sealed container for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
